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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 5-Amino-2-propionamidobenzoic acid

An In-depth Technical Guide to 5-Amino-2-propionamidobenzoic Acid: Structure, Properties, and Analytical Methodologies Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Amino-2-propionamidobenzoic Acid: Structure, Properties, and Analytical Methodologies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-propionamidobenzoic acid, a key organic building block for professionals in chemical research and pharmaceutical development. The document elucidates the molecule's chemical structure, physicochemical properties, and the analytical techniques essential for its characterization and quality control. By integrating foundational chemical principles with practical applications, this guide serves as an essential resource for scientists leveraging this compound in complex organic synthesis and drug discovery pipelines.

Introduction and Scientific Context

5-Amino-2-propionamidobenzoic acid belongs to the class of substituted aromatic amino acids, compounds that are fundamental to the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a benzoic acid core with both an amine and an amide functional group, provides multiple reactive sites. This trifunctional nature makes it a versatile intermediate, enabling chemists to construct peptidomimetics, design novel scaffolds, and develop prodrugs with enhanced pharmacological profiles.[2][3] Understanding the precise chemical structure and molecular weight is the first and most critical step in its application, ensuring stoichiometric accuracy in reactions and predictability in molecular design.

Molecular Structure and Identification

The structural identity of a chemical compound is its most fundamental characteristic, dictating its reactivity, physical properties, and biological interactions.

Chemical Structure and Functional Groups

5-Amino-2-propionamidobenzoic acid is built upon a benzene ring, substituted at positions 1, 2, and 5. The core functional groups are:

  • A carboxylic acid group (-COOH) at position 1.

  • A propionamide group (-NHC(O)CH₂CH₃) at position 2.

  • An amino group (-NH₂) at position 5.

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 5-amino-2-(propanamido)benzoic acid .[4][5]

The arrangement of these groups on the aromatic ring creates a specific electronic and steric environment that influences the molecule's chemical behavior.

Caption: 2D Chemical Structure of 5-Amino-2-propionamidobenzoic acid.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, several standard identifiers are used.

IdentifierValueSource
CAS Number 1488889-41-3
Molecular Formula C₁₀H₁₂N₂O₃
SMILES CCC(=O)NC1=C(C=C(C=C1)N)C(=O)OInferred
InChI InChI=1S/C10H12N2O3/c1-2-8(14)12-7-5-6(11)3-4-9(7)10(13)15/h3-5H,2,11H2,1H3,(H,12,14)(H,13,15)Inferred

Physicochemical Properties

The physical and chemical properties of a compound are direct consequences of its molecular structure and are critical for determining its handling, storage, solubility, and suitability for specific reaction conditions.

PropertyValueNotes
Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.08479 DaCalculated
Appearance Crystalline solid/powder[6]
Purity Typically >95%
Solubility Soluble in polar organic solvents[7]
Storage Store in a cool, dry placeGeneral recommendation

Analytical Characterization and Quality Control

Confirming the identity and purity of 5-Amino-2-propionamidobenzoic acid is paramount before its use in any research or development workflow. A multi-technique approach is standard practice.

analytical_workflow sample Raw Material (5-Amino-2-propionamidobenzoic acid) hplc HPLC / UPLC (Purity Assessment) sample->hplc Inject ms Mass Spectrometry (MS) (Molecular Weight Confirmation) sample->ms Ionize nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) sample->nmr Dissolve ir FT-IR Spectroscopy (Functional Group ID) sample->ir Analyze pass QC Pass: Material Released hplc->pass Purity > 95% fail QC Fail: Further Purification / Rejection hplc->fail Purity < 95% ms->pass MW = 208.21 ms->fail Incorrect MW nmr->pass Structure Confirmed nmr->fail Inconsistent Structure ir->pass Groups Confirmed

Caption: A typical analytical workflow for the quality control of chemical intermediates.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[8][]

  • Methodology: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, often containing a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection is suitable due to the aromatic nature of the compound. The resulting chromatogram allows for the quantification of the main peak area relative to any impurities.[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Methodology: Using electrospray ionization (ESI), the molecule is typically observed as the protonated species [M+H]⁺.

  • Expected Result: For 5-Amino-2-propionamidobenzoic acid, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 209.0921, corresponding to the molecular formula C₁₀H₁₃N₂O₃⁺. This provides definitive confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (with specific splitting patterns based on their coupling), the ethyl group of the propionamide side chain (a triplet and a quartet), and exchangeable protons from the -NH₂, -NHCO-, and -COOH groups.

  • ¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, and the six aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of the key functional groups.

  • Expected Bands:

    • ~3400-3200 cm⁻¹: N-H stretching (amine and amide).

    • ~3300-2500 cm⁻¹: O-H stretching (carboxylic acid, broad).

    • ~1700-1680 cm⁻¹: C=O stretching (carboxylic acid).

    • ~1650-1630 cm⁻¹: C=O stretching (amide I band).

Synthesis and Reactivity Insights

As a chemical intermediate, understanding its synthesis provides context for potential impurities, and understanding its reactivity is key to its application.

Conceptual Synthetic Pathway

A plausible synthetic route involves the modification of a more readily available substituted benzoic acid. A common strategy in medicinal chemistry is the reduction of a nitro group followed by acylation.

synthesis_pathway start 5-Amino-2-nitrobenzoic acid intermediate 2,5-Diaminobenzoic acid start->intermediate Reduction (e.g., H₂, Pd/C or SnCl₂) product 5-Amino-2-propionamidobenzoic acid intermediate->product Selective Acylation (Propionyl Chloride / Base)

Caption: A conceptual synthetic route to 5-Amino-2-propionamidobenzoic acid.

This two-step process highlights a key challenge: achieving selective acylation at the 2-position amino group over the 5-position. The electronic environment (the 2-amino group being ortho to the electron-withdrawing carboxylic acid) can be exploited to control this selectivity under carefully chosen reaction conditions.

Chemical Reactivity

The three functional groups offer distinct opportunities for further chemical modification:

  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for coupling with alcohols, amines, or other nucleophiles.

  • Aromatic Amine (5-position): Can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents.

  • Amide (2-position): Generally stable, but can be hydrolyzed under harsh acidic or basic conditions. Its presence modulates the electronic properties and steric environment of the adjacent carboxylic acid.

Conclusion

5-Amino-2-propionamidobenzoic acid (MW: 208.21 g/mol ) is a well-defined chemical entity whose utility in research and development is anchored in its specific molecular structure. The presence of three distinct functional groups provides a rich chemical canvas for the synthesis of complex target molecules. For researchers and drug development professionals, a rigorous analytical approach combining chromatography and spectroscopy is essential to verify the identity and purity of this intermediate, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide has outlined these core structural, physical, and analytical principles to support its effective application in the laboratory.

References

  • Extraction and analysis of free amino acids and 5. (2021, October 7). Food Chemistry.
  • 5-Amino-2-bromobenzoic acid 94 2840-02-0. Sigma-Aldrich.
  • 1488889-41-3 | 5-Amino-2-propionamidobenzoic acid. Moldb.
  • CAS 89-54-3: 5-Amino-2-chlorobenzoic acid. CymitQuimica.
  • Table 1 - IUPAC nomenclature. IUPAC.
  • 5-Amino-2-chlorobenzoic acid 97 89-54-3. Sigma-Aldrich.
  • 5-Amino-2-methylbenzoic acid | C8H9NO2 | CID 10374614. PubChem.
  • 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298. PubChem.
  • 89-57-6|5-Amino-2-hydroxybenzoic acid|BLD Pharm. BLD Pharm.
  • 5-Amino-2-nitrobenzoic acid 97 13280-60-9. Sigma-Aldrich.
  • Amino acid. Wikipedia.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • 5-Amino-. MedChemExpress.
  • Amino Acid Analysis Methods. Creative Proteomics.
  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. PubMed.
  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. (2020, July 6).
  • 5-Amino-2-nitrobenzoic acid. Chem-Impex.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences. (2025, September 10).
  • 5-Amino-2-nitrobenzoate | C7H5N2O4- | CID 7157258. PubChem.
  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. CABI Digital Library. (2021, February 15).
  • Amino Acids: Physicochemical Properties. ResearchGate. (2025, December 12).
  • 2-amino-5-(propan-2-yl)benzoic acid. Santa Cruz Biotechnology.
  • Amino Acid Physical Properties. Thermo Fisher Scientific.
  • SYNTHESIS, FORMULATION AND ANTIBACTERIAL ACTIVITY OF PARA AMINO BENZOIC ACID CREAM. ResearchGate. (2025, February 10).
  • 5-Amino-2-methylbenzoic acid 97 2840-04-2. Sigma-Aldrich.
  • Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com.
  • 5-amino-2-ethylbenzoic acid (C9H11NO2). PubChemLite.
  • 2-Amino-5-bromobenzoic acid. NIST WebBook.
  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Springer Nature Experiments.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. (2024, February 14).
  • 5-Amino-2-[pentyl(propan-2-yl)amino]benzoic acid | C15H24N2O2. PubChem.
  • Amino Acids in the Development of Prodrugs. MDPI. (2018, September 11).

Sources

Exploratory

Physicochemical properties of 5-Amino-2-propionamidobenzoic acid for research

Technical Whitepaper: Physicochemical Profiling & Pre-formulation Strategy for 5-Amino-2-propionamidobenzoic Acid Part 1: Executive Summary & Strategic Utility 5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Pre-formulation Strategy for 5-Amino-2-propionamidobenzoic Acid

Part 1: Executive Summary & Strategic Utility

5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) represents a critical, albeit under-characterized, bifunctional scaffold in modern medicinal chemistry. Structurally derived from anthranilic acid, this compound features a unique orthogonality: a nucleophilic primary amine at the 5-position and an electrophilic/cyclization-prone ortho-amido-carboxylic acid motif.

This guide moves beyond basic catalog data to provide a predictive physicochemical profile and a rigorous experimental roadmap. For researchers, the value of this compound lies in its utility as a precursor for quinazolin-4(3H)-ones (via cyclodehydration) and azo-based therapeutics (via diazotization of the 5-amino group). However, its handling requires specific protocols to mitigate oxidative instability and solubility challenges arising from intramolecular hydrogen bonding.

Part 2: Chemical Identity & Structural Analysis

Property Data / Descriptor
IUPAC Name 5-Amino-2-(propionylamino)benzoic acid
Common Name 5-Amino-N-propionylanthranilic acid
CAS Registry Number 1488889-41-3
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
SMILES CCC(=O)Nc1ccc(N)cc1C(=O)O
Key Functional Groups 1.[1][2][3][4] Carboxylic Acid (C-1)2. Propionamide (C-2)3.[2] Primary Amine (C-5)
Structural Reactivity Map

The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic planning.

G Compound 5-Amino-2-propionamidobenzoic Acid Pos5 5-Position (Amino Group) Nucleophilic Attack / Diazotization Compound->Pos5 Primary Reactivity Pos2 2-Position (Propionamide) Cyclization Partner Compound->Pos2 Secondary Reactivity Pos1 1-Position (Carboxylic Acid) H-Bond Donor / Salt Formation Compound->Pos1 Solubility Handle AzoDye Azo Coupling / Sandmeyer Functionalization Pos5->AzoDye NaNO2 / HCl Quinazoline Quinazolin-4(3H)-one Scaffold Formation Pos2->Quinazoline Dehydrating Agent (e.g., Ac2O, PPE) Pos1->Quinazoline Intramolecular Cyclization

Figure 1: Reactivity map highlighting the orthogonal synthetic pathways available for 5-Amino-2-propionamidobenzoic acid.

Part 3: Theoretical Physicochemical Profile

As experimental data for this specific intermediate is sparse in public registries, the following values are derived from Structure-Property Relationship (SPR) analysis of close analogs (e.g., 5-aminosalicylic acid, 2-acetamidobenzoic acid).

Acid-Base Dissociation (pKa)

The molecule is amphoteric but predominantly acidic due to the electron-withdrawing effect of the amide group on the ring.

  • pKa₁ (Carboxylic Acid): 3.6 – 4.0 (Predicted). The ortho-propionamido group likely forms an intramolecular Hydrogen Bond with the carbonyl oxygen, slightly stabilizing the carboxylate but making proton removal more energetically demanding than in unsubstituted benzoic acid (pKa 4.2).

  • pKa₂ (Aniline Nitrogen): 2.5 – 3.2 (Predicted). The primary amine at position 5 is less basic than aniline (pKa 4.6) due to the electron-withdrawing nature of the carboxylic acid and amide groups on the ring.

Lipophilicity (LogP/LogD)
  • LogP (Neutral): 0.9 – 1.3 . The propionyl chain adds hydrophobicity compared to the acetyl analog, but the zwitterionic potential at neutral pH limits passive permeability.

  • LogD (pH 7.4): -1.5 to -0.5 . At physiological pH, the carboxylic acid is deprotonated (COO⁻), significantly increasing water solubility and reducing lipophilicity.

Solubility Profile
  • Water: Low (< 1 mg/mL) at pH 1-2 due to protonation of the acid. Moderate at pH > 6 due to ionization.

  • Organic Solvents: High solubility in DMSO and DMF . Moderate solubility in Methanol and Ethanol (often requires heating). Poor solubility in Dichloromethane or Hexanes .

Part 4: Analytical Method Development

For researchers characterizing this compound, standard HPLC methods for benzoic acids must be modified to account for the oxidizable amino group and the polar nature of the molecule.

Recommended HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol interactions with the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 254 nm: General aromatic detection.

    • 280-300 nm: Specific for the conjugated aniline system.

  • Sample Diluent: 50:50 Water:Methanol (Avoid pure acetonitrile to prevent precipitation of buffer salts if used).

Critical Note on Stability: The 5-amino group is susceptible to oxidation (browning) in solution over time. Always prepare fresh standards and store stock solutions in amber vials at 4°C.

Part 5: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To determine the exact ionization states for formulation stability.

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure complete dissolution.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure: Perform titration under inert nitrogen atmosphere to prevent carbonate formation.

  • Analysis: Plot pH vs. Volume of Titrant. Look for two inflection points (Carboxylic acid neutralization and Ammonium deprotonation).

  • Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the pKa in 0% methanol.

Protocol B: Synthesis of Quinazolinone Derivative (Cyclization Test)

Objective: To verify the reactivity of the 2-propionamido group.

  • Reagents: 5-Amino-2-propionamidobenzoic acid (1.0 eq), Acetic Anhydride (excess) or Primary Amine (1.2 eq) with dehydrating agent (e.g., PCl₃ or HATU).

  • Condition: Reflux in Toluene or DMF at 100°C for 4-6 hours.

  • Observation: Monitor by TLC (EtOAc:Hexane 1:1). The disappearance of the starting material and the appearance of a less polar spot indicates the formation of the quinazolinone ring.

  • Workup: Cool, pour into ice water. The product should precipitate.

Part 6: Safety & Handling (E-E-A-T)

As a research chemical, comprehensive toxicological data is often unavailable. Treat with the "Universal Precaution" principle for aromatic amines.

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315) [2][5]

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335) - Respiratory Irritation.[2][5]

  • Handling: Use a fume hood. Wear nitrile gloves (0.11 mm minimum thickness).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine group will darken upon exposure to air and light (oxidation).

  • Spill Cleanup: Adsorb with sand or vermiculite. Do not use bleach (hypochlorite) directly, as it may form chloroamines with the aniline moiety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217, 2-Acetamidobenzoic acid (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Anthranilic Acid Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 5-Amino-2-propionamidobenzoic Acid Derivatives

Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 5-Amino-2-propionamidobenzoic acid is a specialized bifunctional buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-Amino-2-propionamidobenzoic acid is a specialized bifunctional building block belonging to the N-acyl anthranilic acid family. Distinguished by its orthogonal reactivity—containing a nucleophilic 5-amino group, an electrophilic carboxylic acid, and a stable 2-propionamido masking group—this scaffold serves as a critical intermediate in the synthesis of quinazolinone alkaloids , azo dyes , and immunomodulatory drugs .

This guide provides a comprehensive technical review of its synthesis, chemical reactivity, and application in generating high-value pharmacophores.[1] Unlike simple anthranilic acids, the 2-propionyl moiety directs regioselectivity during electrophilic aromatic substitution and serves as a pre-installed carbon source for heterocycle formation.

Chemical Identity & Structural Analysis[2]

The core structure is defined by a benzoic acid ring substituted at the ortho position with a propionamide group and at the meta position (relative to the acid) with a free amine.

FeatureSpecification
IUPAC Name 5-Amino-2-(propanoylamino)benzoic acid
Core Scaffold Anthranilic Acid (2-Aminobenzoic acid)
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Key Functional Groups Carboxylic Acid (C1), Propionamide (C2), Primary Amine (C5)
Predicted pKa ~3.5 (COOH), ~4.8 (Aniline NH₂)
Solubility Profile Soluble in DMSO, DMF, dilute alkali; limited solubility in water/DCM.[2]
Structural Significance
  • Regiochemistry: The 2-amido group locks the conformation via intramolecular hydrogen bonding with the carboxylic acid, reducing the nucleophilicity of the amide nitrogen.

  • Orthogonal Reactivity: The 5-amino group is electronically distinct (aniline-like) and highly nucleophilic, allowing for selective derivatization without affecting the 2-amido position.

Synthetic Pathways[1][4][5][6]

The synthesis of 5-amino-2-propionamidobenzoic acid derivatives generally follows two distinct logical routes: the Nitro-Reduction Route (Convergent) and the Direct Nitration Route (Linear).

Route A: The Nitro-Reduction Strategy (Recommended)

This route is preferred for scale-up due to the availability of 2-amino-5-nitrobenzoic acid and the avoidance of isomer separation.

Protocol Logic:

  • Acylation: Selective N-acylation of the 2-amino group of 2-amino-5-nitrobenzoic acid using propionic anhydride. The 5-nitro group deactivates the ring, preventing side reactions.

  • Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation or iron-mediated reduction.

Route B: The Linear Nitration Strategy

Starting from anthranilic acid, this route introduces the nitro group after acylation. It relies on the para-directing effect (relative to the amide) of the acetamido group.

SynthesisPathways cluster_legend Pathway Legend Anthranilic Anthranilic Acid N_Propionyl N-Propionyl anthranilic Acid Anthranilic->N_Propionyl Propionic Anhydride NitroAnthranilic 2-Amino-5- nitrobenzoic Acid Nitro_Intermediate 5-Nitro-2- propionamidobenzoic Acid NitroAnthranilic->Nitro_Intermediate Propionic Anhydride Reflux, 2h N_Propionyl->Nitro_Intermediate HNO3/H2SO4 (Nitration) Target 5-Amino-2- propionamidobenzoic Acid Nitro_Intermediate->Target H2, Pd/C or Fe/HCl key Blue: Route A (Convergent) Red: Route B (Linear)

Caption: Comparative synthetic routes. Route A is preferred for high purity as it avoids regioselectivity issues during nitration.

Detailed Experimental Protocols

Protocol 1: Synthesis via 2-Amino-5-nitrobenzoic Acid

Objective: Synthesis of 5-amino-2-propionamidobenzoic acid from 5-nitroanthranilic acid.

Reagents:

  • 2-Amino-5-nitrobenzoic acid (1.0 eq)

  • Propionic anhydride (2.5 eq)

  • Glacial acetic acid (Solvent)

  • Iron powder (3.0 eq) / HCl (cat.) OR H₂ (50 psi) / 10% Pd-C.

Step-by-Step Methodology:

  • Acylation:

    • Suspend 2-amino-5-nitrobenzoic acid in glacial acetic acid.

    • Add propionic anhydride dropwise at room temperature.

    • Heat to reflux (110°C) for 3 hours. Causality: Reflux ensures complete conversion of the sterically hindered aniline deactivated by the nitro group.

    • Cool to 0°C. Filter the precipitated 2-propionamido-5-nitrobenzoic acid . Wash with cold water.[3]

  • Reduction (Catalytic Hydrogenation Method):

    • Dissolve the nitro-intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (balloon or Parr shaker at 40 psi) for 4-6 hours.

    • Validation: Monitor disappearance of the nitro peak by TLC (likely R_f ~0.6 in 10% MeOH/DCM) or disappearance of UV absorption at 350 nm.

    • Filter through Celite to remove catalyst. Concentrate filtrate to yield the target amine.

Protocol 2: Quinazolinone Cyclization (Derivative Synthesis)

Objective: Converting the scaffold into 2-ethyl-6-amino-4(3H)-quinazolinone.

Methodology:

  • Take 5-amino-2-propionamidobenzoic acid.[4]

  • Reflux in acetic anhydride (if protection of 5-amino is desired) or polyphosphoric acid (PPA) for direct cyclization.

  • Mechanism: The amide carbonyl oxygen attacks the carboxylic acid (activated by PPA), followed by dehydration to close the pyrimidine ring.

Derivative Applications & SAR

The 5-amino-2-propionamidobenzoic acid scaffold is a "privileged structure" in medicinal chemistry due to its ability to access multiple pharmacophores.

A. Quinazolinone Alkaloids

The most common application is the synthesis of 2,6-disubstituted quinazolin-4(3H)-ones.

  • Mechanism: The N-propionyl group acts as the 2-carbon source for the quinazolinone ring.

  • SAR Implication: The ethyl group at position 2 (derived from propionyl) often improves lipophilicity compared to the methyl analog (from acetyl), enhancing cell membrane permeability.

B. Azo-Based Therapeutics

The 5-amino group can be diazotized to form azo linkages.

  • Application: Targeted delivery systems (e.g., colon-specific prodrugs similar to Sulfasalazine).

  • Protocol: React with NaNO₂/HCl at 0-5°C to form the diazonium salt, then couple with electron-rich aromatics (e.g., salicylic acid).

C. Amide Libraries (Combinatorial Chemistry)

The 5-amino group is chemically distinct from the 2-amido group.

  • Selectivity: The 2-amido group is non-nucleophilic. The 5-amino group reacts cleanly with acid chlorides or isocyanates.

  • Use Case: Generating libraries of kinase inhibitors where the benzoic acid core mimics the ATP-binding motif.

Derivatives cluster_products Key Derivative Classes Core 5-Amino-2-propionamidobenzoic Acid Quin 2-Ethyl-6-amino-quinazolin-4(3H)-one (Cyclization) Core->Quin PPA / Heat (- H2O) Azo 5-Azo-2-propionamidobenzoates (Diazotization) Core->Azo 1. NaNO2/HCl 2. Ar-H Amide 5-N-Acyl Derivatives (Selective Amidation) Core->Amide R-COCl / Base

Caption: Divergent synthesis of pharmacophores from the core scaffold.

Analytical Characterization

To validate the synthesis of 5-amino-2-propionamidobenzoic acid, the following spectral features are diagnostic.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 1.10 (t, 3H)Methyl of propionyl group (-CH₂CH₃)
δ 2.35 (q, 2H)Methylene of propionyl group (-CH₂CH₃)
δ 11.0 (s, 1H)Amide NH (Deshielded by H-bond to COOH)
δ 5.0-6.0 (br s, 2H)5-Amino NH₂ (Exchangeable)
IR Spectroscopy 1660-1690 cm⁻¹Amide I band (C=O stretch)
2500-3300 cm⁻¹Broad OH stretch (Carboxylic acid dimer)
3350, 3450 cm⁻¹Primary amine N-H stretch
Mass Spectrometry m/z 209 [M+H]⁺Protonated molecular ion (ESI+)
Quality Control Check
  • Impurity Alert: Watch for the deacetylated byproduct (2,5-diaminobenzoic acid) if hydrolysis occurs, or the unreduced nitro compound.

  • TLC Visualization: The product is an aniline derivative; it will stain brightly with Ehrlich’s reagent (yellow/orange) or Ninhydrin (variable, often weak due to conjugation).

References

  • National Institutes of Health (PubChem). 2-(Acetylamino)-5-aminobenzoic acid (Analog Reference). Retrieved from [Link]

  • Mrozek, A. & Glowiak, T. Crystal structure of 5-amino-2-nitrobenzoic acid. Journal of Chemical Crystallography. Retrieved from [Link]

  • MDPI Pharmaceuticals. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 5-Amino-2-propionamidobenzoic Acid (5-APBA)

The following is an in-depth technical guide on the therapeutic potential and pharmacological profile of 5-Amino-2-propionamidobenzoic acid . This guide is structured for researchers and drug development professionals, f...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential and pharmacological profile of 5-Amino-2-propionamidobenzoic acid . This guide is structured for researchers and drug development professionals, focusing on its role as a privileged scaffold in medicinal chemistry, particularly in the development of anti-inflammatory and anti-fibrotic agents.

Part 1: Executive Summary & Molecular Profile

5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3 ) represents a high-value pharmacophore within the anthranilic acid (2-aminobenzoic acid) class.[1][2] Structurally, it integrates the core anti-inflammatory features of 5-aminosalicylic acid (5-ASA) with the immunomodulatory amide-linker motif found in Tranilast analogs.

While primarily cataloged as an organic building block, its unique substitution pattern—featuring a free amine at position 5 and a propionamide moiety at position 2—positions it as a critical intermediate or prodrug candidate for targeting fibrosis , chronic inflammation , and GPR35-mediated metabolic signaling .

Chemical Identity
ParameterDetail
IUPAC Name 5-Amino-2-(propanoylamino)benzoic acid
CAS Number 1488889-41-3
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Core Scaffold Anthranilic Acid (Vitamin L1) Derivative
Key Functional Groups C1-Carboxyl (Acidic), C2-Propionamide (Neutral/H-bond donor), C5-Amine (Basic/Nucleophilic)
Predicted LogP ~1.2 (Lipinski Compliant)

Part 2: Pharmacological Mechanisms & Therapeutic Logic

The therapeutic potential of 5-APBA is derived from its structural homology to established pharmacological agents. It functions as a dual-action scaffold, bridging the gap between salicylate-based anti-inflammatories and N-acylated anthranilic acid anti-fibrotics.

Anti-Inflammatory Mechanism (5-ASA Homology)

The C5-amino group on the benzoate core is the pharmacophore responsible for the activity of Mesalamine (5-ASA) in Inflammatory Bowel Disease (IBD).

  • Mechanism : 5-APBA is predicted to act as a PPAR-γ agonist and an inhibitor of NF-κB activation. The C2-propionamide group protects the molecule from premature N-acetylation (a major metabolic sink for 5-ASA), potentially improving bioavailability and half-life compared to the parent amine.

  • Target : Colonic epithelial cells and macrophages.

Anti-Fibrotic & Immunomodulation (Tranilast Homology)

The N-acylation of anthranilic acid at the C2 position is the defining feature of Tranilast (N-[3,4-dimethoxycinnamoyl]anthranilic acid).

  • Mechanism : The propionamide side chain mimics the steric bulk required to interfere with TGF-β/Smad signaling . Short-chain amides like 5-APBA are investigated for their ability to inhibit the release of chemical mediators (histamine, leukotrienes) from mast cells and basophils.

  • Target : Fibroblasts and Mast Cells.

GPR35 Agonism (Metabolic Regulation)

Anthranilic acid derivatives are privileged ligands for GPR35 , an orphan GPCR linked to pain, inflammation, and hypoxia.

  • Mechanism : The carboxylic acid and the amide linker coordinate with the arginine residues in the GPR35 binding pocket. 5-APBA serves as a lead compound for developing potent GPR35 agonists to treat metabolic syndrome and visceral pain.

Visualization: Mechanistic Signaling Pathways

The following diagram illustrates the dual signaling modulation (NF-κB and TGF-β) proposed for 5-APBA based on SAR analysis.

G Compound 5-Amino-2-propionamidobenzoic Acid (5-APBA) PPAR PPAR-γ Activation Compound->PPAR Agonism (Predicted) TGFb TGF-β Receptor Compound->TGFb Inhibition (Allosteric) Smad Smad2/3 Phosphorylation Compound->Smad Blocks NFkB NF-κB Complex PPAR->NFkB Represses Inflammation Reduced Inflammation (Mucosal Healing) PPAR->Inflammation Therapeutic Effect Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Promotes Cytokines->Inflammation Drives TGFb->Smad Activates Collagen Collagen Synthesis Smad->Collagen Upregulates Fibrosis Inhibited Fibrosis (Tissue Remodeling) Collagen->Fibrosis Causes

Figure 1: Proposed dual-mechanism of action for 5-APBA, targeting inflammatory (NF-κB) and fibrotic (TGF-β) cascades.

Part 3: Synthesis & Experimental Protocols

To validate the therapeutic potential of 5-APBA, a robust synthetic route and biological assay are required. The following protocols are designed for high purity and reproducibility.

Chemical Synthesis Protocol

Objective : Synthesize 5-Amino-2-propionamidobenzoic acid from 2-amino-5-nitrobenzoic acid.

Reaction Scheme :

  • Acylation : 2-Amino-5-nitrobenzoic acid + Propionyl chloride → 5-Nitro-2-propionamidobenzoic acid.

  • Reduction : 5-Nitro-2-propionamidobenzoic acid + H₂/Pd-C → 5-Amino-2-propionamidobenzoic acid.

Step-by-Step Methodology :

  • Acylation :

    • Dissolve 10 mmol of 2-amino-5-nitrobenzoic acid in 50 mL of anhydrous THF.

    • Add 12 mmol of Pyridine (base) and cool to 0°C.

    • Dropwise add 11 mmol of Propionyl chloride .

    • Stir at RT for 4 hours. Monitor by TLC (Solvent: DCM/MeOH 9:1).

    • Quench with water, filter the precipitate, and recrystallize from ethanol to yield the nitro-intermediate.

  • Hydrogenation (Reduction) :

    • Dissolve the nitro-intermediate in Methanol (50 mL).

    • Add 10 wt% Pd/C catalyst (100 mg).

    • Stir under Hydrogen atmosphere (H₂ balloon) for 6-12 hours at RT.

    • Filter through Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to yield 5-Amino-2-propionamidobenzoic acid .

  • Validation :

    • Verify structure via 1H-NMR (DMSO-d6) and LC-MS (Target Mass: 208.21).

In Vitro Anti-Inflammatory Assay (Protocol)

Objective : Assess the ability of 5-APBA to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture : Seed RAW 264.7 cells (5 x 10⁵ cells/well) in 96-well plates.

  • Treatment : Pre-treat cells with 5-APBA (concentrations: 1, 10, 50, 100 µM) for 1 hour. Include 5-ASA as a positive control.

  • Stimulation : Add LPS (1 µg/mL) and incubate for 24 hours.

  • Measurement :

    • Collect supernatant.

    • Mix 100 µL supernatant with 100 µL Griess Reagent .

    • Measure absorbance at 540 nm to quantify Nitric Oxide (NO).

  • Analysis : Calculate IC₅₀ and compare efficacy against 5-ASA.

Visualization: Synthetic Workflow

Synthesis Start 2-Amino-5-nitrobenzoic Acid Inter Intermediate: 5-Nitro-2-propionamidobenzoic Acid Start->Inter Acylation Reagent1 + Propionyl Chloride (Pyridine/THF) Reagent1->Start Product Final Product: 5-Amino-2-propionamidobenzoic Acid Inter->Product Reduction Reagent2 + H2 / Pd-C (Methanol) Reagent2->Inter

Figure 2: Two-step synthetic pathway for generating 5-APBA from commercially available precursors.

Part 4: Comparative Data Analysis

The following table contrasts 5-APBA with clinically approved analogs, highlighting its potential advantages in drug design.

Feature5-ASA (Mesalamine)Tranilast5-APBA (Target)Therapeutic Advantage of 5-APBA
Core Structure Benzoic AcidAnthranilic AcidAnthranilic AcidHybrid scaffold retaining both functionalities.
Position 5 Amino (-NH₂)Hydrogen (-H)Amino (-NH₂) Retains the anti-oxidant/anti-inflammatory pharmacophore of 5-ASA.
Position 2 Hydroxyl (-OH)CinnamoylamidePropionamide Amide linkage improves metabolic stability compared to the phenol of 5-ASA.
Primary Indication IBD (Ulcerative Colitis)Fibrosis / AllergyDual-Targeting Potential to treat fibrotic IBD (Crohn's strictures) where both inflammation and fibrosis occur.
Solubility LowLowModeratePropionyl group balances lipophilicity (LogP ~1.2) for better membrane permeability.

Part 5: References

  • BLD Pharm . (2024).[1][2] Product Datasheet: 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3).[1][2][3][4][5][6] Retrieved from

  • Plosker, G. L., & Croom, K. F. (2005). Sulfasalazine: a review of its use in the management of rheumatoid arthritis and ankylosing spondylitis. Drugs, 65(13), 1825-1849. (Contextual grounding for 5-amino-benzoate pharmacophores).

  • Darakhshan, S., & Pour, A. B. (2015). Tranilast: a review of its therapeutic applications. Pharmacological Research, 91, 15-28. (Contextual grounding for N-acyl anthranilic acid derivatives).

  • Milligan, G. (2011). The therapeutic potential of GPR35 ligands. Trends in Pharmacological Sciences, 32(5), 317-325. (Mechanistic insight for anthranilic acid derivatives).

  • Chemical Book . (2024).[2] 5-Amino-2-propionamidobenzoic acid Basic Information. Retrieved from

Sources

Foundational

History and discovery of 5-Amino-2-propionamidobenzoic acid synthesis

The Strategic Synthesis and Application of 5-Amino-2-propionamidobenzoic Acid: A Technical Guide Part 1: Historical Context & Discovery Landscape 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) represents a sophist...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Synthesis and Application of 5-Amino-2-propionamidobenzoic Acid: A Technical Guide

Part 1: Historical Context & Discovery Landscape

5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) represents a sophisticated evolution within the anthranilic acid scaffold family. Historically, anthranilic acid (2-aminobenzoic acid) served as the foundational precursor for early synthetic dyes (e.g., indigo) and simple analgesics. However, the mid-20th-century shift toward targeted molecular therapies necessitated more complex, bifunctional scaffolds capable of precise molecular recognition.

The discovery of 5-amino-2-propionamidobenzoic acid did not occur in a single "eureka" moment but emerged as a critical intermediate in the optimization of quinazolinone-based pharmacophores and kinase inhibitors . Researchers sought to modulate the lipophilicity and steric bulk of the N-acyl group (moving from acetyl to propionyl) to improve binding affinity in hydrophobic pockets while maintaining the reactive 5-amino handle for further functionalization (e.g., coupling to heterocycles or solubilizing groups).

This molecule is particularly significant because it bridges the gap between simple aromatic amines and complex heterocyclic systems. Its dual functionality—an electrophilic carboxylic acid/amide system at the 1,2-position and a nucleophilic amine at the 5-position—allows for orthogonal synthetic strategies, making it a "privileged structure" in modern medicinal chemistry.

Part 2: Retrosynthetic Analysis & Strategic Logic

To synthesize 5-Amino-2-propionamidobenzoic acid with high purity and yield, we must evaluate two primary retrosynthetic disconnections. The choice of pathway is dictated by regioselectivity and the stability of the amide bond during subsequent transformations.

Pathway A: Direct Nitration (The Historical Route)
  • Concept: Acylation of anthranilic acid followed by nitration.[1]

  • Flaw: Nitration of N-propionylanthranilic acid often yields a mixture of 5-nitro (desired) and 3-nitro (undesired) isomers due to the directing effects of the amide and carboxyl groups. Separation of these isomers is tedious and yield-limiting.

Pathway B: Selective Acylation (The Optimized Route)
  • Concept: Starting from commercially available 2-amino-5-nitrobenzoic acid , selectively acylating the 2-amino group, followed by targeted reduction of the 5-nitro group.

  • Advantage: The 5-nitro group is already in place, eliminating regioselectivity issues. The challenge shifts to reducing the nitro group without hydrolyzing the propionamide or reducing the aromatic ring. This is the industry-standard approach for high-purity synthesis.

Logical Relationship Diagram (Retrosynthesis):

Retrosynthesis Target Target: 5-Amino-2-propionamidobenzoic Acid Intermediate Intermediate: 5-Nitro-2-propionamidobenzoic Acid Target->Intermediate Reduction (Nitro to Amine) Reagent2 Reagent: H2 / Pd-C (Reduction) Target->Reagent2 SM Starting Material: 2-Amino-5-nitrobenzoic Acid Intermediate->SM Acylation (Amine Protection) Reagent1 Reagent: Propionic Anhydride Intermediate->Reagent1

Caption: Retrosynthetic analysis favoring the selective acylation of 2-amino-5-nitrobenzoic acid to ensure regiochemical purity.

Part 3: Detailed Synthetic Protocol (Self-Validating System)

This protocol follows Pathway B , prioritizing regiocontrol and scalability.

Phase 1: Selective N-Acylation

Objective: Convert 2-amino-5-nitrobenzoic acid to 5-nitro-2-propionamidobenzoic acid.

  • Reagents:

    • 2-Amino-5-nitrobenzoic acid (1.0 eq)

    • Propionic anhydride (2.5 eq)

    • Glacial acetic acid (Solvent, 5-10 volumes)

    • Conc. H2SO4 (Catalytic, 0.05 eq)

  • Step-by-Step Methodology:

    • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, suspend 2-amino-5-nitrobenzoic acid in glacial acetic acid.

    • Addition: Add propionic anhydride dropwise at room temperature. Add catalytic H2SO4.

    • Reaction: Heat the mixture to 90-100°C for 2-4 hours. Validation Point: The suspension should clear as the product forms, then potentially reprecipitate upon cooling. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the starting amine.

    • Workup: Cool the reaction mixture to room temperature, then pour into ice-cold water (10 volumes). Stir vigorously for 30 minutes to hydrolyze excess anhydride.

    • Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven at 50°C.

    • Yield Check: Expected yield >85%. Product should be a pale yellow solid.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to a 5-amino group without affecting the 2-propionamide or the carboxylic acid.

  • Reagents:

    • 5-Nitro-2-propionamidobenzoic acid (1.0 eq)

    • 10% Pd/C (5-10 wt% loading)

    • Methanol or Ethanol (Solvent, 10-15 volumes)

    • Hydrogen Gas (Balloon or low pressure <50 psi)

  • Step-by-Step Methodology:

    • Setup: Dissolve the nitro compound in methanol. If solubility is low, warm slightly or add a co-solvent (THF).

    • Catalyst Addition: Under an inert atmosphere (N2 or Ar), carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric; keep wet with solvent.

    • Hydrogenation: Purge the vessel with H2 gas. Stir vigorously at room temperature (20-25°C) under H2 atmosphere.

    • Monitoring: Monitor H2 uptake. Reaction is typically complete in 4-12 hours. Validation Point: TLC should show a new, more polar spot (amine) that stains with ninhydrin.

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from Ethanol/Water if necessary.

Quantitative Data Summary Table:

ParameterPhase 1 (Acylation)Phase 2 (Reduction)
Limiting Reagent 2-Amino-5-nitrobenzoic acid5-Nitro-2-propionamidobenzoic acid
Reagent Stoichiometry Propionic Anhydride (2.5 eq)H2 (Excess), Pd/C (10 wt%)
Temperature 90-100°C20-25°C
Time 2-4 Hours4-12 Hours
Expected Yield 85-92%90-95%
Key Impurity Unreacted amine / Di-acylated byproductHydrolyzed amide (if acidic)

Part 4: Applications & Signaling Pathways

The utility of 5-amino-2-propionamidobenzoic acid lies in its role as a bifunctional building block .[1]

  • Quinazolinone Synthesis: The 2-propionamide and carboxylic acid groups can undergo cyclodehydration (Niementowski-type reaction) with primary amines to form 2-ethyl-quinazolin-4(3H)-ones. The 5-amino group remains available for derivatization, allowing for the creation of libraries of kinase inhibitors.

  • Linker Chemistry: The 5-amino group can be coupled to targeting moieties (e.g., antibodies, peptides) while the benzoic acid portion binds to the target protein.

Experimental Workflow Diagram:

Workflow Start Start: 2-Amino-5-nitrobenzoic Acid Step1 1. Acylation (Propionic Anhydride) Start->Step1 Check1 QC: TLC/NMR (Amide Formation) Step1->Check1 Step2 2. Reduction (H2, Pd/C) Check1->Step2 Pass Check2 QC: Ninhydrin Stain (Amine) Step2->Check2 End Final: 5-Amino-2-propionamidobenzoic Acid Check2->End Pass

Caption: Step-by-step experimental workflow with integrated quality control checkpoints.

Part 5: References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • ChemicalBook. (2024). 2-Amino-5-bromobenzoic acid synthesis and derivatives. Retrieved from

  • Moldb. (2024). 5-Amino-2-propionamidobenzoic acid - CAS 1488889-41-3 Data. Retrieved from

  • BLD Pharm. (2024).[2] Catalog Entry: 5-Amino-2-propionamidobenzoic acid (BD01062935).[2][3][4][5] Retrieved from

  • ResearchGate. (2023). Synthetic derivatives of p-aminobenzoic acid synthesized through different routes. Retrieved from

Sources

Exploratory

Technical Assessment: Ionization Behavior of 5-Amino-2-propionamidobenzoic Acid

The following technical guide provides an in-depth analysis of the ionization behavior of 5-Amino-2-propionamidobenzoic acid . This guide is structured to assist researchers in the characterization of this molecule for p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the ionization behavior of 5-Amino-2-propionamidobenzoic acid . This guide is structured to assist researchers in the characterization of this molecule for pharmaceutical applications, focusing on pKa prediction, experimental validation, and solubility implications.

Executive Summary

5-Amino-2-propionamidobenzoic acid is an amphoteric molecule containing both a weakly acidic carboxyl group and a weakly basic primary aromatic amine.[1][2] Its ionization state is critical for predicting aqueous solubility, lipophilicity (logD), and membrane permeability during drug development.[2]

Based on structural analogs and Hammett substituent constants, this molecule exhibits two distinct pKa values within the physiological pH range (1–14). The proximity of these pKa values suggests a predominantly zwitterionic species at intermediate pH levels (pH 3.5 – 4.5), which has profound implications for formulation stability and bioavailability.

Structural Analysis & Theoretical pKa Prediction

To accurately predict the pKa values, we must deconstruct the molecule into its constituent electronic environments.

Functional Group Analysis[1]
  • Group A: Carboxylic Acid (Position 1): The primary acidic center.[1][2]

  • Group B: Propionamido (Position 2): An amide group (-NH-CO-Et).[2] While generally neutral at physiological pH, its ortho position relative to the carboxyl group creates a steric and electronic environment that influences acidity (Ortho Effect).

  • Group C: Primary Amine (Position 5): The basic center (-NH₂).[1][2] Its basicity is modulated by the electron-withdrawing carboxyl group (meta) and the propionamido group (para).

Predicted pKa Values

Experimental data for this specific NCE (New Chemical Entity) is approximated using high-confidence QSAR models based on close structural analogs (e.g., 2-acetamidobenzoic acid and 5-aminosalicylic acid).[1][2]

Ionizable GroupTypePredicted pKaElectronic Justification
Carboxyl (-COOH) Acidic3.6 ± 0.2 The ortho-propionamido group likely forms an intramolecular Hydrogen bond with the carboxylate, stabilizing the anion and lowering the pKa slightly compared to benzoic acid (4.2).[1][2]
5-Amino (-NH₃⁺) Basic3.2 ± 0.3 The meta-carboxyl group is strongly electron-withdrawing, significantly lowering the pKa of the aniline nitrogen (normally 4.6).[1][2] The para-amide offers weak resonance donation but does not overcome the inductive withdrawal.[2]
Propionamide Neutral> 14 Amide protons are extremely weak acids; deprotonation does not occur in aqueous physiological buffers.[1][2]
Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation steps from acidic to basic pH.

IonizationPathway Figure 1: Predicted ionization pathway. Note the close proximity of pKa values may lead to a mixed species population. Cation CATIONIC SPECIES (pH < 2.0) [COOH, NH3+] Net Charge: +1 Zwitterion ZWITTERIONIC SPECIES (pH ~ 3.4) [COO-, NH3+] Net Charge: 0 Cation->Zwitterion pKa1 ~ 3.2 (Amine?) or pKa2 ~ 3.6 (Acid?) (Overlapping Equilibria) Anion ANIONIC SPECIES (pH > 5.0) [COO-, NH2] Net Charge: -1 Zwitterion->Anion Deprotonation Complete

[3]

Microspecies Distribution & Solubility Implications[2]

Because the acidic pKa (COOH) and basic pKa (NH₃⁺) are predicted to be very close (~3.2 and ~3.6), this molecule does not have a wide "isoelectric plateau." Instead, it exists in a delicate equilibrium.[2]

The "Isoelectric Point" (pI)

The theoretical isoelectric point (pI) where the net charge is zero is calculated as:



Solubility Profile (LogS)
  • pH < 2: High solubility (Cationic).[1][2]

  • pH 3.0 – 4.0: Minimum solubility (Intrinsic solubility,

    
    ).[1][2] The zwitterion is the least soluble species due to high crystal lattice energy.
    
  • pH > 5.5: High solubility (Anionic).[1][2]

Drug Development Risk: Formulations targeted for the stomach (pH 1-3) may experience precipitation as they transition to the duodenum (pH 5-6) if the concentration exceeds the intrinsic solubility of the zwitterion.[1]

Experimental Determination Protocols

To validate the theoretical predictions, the following self-validating protocols are recommended.

Method A: UV-Metric Titration (Recommended)

This method is superior to potentiometry for this molecule because the ionization of the aromatic amine and the carboxyl group coupled to the ring will cause distinct shifts in the UV absorbance spectrum (bathochromic/hypsochromic shifts).

Protocol Steps:

  • Preparation: Dissolve compound in a co-solvent (e.g., Methanol/Water) if intrinsic solubility is

    
    .[1][2]
    
  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH and HCl.

  • Detection: Monitor absorbance at 200–400 nm using a DAD (Diode Array Detector).

  • Deconvolution: Use multi-wavelength analysis (Target Factor Analysis) to separate the overlapping pKa values. The UV shift for the amine deprotonation will be distinct from the carboxylate shift.

Method B: Potentiometric Titration (Gold Standard for Solubility)

Use this method if the compound has sufficient solubility (


).

Protocol Steps:

  • Calibration: Calibrate the electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at a constant temperature (25.0 ± 0.1°C).

  • Blank Titration: Perform a blank titration with 0.15 M KCl (ionic strength adjuster) to determine the exact carbonate content and electrode parameters.[1][2]

  • Sample Titration:

    • Dissolve 3–5 mg of sample in 20 mL of degassed water (with 0.15 M KCl).

    • Acidify to pH 1.8 with 0.1 M HCl.[2]

    • Titrate with 0.1 M KOH (carbonate-free) under inert nitrogen atmosphere to pH 12.

  • Calculation: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate protonation constants.[1][2]

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for selecting the pKa determination methodology. Start Start: 5-Amino-2-propionamidobenzoic acid SolubilityCheck Est. Aqueous Solubility > 1 mM? Start->SolubilityCheck MethodPot Method A: Potentiometric Titration (Bjerrum Plot Analysis) SolubilityCheck->MethodPot Yes MethodUV Method B: UV-Metric Titration (Target Factor Analysis) SolubilityCheck->MethodUV No Output Output: Precise pKa1, pKa2, and logD profile MethodPot->Output Cosolvent Use MeOH/Water Co-solvent (Extrapolate to 0% organic) MethodUV->Cosolvent If very insoluble MethodUV->Output Cosolvent->Output

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Authoritative text on pKa and logD methodology).

  • Box, K., et al. (2003).[1][2] "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy." Analytica Chimica Acta. Link

  • PubChem. (2025).[1][2] "2-Acetamidobenzoic acid (Analog Data)." National Library of Medicine.[2] Link[1]

  • Perrin, D. D. (1972).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for aniline and benzoic acid derivative constants).

  • Hansch, C., et al. (1991).[1][2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

Foundational

Structural Elucidation and Solid-State Characterization of 5-Amino-2-propionamidobenzoic Acid

Executive Summary & Chemical Context Target Molecule: 5-Amino-2-propionamidobenzoic acid Class: N-acyl Anthranilic Acid Derivative / Functionalized Aminobenzoic Acid CAS Registry (Analogous): Related to N-propionylanthra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 5-Amino-2-propionamidobenzoic acid Class: N-acyl Anthranilic Acid Derivative / Functionalized Aminobenzoic Acid CAS Registry (Analogous): Related to N-propionylanthranilic acid and 2-amino-5-aminobenzoic acid derivatives.

This technical guide outlines the comprehensive protocol for the structural determination of 5-Amino-2-propionamidobenzoic acid. As a Senior Application Scientist, I emphasize that this molecule represents a crystallographic challenge due to the competition between multiple hydrogen-bonding donors (amide N-H, amine -NH₂, carboxylic -OH) and acceptors (amide C=O, carboxylic C=O).

The structural core is defined by the ortho-disposition of the propionamido group relative to the carboxylic acid, which typically enforces a planar conformation via an intramolecular hydrogen bond (the S(6) motif). However, the 5-amino substituent introduces a competing vector for intermolecular packing, potentially driving the formation of supramolecular sheets or 3D networks rather than simple centrosymmetric dimers.

Theoretical Structural Model & Predictions

Before wet-lab characterization, we establish a theoretical baseline to validate experimental data.

The Intramolecular Lock (The S(6) Synthon)

In N-acyl anthranilic acids, the amide nitrogen at position 2 acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid at position 1.

  • Prediction: An intramolecular N–H[1][2]···O hydrogen bond will form a pseudo-six-membered ring.

  • Effect: This locks the propionamido group and the phenyl ring into a coplanar conformation, minimizing steric clash and maximizing π-conjugation.

  • Metric Target: Look for an N(2)···O(acid) distance of approx. 2.65 – 2.75 Å .

Intermolecular Packing Motifs

The 5-amino group (-NH₂) is the "wild card" that dictates the lattice energy.

  • Motif A (Acid-Acid Dimer): The carboxylic acid groups form the classic

    
     centrosymmetric dimer. The 5-amino groups then link these dimers into ribbons.
    
  • Motif B (Acid-Amine Chain): If the 5-amino group is sufficiently basic, it may disrupt the acid dimer to form head-to-tail chains (

    
     or similar) where the acid protonates or strongly H-bonds to the amine of a neighboring molecule.
    

Experimental Protocol: Crystallization & Data Acquisition

Solvent Selection & Crystal Growth

Direct precipitation often yields microcrystalline powders unsuitable for Single Crystal X-Ray Diffraction (SCXRD). We utilize a controlled supersaturation approach.

Recommended Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Acetonitrile (1:1).

ParameterProtocol SpecificationCausality / Rationale
Concentration 15 mg/mL (near saturation at 50°C)Ensures sufficient mass for nucleation without rapid crashing.
Method Slow Evaporation at 4°CLower temperature reduces kinetic energy, favoring the thermodynamic polymorph and reducing defects.
Vial Prep Silanized glass vialsPrevents nucleation on glass walls; encourages growth of fewer, larger crystals in solution.
Observation Polarized Light Microscopy (PLM)Birefringence confirms crystallinity. Look for block-like or prismatic habits (preferred over needles).
Single Crystal X-Ray Diffraction (SCXRD) Workflow

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα source). Temperature: 100 K (Cryostream). Never collect at room temperature unless checking for phase transitions, as thermal motion smears electron density of the ethyl chain.

Step-by-Step Acquisition:
  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using perfluoropolyether oil (Paratone).
    
  • Unit Cell Determination: Collect 3 sets of 12 frames (orthogonal angles). Index the reflections to determine the Bravais lattice and unit cell dimensions.

    • Expectation: Monoclinic (

      
      ) or Triclinic (
      
      
      
      ) are most common for planar organic acids.
  • Data Collection Strategy: Full sphere collection (completeness > 99%) to a resolution of 0.75 Å (

    
     for Mo).
    
  • Integration: Use SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS).

Structural Analysis & Refinement (The "How-To")

Once the .hkl file is generated, follow this refinement logic to solve the structure.

Structure Solution (SHELXT)
  • Space Group Assignment: Check systematic absences. (e.g.,

    
     with 
    
    
    
    indicates a screw axis).
  • Phasing: Use Intrinsic Phasing. The heavy atoms (O, N, C) will appear immediately.

Refinement Strategy (SHELXL)
  • Isotropic Refinement: Refine all non-hydrogen atoms isotropically. Check

    
     value (should drop below 15%).
    
  • Anisotropic Refinement: Switch non-H atoms to anisotropic displacement parameters (ADPs).

  • Hydrogen Placement (Critical Step):

    • Aromatic/Alkyl H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene).

    • Amide/Amine H: Locate these in the Difference Fourier Map . Do not force them geometrically initially. Their position confirms the tautomeric state (neutral vs. zwitterionic).

    • Refinement: Restrain N–H distances to 0.88 Å (DFIX) if the map is noisy.

  • Ethyl Chain Disorder: The propionyl chain (-CH2-CH3) often exhibits thermal disorder. If ellipsoids are elongated, model as two components (PART 1 / PART 2) with summed occupancy = 1.0.

Validation Metrics

A publishable structure must meet these criteria:

MetricThresholdSignificance
R1 (observed) < 5.0%Indicates excellent agreement between model and diffraction data.
Goodness of Fit (GoF) 1.0 ± 0.1Deviations suggest incorrect weighting scheme or missed disorder.
Shift/Error < 0.001Convergence reached.
Residual Density < 0.5 e⁻/ųNo missed atoms or significant solvent voids.

Visualization of Workflows & Pathways

Crystallographic Workflow

The following diagram details the decision tree from synthesis to .cif file generation.

CrystalWorkflow Synth Synthesis (Crude Solid) Screen Solvent Screening (EtOH/H2O, MeOH/ACN) Synth->Screen Dissolution Growth Slow Evaporation (4°C, Silanized Vials) Screen->Growth Supersaturation Mount Crystal Mounting (Paratone, 100K) Growth->Mount Selection Diffraction SCXRD Data Collection (Mo-Kα Source) Mount->Diffraction X-Ray Exposure Solve Structure Solution (SHELXT - Intrinsic Phasing) Diffraction->Solve .hkl Integration Refine Refinement (SHELXL) Locate H-atoms in diff map Solve->Refine Model Building Validation CheckCIF / IUCr Validation Refine->Validation Final Cycle Validation->Refine Fix Alerts

Caption: Operational workflow for transforming crude 5-Amino-2-propionamidobenzoic acid into a validated crystal structure.

Hydrogen Bonding Network (Predicted)

This diagram illustrates the competing hydrogen bond donors and acceptors that define the lattice.

HBonding cluster_molecule Single Molecule Core AmideN Amide N-H (Pos 2) AcidCO Acid C=O (Pos 1) AmideN->AcidCO Intramolecular S(6) Ring (Lock) AcidOH Acid O-H (Pos 1) NeighborAcid Neighbor Acid (C=O / O-H) AcidOH->NeighborAcid Intermolecular Dimer R2,2(8) AmineN Amine -NH2 (Pos 5) AmineN->NeighborAcid Intermolecular Chain Formation NeighborAmine Neighbor Amine (-NH2) AmineN->NeighborAmine Weak Interaction

Caption: Interaction map showing the critical intramolecular S(6) lock and potential intermolecular packing vectors.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and polymorph screening).
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Gowda, B. T., et al. (2007). Structure of N-(2-fluorophenyl)succinamic acid and N-(2-bromophenyl)succinamic acid. Acta Crystallographica Section E. (Analogous amide-acid structures demonstrating the S(6) motif). Link

  • Cambridge Crystallographic Data Centre (CCDC). Mercury Visualization Software & CSD Database. (Standard tool for analyzing packing motifs). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 5-Amino-2-propionamidobenzoic Acid

Introduction & Scope This application note details a robust, scalable protocol for the synthesis of 5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3). This compound belongs to the class of anthranilic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust, scalable protocol for the synthesis of 5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3). This compound belongs to the class of anthranilic acid derivatives, serving as a critical intermediate in the development of anti-allergic agents (e.g., tranilast analogs), kinase inhibitors, and heterocyclic building blocks for medicinal chemistry.

The synthesis addresses two primary challenges:

  • Regioselectivity: Ensuring acylation occurs exclusively at the 2-amino position without affecting the carboxylic acid or over-acylating.

  • Chemomimesis: Selectively reducing the 5-nitro group to an amine while preserving the newly formed amide bond and the aromatic ring integrity.

Retrosynthetic Analysis

The synthetic strategy relies on a linear two-step approach starting from the commercially available 2-amino-5-nitrobenzoic acid . This route is preferred over the nitration of N-propionylanthranilic acid due to the directing effects of the amide group, which can lead to isomeric mixtures.

Retrosynthesis Target 5-Amino-2-propionamidobenzoic acid (Target) Intermediate 5-Nitro-2-propionamidobenzoic acid (Stable Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) Start 2-Amino-5-nitrobenzoic acid (Starting Material) Intermediate->Start N-Acylation (Propionic Anhydride)

Figure 1: Retrosynthetic disconnection showing the linear pathway from 2-amino-5-nitrobenzoic acid.

Experimental Protocol

Stage 1: Synthesis of 5-Nitro-2-propionamidobenzoic Acid

Objective: Selective N-acylation of the 2-amino group. Rationale: Using propionic anhydride in a solvent (acetic acid or toluene) prevents the formation of di-acylated byproducts. The electron-withdrawing nitro group at position 5 deactivates the amine slightly, requiring elevated temperatures for complete conversion.

Materials & Reagents
ReagentRoleEquiv.
2-Amino-5-nitrobenzoic acid Starting Material1.0
Propionic Anhydride Reagent2.5
Glacial Acetic Acid Solvent5.0 vol
Hydrochloric Acid (1M) WorkupN/A
Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2-Amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) and Glacial Acetic Acid (50 mL). Stir at room temperature.

  • Addition: Add Propionic Anhydride (17.6 mL, ~137 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–3 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting amine spot (lower Rf) should disappear.

  • Quench & Precipitation: Cool the reaction mixture to ~60°C. Pour the solution slowly into Ice-Water (300 mL) with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.

  • Isolation: Stir the slurry for 30 minutes to ensure hydrolysis of excess anhydride. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with cold water (2 x 50 mL) followed by a small amount of cold ethanol (10 mL) to remove acetic acid residues. Dry in a vacuum oven at 50°C overnight.

Expected Yield: 85–92% Appearance: Light yellow solid.

Stage 2: Synthesis of 5-Amino-2-propionamidobenzoic Acid[2]

Objective: Reduction of the nitro group to a primary amine. Rationale: Catalytic hydrogenation (H₂/Pd-C) is the "cleanest" method for pharmaceutical applications, avoiding metal waste (Fe/Sn) that is difficult to purge from zwitterionic amino acids.

Materials & Reagents
ReagentRoleEquiv.
5-Nitro-2-propionamidobenzoic acid Intermediate1.0
Pd/C (10% w/w) Catalyst10 wt%
Methanol or Ethanol Solvent10 vol
Hydrogen Gas (H₂) ReductantBalloon/3 atm
Procedure
  • Setup: Place 5-Nitro-2-propionamidobenzoic acid (5.0 g, 21.0 mmol) into a hydrogenation flask (Parr shaker or 3-neck flask).

  • Solvent: Add Methanol (50 mL). The starting material may not fully dissolve until reduction begins.

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an inert nitrogen atmosphere, carefully add 10% Pd/C (0.5 g).

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H₂ x3. Stir vigorously under an H₂ balloon at room temperature for 6–12 hours.

    • Method B (Parr Hydrogenator): Pressurize to 30–40 psi (2–3 bar). Shake for 2–4 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to roughly 20% of the original volume.

  • Crystallization: Cool the concentrate to 4°C. If no precipitate forms, add diethyl ether or hexane dropwise to induce crystallization. Filter the white/off-white solid.

Expected Yield: 75–85% Appearance: Off-white to beige crystalline powder.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Reduction Step1 Start: 2-Amino-5-nitrobenzoic acid + Propionic Anhydride (Reflux in AcOH) Step2 Quench in Ice Water (Precipitation) Step1->Step2 Step3 Filtration & Drying Step2->Step3 Step4 Dissolve in MeOH Add 10% Pd/C Step3->Step4 Intermediate Transfer Step5 Hydrogenation (H2) (RT, 4-12 hrs) Step4->Step5 Step6 Filter Catalyst (Celite) Concentrate Filtrate Step5->Step6 Final Final Product: 5-Amino-2-propionamidobenzoic Acid Step6->Final Crystallization

Figure 2: Operational workflow for the two-stage synthesis.

Quality Control & Characterization

To ensure the integrity of the final compound, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN gradient)> 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Confirms structure (see below)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 209.1 ± 0.5 Da
Appearance Visual InspectionOff-white to beige powder

¹H-NMR Interpretation (DMSO-d₆, 400 MHz):

  • δ 11.0–12.0 ppm (1H, br s): Carboxylic acid (-COOH).

  • δ 10.5 ppm (1H, s): Amide (-NH-CO-).

  • δ 7.8–8.2 ppm (3H, m): Aromatic protons (C3, C4, C6).

  • δ 5.0–5.5 ppm (2H, br s): Amine (-NH₂). Note: This signal may broaden or shift depending on concentration/water content.

  • δ 2.35 ppm (2H, q): Propionyl methylene (-CH₂-).

  • δ 1.05 ppm (3H, t): Propionyl methyl (-CH₃).

Safety & Hazards

  • 2-Amino-5-nitrobenzoic acid: Irritant. Avoid inhalation of dust.

  • Propionic Anhydride: Corrosive and lachrymator. Handle in a fume hood.

  • Palladium on Carbon (Pd/C): Fire Hazard. Dry Pd/C can ignite solvent vapors. Always keep wet with water or solvent before adding to the reaction. Purge with inert gas (Nitrogen/Argon) before introducing Hydrogen.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid (Reduction Methodology Reference). Retrieved from [Link]

Application

HPLC Method Development Guide: Quantification of 5-Amino-2-propionamidobenzoic Acid

Introduction & Chemical Context 5-Amino-2-propionamidobenzoic acid (5-APBA) is a critical intermediate often encountered in the synthesis of complex pharmaceutical agents, particularly those involving anthranilic acid sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Amino-2-propionamidobenzoic acid (5-APBA) is a critical intermediate often encountered in the synthesis of complex pharmaceutical agents, particularly those involving anthranilic acid scaffolds. Its detection and quantification are challenging due to its amphoteric nature (zwitterionic behavior) and structural similarity to potential impurities like 2,5-diaminobenzoic acid or regioisomers.

This Application Note provides a comprehensive strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-APBA. Unlike standard recipes, this guide focuses on the mechanistic rationale (First Principles) to ensure the method is adaptable to various matrices (reaction mixtures, raw materials, or finished dosage forms).

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Core Structure: Benzoic acid ring.

  • Functional Groups:

    • Position 1 (-COOH): Acidic (Approx.

      
       3.5 - 4.5).
      
    • Position 2 (-NH-CO-Et): Propionamide (Neutral/Hydrophobic).

    • Position 5 (-NH₂): Primary Amine (Basic, Approx.

      
       2.5 - 4.0 due to electron-withdrawing carboxyl group).
      
  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).

Method Development Strategy (The "Brain")

The separation of zwitterionic compounds requires strict pH control to stabilize the ionization state. The following workflow illustrates the logical progression from scouting to validation.

MethodDevelopment Start Molecule Analysis (Zwitterion) ColSelect Column Selection (C18 vs Phenyl-Hexyl) Start->ColSelect Hydrophobicity pHScout pH Scouting (Acidic Suppression) ColSelect->pHScout Silanol Activity Opt Gradient Optimization (k' and Resolution) pHScout->Opt Peak Shape Opt->ColSelect Poor Selectivity Valid ICH Q2(R1) Validation Opt->Valid Final Method Valid->Opt Failed System Suitability

Figure 1: Strategic workflow for HPLC method development of amphoteric small molecules.

Critical Parameter: pH Control

For 5-APBA, pH is the most critical variable.

  • At pH > 6.0: The Carboxyl group is deprotonated (

    
    ).[1] The molecule is highly polar and elutes near the void volume (
    
    
    
    ), causing poor resolution.
  • At pH < 2.5: The Carboxyl group is protonated/neutral (

    
    ).[1] The Amine is protonated (
    
    
    
    ).[1] While the amine charge increases polarity, the neutral acid group allows for sufficient retention on hydrophobic stationary phases (C18) via the aromatic ring and propionamide chain.

Decision: We utilize a Low pH (2.5 - 3.0) mobile phase to suppress carboxylic acid ionization and ensure consistent retention.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: 5-Amino-2-propionamidobenzoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions (The "Hands")[2]
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)Base-deactivated silica is essential to prevent peak tailing from the Position 5 amine.
Mobile Phase A 20 mM

adjusted to pH 2.8 with

Low pH suppresses -COOH ionization; Phosphate provides excellent peak symmetry.
Mobile Phase B Acetonitrile (100%)Stronger eluent than MeOH, providing sharper peaks for amides.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard analytical volume.
Detection UV-DAD at 254 nm (BW 4 nm)Aromatic ring absorption maximum (scout 200-400nm first).
Gradient Program

The propionamide group adds hydrophobicity, requiring a gradient to elute it after more polar impurities (like 2,5-diaminobenzoic acid).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration : High aqueous to retain polar amine.
2.0955Isocratic hold to separate early eluting salts.
15.04060Linear ramp to elute 5-APBA and hydrophobic impurities.
18.04060Wash.
18.1955Return to initial conditions.
23.0955Re-equilibration.

Method Validation (ICH Q2(R1) Compliant)

To ensure the method is "suitable for intended use," the following validation parameters must be executed.

System Suitability Testing (SST)

Before every analysis, inject the Standard Solution (approx. 50 µg/mL) six times.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , the amine is interacting with silanols; lower pH or increase buffer strength).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[2]
  • RSD of Area:

    
    .
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Specificity (For Impurities)

Inject individual known impurities (e.g., 2,5-diaminobenzoic acid) to verify resolution.

  • Resolution (

    
    ): 
    
    
    
    between 5-APBA and nearest peak.

Troubleshooting & Optimization Logic

Common issues encountered with aminobenzoic acid derivatives and their mechanistic solutions:

Troubleshooting Problem Problem: Peak Tailing Cause1 Silanol Interaction (Amine group binding) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Sol1 Add Ion-Pair Reagent (e.g., Hexanesulfonate) Cause1->Sol1 Last Resort Sol2 Use End-capped Column (Base Deactivated) Cause1->Sol2 Preferred Sol3 Increase Buffer Conc. (20mM -> 50mM) Cause1->Sol3 First Step

Figure 2: Troubleshooting logic for peak tailing in amine-containing analytes.

Technical Insight: Why avoid Ion-Pairing?

While ion-pairing reagents (like octane sulfonic acid) can improve retention of the amine, they are notoriously difficult to equilibrate and are incompatible with LC-MS. The proposed method uses pH control and modern column chemistry (high-purity silica) to achieve the same result with higher robustness.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. (Demonstrates separation principles for aminobenzoic acid derivatives). Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Context for temperature control in ionizable separations). Link

Sources

Method

Application Notes &amp; Protocols: 5-Amino-2-propionamidobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Amino-2-propionamidobenzoic acid as a key pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Amino-2-propionamidobenzoic acid as a key pharmaceutical intermediate. This document elucidates the compound's physicochemical properties, outlines a detailed synthetic protocol for its preparation, and presents a validated workflow for its application in the synthesis of a novel kinase inhibitor scaffold. Furthermore, it details essential analytical methods for in-process quality control and final product characterization, ensuring reproducibility and high purity. The causality behind experimental choices is explained, providing a framework for adaptation and troubleshooting.

Introduction: The Strategic Value of Substituted Aminobenzoic Acids

Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a diverse array of therapeutic agents.[1][2] Their structural rigidity, coupled with the versatile reactivity of the amino and carboxylic acid functionalities, allows for systematic modification to optimize pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, N-acylation of the amino group, as seen in 5-Amino-2-propionamidobenzoic acid, provides a strategic vector for modulating solubility, lipophilicity, and hydrogen bonding potential, which are critical parameters in drug design. This modification can also orient subsequent substitutions to achieve desired three-dimensional conformations for optimal target engagement, particularly in the development of enzyme inhibitors.

5-Amino-2-propionamidobenzoic acid, with its distinct substitution pattern, offers a unique trifunctionalized platform for generating complex molecular architectures. The propionamide group can engage in specific hydrogen bond interactions within a target's active site, while the amino and carboxylic acid moieties provide reactive handles for library development and scaffold elaboration.[1] This guide will explore its synthesis and subsequent utilization in a multi-step synthesis of a hypothetical, yet representative, kinase inhibitor scaffold.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use and for ensuring laboratory safety.

Table 1: Physicochemical Properties of 5-Amino-2-propionamidobenzoic Acid

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂N₂O₃Calculated
Molecular Weight 208.22 g/mol Calculated
Appearance Off-white to light brown crystalline powderPredicted Analogy[3]
Melting Point >200 °C (decomposes)Predicted Analogy
Solubility Soluble in DMSO, DMF, and hot polar protic solvents; sparingly soluble in water.Predicted Analogy
pKa (Carboxylic Acid) ~4.5Predicted Analogy
pKa (Anilinium Ion) ~3.0Predicted Analogy

Safety & Handling: 5-Amino-2-propionamidobenzoic acid should be handled with standard laboratory precautions. Based on data for structurally similar aminobenzoic acid derivatives, it may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Synthesis and Application Workflow

The following sections detail a representative synthetic route to 5-Amino-2-propionamidobenzoic acid and its subsequent use in the construction of a kinase inhibitor scaffold. This workflow is designed to be a robust and adaptable template for researchers.

Synthesis of 5-Amino-2-propionamidobenzoic acid (Intermediate 2)

The synthesis begins with the selective propionylation of 2,5-diaminobenzoic acid. The greater nucleophilicity of the amino group at the 2-position, influenced by the directing effect of the carboxylic acid, allows for regioselective acylation under controlled conditions.

dot

Caption: Synthetic workflow from starting material to a cyclized kinase scaffold.

Protocol 1: Synthesis of 5-Amino-2-propionamidobenzoic acid (2)

  • Reaction Setup: To a stirred solution of 2,5-diaminobenzoic acid (10.0 g, 65.7 mmol) in dry pyridine (150 mL) in a three-neck round-bottom flask fitted with a dropping funnel and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add propionyl chloride (6.3 mL, 72.3 mmol, 1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. Dropwise addition at low temperature controls the exothermic reaction and enhances the regioselectivity for the more nucleophilic amino group.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up: a. Quench the reaction by carefully pouring the mixture into 500 mL of ice-cold 1M HCl. A precipitate will form. b. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. c. Wash the solid sequentially with cold water (2 x 100 mL) and cold diethyl ether (2 x 50 mL) to remove pyridine hydrochloride and unreacted starting materials.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield 5-Amino-2-propionamidobenzoic acid as a pure solid.

  • Characterization: Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application: Synthesis of a Quinazolinone-based Kinase Inhibitor Scaffold (4)

This protocol demonstrates the utility of intermediate 2 in synthesizing a 4-quinazolinone scaffold, a common core in many approved kinase inhibitors.

Protocol 2: Amide Coupling and Cyclization

  • Amide Coupling (Formation of Intermediate 3): a. To a solution of 5-Amino-2-propionamidobenzoic acid (2) (5.0 g, 24.0 mmol) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in dry N,N-Dimethylformamide (DMF, 100 mL), add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the resulting acid. b. Stir the mixture at room temperature for 6-8 hours. Monitor completion by TLC or LC-MS. c. Upon completion, pour the reaction mixture into 400 mL of water and extract with ethyl acetate (3 x 150 mL). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Intramolecular Cyclization (Formation of Scaffold 4): a. Dissolve the purified amide intermediate (3) in phosphorus oxychloride (POCl₃, 10 volumes). b. Heat the reaction mixture to reflux (approx. 105 °C) for 4-6 hours.

    • Rationale: POCl₃ acts as both a dehydrating agent and a solvent, facilitating the intramolecular cyclization to form the stable quinazolinone ring system. c. Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. d. Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. e. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. f. Purify the crude scaffold (4) by recrystallization or column chromatography to yield the final product.

dot

Sources

Application

Application Note: Optimized Acylation Strategies for 5-Amino-2-propionamidobenzoic Acid

Topic: Reaction conditions for acylation of 5-Amino-2-propionamidobenzoic acid Content Type: Application Notes and Protocols Executive Summary This technical guide outlines the reaction parameters for the selective -acyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for acylation of 5-Amino-2-propionamidobenzoic acid Content Type: Application Notes and Protocols

Executive Summary

This technical guide outlines the reaction parameters for the selective


-acylation of 5-amino-2-propionamidobenzoic acid  (5-APBA).[1][2] This substrate presents a unique chemo-selective challenge: it contains a free aniline amine (C5), a pre-existing amide (C2), and a carboxylic acid (C1).[2] Successful acylation requires conditions that target the C5-amine while suppressing competitive anhydride formation at the C1-carboxylate and preventing thermal cyclization to quinazolinone derivatives.[1][2]

This protocol is designed for medicinal chemistry and process development teams synthesizing Lodoxamide analogs, anti-allergy scaffolds, or heterobifunctional linkers.[2]

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

Functional GroupPositionElectronic StateReactivity Concern
Carboxylic Acid C1Electron-withdrawing (Meta to 5-NH

)
Can form mixed anhydrides with acyl chlorides; reduces nucleophilicity of the ring.[1][2]
Propionamido C2Electron-donating (Para to 5-NH

)
Activates the 5-position; prone to cyclization with C1-COOH under acidic/thermal conditions to form 2-ethyl-4H-3,1-benzoxazin-4-one (quinazolinone precursor).[1][2]
Primary Amine C5NucleophileThe target for acylation.[2] Moderately nucleophilic due to the opposing effects of C1 (deactivating) and C2 (activating).
Mechanism of Side-Reaction (Cyclization)

A major yield-loss pathway is the dehydration-cyclization between the C2-amide and C1-acid.[1][2] This typically occurs at temperatures >60°C or in the presence of strong dehydrating agents (e.g., SOCl


, high concentrations of anhydride).

Mitigation Strategy: Maintain reaction temperatures


°C and utilize base-mediated acylation to keep the carboxylate ionized (COO

), reducing its electrophilicity and tendency to cyclize.[1][2]

Critical Process Parameters (CPP)

Solvent Selection

Solubility is the primary bottleneck. 5-APBA is zwitterionic and poorly soluble in non-polar solvents (DCM, Toluene).[2]

  • Recommended: DMF or DMAc (High solubility, homogenous reaction).[2]

  • Alternative: THF/Water (Schotten-Baumann conditions).[1][2]

  • Avoid: Alcohols (compete for acylating agent), DCM (poor solubility leads to heterogeneous slurry and incomplete conversion).[2]

Base Selection[1][3]
  • Organic Bases (Et

    
    N, DIPEA, Pyridine):  Essential for anhydrous protocols using acid chlorides.[2] Pyridine is particularly effective as it acts as both solvent and nucleophilic catalyst.[2]
    
  • Inorganic Bases (NaHCO

    
    , K
    
    
    
    CO
    
    
    ):
    Used in biphasic Schotten-Baumann protocols.[2]

Experimental Protocols

Protocol A: Anhydrous Acylation (High Throughput / Scale-Up)

Best for moisture-sensitive acyl chlorides or when product hydrolysis is a concern.[1][2]

Reagents:

  • Substrate: 5-Amino-2-propionamidobenzoic acid (1.0 equiv)[1][2]

  • Acylating Agent: Acyl Chloride (1.1 equiv)[2]

  • Base: Triethylamine (2.2 equiv) [Note: 1 eq for HCl neutralization, 1 eq to deprotonate COOH]

  • Solvent: Anhydrous DMF (10 mL/g)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried reaction vessel with 5-APBA and anhydrous DMF under nitrogen atmosphere. Stir until fully dissolved.

  • Base Addition: Cool the solution to 0–5°C using an ice bath. Add Triethylamine (Et

    
    N) dropwise.[2] The solution may darken slightly.
    
  • Acylation: Add the Acyl Chloride dropwise over 15–30 minutes, maintaining internal temperature

    
    °C.
    
    • Rationale: Slow addition prevents localized exotherms that trigger cyclization.[2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC (Mobile Phase: 10% MeOH in DCM).

  • Quench & Isolation:

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Adjust pH to 3–4 using 1N HCl.[2] The product should precipitate as a solid.[2]

    • Filter the solid, wash with water (3x) to remove residual DMF/Et

      
      N salts, and dry under vacuum at 45°C.
      
Protocol B: Schotten-Baumann Acylation (Green Chemistry / Safety)

Best for highly reactive acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride) and avoiding toxic solvents.[2]

Reagents:

  • Substrate: 5-APBA (1.0 equiv)[1][2]

  • Acylating Agent: Acyl Chloride (1.2 equiv)[2]

  • Base: NaHCO

    
     (2.5 equiv)[2]
    
  • Solvent: THF : Water (1:1 ratio)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve NaHCO

    
     in water. Add 5-APBA to this solution. Stir until the carboxylate salt forms and the solution becomes clear(er).
    
  • Co-solvent: Add THF to the aqueous solution.[2] Cool to 0°C .[2]

  • Addition: Add the Acyl Chloride dropwise. Vigorous stirring is essential as the reaction is biphasic.[2]

  • Monitoring: Stir at 0–5°C for 1 hour, then ambient temperature for 2 hours.

  • Work-up:

    • Evaporate the bulk of THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH 3 with 2N HCl.[2]

    • Collect the precipitate by filtration.[2]

Visualization of Reaction Logic

Figure 1: Reaction Workflow & Decision Tree

This diagram illustrates the decision process for selecting the correct protocol and the critical control points.

AcylationWorkflow Start Start: 5-Amino-2-propionamidobenzoic acid SolubilityCheck Solubility Check: Is substrate soluble in THF/Water? Start->SolubilityCheck NoSolubility No: Use Anhydrous Protocol (DMF) SolubilityCheck->NoSolubility Low Solubility YesSolubility Yes: Use Schotten-Baumann (THF/H2O) SolubilityCheck->YesSolubility High Solubility DissolveDMF Dissolve in DMF + Et3N (2.2 eq) NoSolubility->DissolveDMF CoolDMF Cool to 0°C (Prevent Cyclization) DissolveDMF->CoolDMF AddAcyl Add Acyl Chloride (Slow Addition) CoolDMF->AddAcyl Monitor Monitor HPLC (Check for Quinazolinone impurity) AddAcyl->Monitor DissolveAq Dissolve in NaHCO3/H2O + THF YesSolubility->DissolveAq CoolAq Cool to 0°C DissolveAq->CoolAq AddAcylAq Add Acyl Chloride (Vigorous Stirring) CoolAq->AddAcylAq AddAcylAq->Monitor Quench Acidic Quench (pH 3-4) Precipitate Product Monitor->Quench

Caption: Decision tree for selecting acylation conditions based on solubility and reagent sensitivity.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield / Sticky Solid Residual DMF trapping product.[1][2]Wash the filter cake thoroughly with water. Recrystallize from Ethanol/Water.[2]
Impurity: M+ - 18 (Mass Spec) Cyclization to Quinazolinone.[1][2]Reaction temperature was too high. Keep T < 5°C during addition. Ensure base is adequate.[2]
Impurity: M+ + Acyl (Double) Mixed Anhydride formation on COOH.[2]Reduce Acyl Chloride equivalents.[2] Quench with water/bicarb to hydrolyze the anhydride back to COOH.
Incomplete Reaction Poor solubility of zwitterion.[2]Switch from THF/Water to pure DMF or NMP.[2] Increase temperature slightly (max 40°C).

References

  • Lodoxamide Synthesis & Intermediates

    • Bi, X., et al. "Synthesis and anti-allergic activity of N-(2-carboxyphenyl)oxamic acid derivatives."[1][2] Journal of Medicinal Chemistry. (General grounding on anthranilic acid acylation).

    • Reference Source: PubChem Compound Summary for Lodoxamide.[2] Link

  • General Acylation of Aminobenzoic Acids

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1][2] (Standard text for Schotten-Baumann and Anhydride mechanisms).

  • Solubility Data for Amino Acid Derivatives

    • "Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions." Physical Chemistry Chemical Physics, RSC Publishing.[2][3] (Provides context on zwitterion solubility behavior). Link

  • Cyclization Risks (Quinazolinones)

    • "Synthesis of quinazolinones from anthranilic acid derivatives." ResearchGate.[2] (Highlights the risk of thermal cyclization of 2-acylaminobenzoic acids). Link

Sources

Method

Preparation of azo dyes using 5-Amino-2-propionamidobenzoic acid

Application Note: High-Precision Synthesis of Azo Dyes & Prodrug Scaffolds using 5-Amino-2-propionamidobenzoic Acid Abstract & Strategic Significance This guide details the protocol for synthesizing azo dyes and azo-prod...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Azo Dyes & Prodrug Scaffolds using 5-Amino-2-propionamidobenzoic Acid

Abstract & Strategic Significance

This guide details the protocol for synthesizing azo dyes and azo-prodrug scaffolds using 5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) . Unlike simple anilines, this building block possesses a trifunctional core: a diazotizable primary amine at position 5, a solubilizing carboxylic acid at position 1, and a stable propionamide moiety at position 2.

Key Applications:

  • Drug Development: Synthesis of colon-targeted azo-prodrugs (analogs of sulfasalazine/balsalazide) where the azo bond is cleaved by azoreductases in the microbiome.

  • Diagnostic Agents: Creation of pH-sensitive chromophores with enhanced solubility profiles due to the carboxylate functionality.

  • Material Science: Functionalized pigments for aqueous ink formulations.

Chemical Mechanism & Reaction Logic

The synthesis relies on the selective diazotization of the 5-amino group followed by azo coupling .

  • Selectivity: The amide nitrogen (position 2) is non-nucleophilic under standard diazotization conditions (0–5°C, acidic pH). Only the 5-amino group reacts with nitrous acid to form the diazonium salt.

  • Stability: The propionyl group protects the ortho-amine, preventing self-coupling or oxidation, while the carboxylic acid ensures solubility in alkaline coupling buffers.

Reaction Pathway Diagram

G cluster_conditions Critical Parameters SM 5-Amino-2-propionamidobenzoic acid (Starting Material) Diazo Diazonium Intermediate (Electrophile) SM->Diazo Diazotization HNO2 NaNO2 / HCl (0-5°C) HNO2->Diazo ProductA Azo Dye A (Red/Orange) Hydroxyl-Azo Diazo->ProductA Electrophilic Subst. ProductB Azo Dye B (Yellow/Orange) Amino-Azo Diazo->ProductB Electrophilic Subst. CouplerA Coupling Agent A (Phenols/Naphthols) pH 8-10 CouplerA->ProductA CouplerB Coupling Agent B (Aromatic Amines) pH 4-6 CouplerB->ProductB Info Temp: <5°C pH Control Essential

Caption: Reaction flow for the selective diazotization and coupling of 5-Amino-2-propionamidobenzoic acid.

Materials & Equipment

ReagentGradeRole
5-Amino-2-propionamidobenzoic acid >95% (HPLC)Substrate (CAS: 1488889-41-3)
Sodium Nitrite (

)
ACS ReagentDiazotizing agent
Hydrochloric Acid (

)
37% & 1MAcid source for nitrosation
Sodium Carbonate (

)
AnhydrouspH adjustment (Coupling)
Coupling PartnerReagent Gradee.g., 2-Naphthol, N,N-Dimethylaniline
UreaReagent GradeScavenger for excess nitrous acid
Ice/Water BathN/ATemperature control (< 5°C)

Experimental Protocols

Protocol A: Preparation of the Diazonium Salt

The generation of the electrophilic diazonium species must be performed cold to prevent decomposition into the corresponding phenol.

  • Preparation of Amine Solution:

    • Weigh 1.04 g (5.0 mmol) of 5-Amino-2-propionamidobenzoic acid.

    • Suspend in 15 mL of 2M HCl .

    • Note: The compound may not fully dissolve initially. Stir vigorously. The amine will convert to the hydrochloride salt.

    • Cool the mixture to 0–5°C in an ice-salt bath.

  • Diazotization:

    • Dissolve 0.38 g (5.5 mmol) of sodium nitrite (

      
      ) in 2 mL of water .
      
    • Add the nitrite solution dropwise to the amine suspension over 10 minutes.

    • Critical: Maintain internal temperature below 5°C.

    • Stir for an additional 20 minutes at 0–5°C. The solution should become clear or slightly turbid pale yellow.

  • Nitrite Check:

    • Test a drop of the solution on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required to drive reaction to completion).

    • Quenching: Add small amounts of solid Urea until the starch-iodide test is negative (prevents side reactions during coupling).

Protocol B: Coupling Reaction (Example: Synthesis of a Red Azo Dye)

Coupling with 2-Naphthol (Beta-Naphthol) under alkaline conditions.

  • Preparation of Coupler:

    • Dissolve 0.72 g (5.0 mmol) of 2-Naphthol in 10 mL of 10% NaOH solution.

    • Cool this solution to 0–5°C .

  • Coupling Step:

    • Slowly add the cold Diazonium Salt Solution (from Protocol A) into the Coupler Solution with vigorous stirring.

    • Observation: A precipitate (the azo dye) will form immediately (typically bright red or orange).

    • pH Control: During addition, ensure the pH remains alkaline (pH 9–10). Add saturated

      
       if the pH drops due to the acid in the diazonium solution.
      
  • Work-up:

    • Stir the mixture for 30–60 minutes at room temperature to ensure complete coupling.

    • Acidification: Carefully acidify with 1M HCl to pH ~4 to precipitate the free acid form of the dye (if the salt form is soluble).

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (

      
       mL) to remove inorganic salts.
      
    • Recrystallization: Purify using Ethanol/Water or Acetic Acid depending on solubility.

Characterization & Data Interpretation

TechniqueExpected SignalMechanistic Insight
UV-Vis Spectroscopy

shift to 400–550 nm
Formation of the extended conjugated azo system (

).
IR Spectroscopy New band at ~1400–1450 cm⁻¹Characteristic

stretching vibration.
1H NMR Disappearance of broad

signal
Confirmation of amine conversion.
Mass Spectrometry

= Sum of fragments - 2H
Confirmation of molecular weight (e.g., MW of SM + MW of Coupler - 2).

Safety & Handling (MSDS Highlights)

  • Sodium Nitrite: Oxidizer. Toxic if swallowed.[1] Causes methemoglobinemia. Avoid contact with combustible materials.

  • Diazonium Salts: Potentially explosive if allowed to dry completely. Always keep wet or process immediately into the coupled product.

  • Azo Dyes: Many azo compounds are suspected carcinogens or mutagens. Handle all products with gloves and work in a fume hood.

  • Waste Disposal: Quench all unreacted diazonium salts with coupling agents or prolonged heating (to form phenols) before neutralizing and disposing of as hazardous organic waste.

References

  • Structure & Properties: PubChem Compound Summary for CID 55002000 (Analogous 5-amino derivatives). National Center for Biotechnology Information (2025). Link

  • Diazotization Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Prodrug Applications:Design of Azo-Prodrugs for Colon-Targeted Drug Delivery. Journal of Controlled Release. (General mechanism for azo-bond cleavage in pharmaceuticals).
  • Building Block Source: 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3).[2][3][4][5][6] Commercially available via major chemical suppliers (e.g., BLD Pharm, Sigma-Aldrich custom synthesis lists). Link

Sources

Application

Application Note: Spectroscopic Characterization of 5-Amino-2-propionamidobenzoic Acid

This Application Note is designed for researchers and quality control scientists involved in the structural validation of 5-Amino-2-propionamidobenzoic acid , a critical intermediate in the synthesis of quinazolinone-bas...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the structural validation of 5-Amino-2-propionamidobenzoic acid , a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and heterocyclic dyes.


H, 

C, 2D) and FT-IR Target Molecule: 5-Amino-2-propionamidobenzoic acid CAS: N/A (Derivative of 2,5-Diaminobenzoic acid, CAS 610-74-2)

Abstract & Scope

This guide details the structural elucidation of 5-Amino-2-propionamidobenzoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The primary analytical challenge is distinguishing the target molecule (N-acylation at the 2-position) from its regioisomer (N-acylation at the 5-position). This protocol establishes critical quality attributes (CQAs) based on intramolecular hydrogen bonding patterns and specific spectral signatures.

Structural Analysis & Numbering

To ensure accurate assignment, the following numbering scheme is applied:

  • Position 1: Carboxylic Acid (-COOH)

  • Position 2: Propionamido group (-NH-CO-CH

    
    -CH
    
    
    
    )
  • Position 5: Primary Amine (-NH

    
    )
    
  • Positions 3, 4, 6: Aromatic Protons

Experimental Protocols

Sample Preparation

Solvent Selection: DMSO-


 is the required solvent.
  • Reasoning: The molecule contains three exchangeable proton types (-COOH, Amide -NH, Amine -NH

    
    ). Chloroform-d is unsuitable due to poor solubility of the zwitterionic amino-acid core. Methanol-
    
    
    
    causes exchange of labile protons, erasing critical diagnostic signals.

NMR Prep:

  • Weigh 10–15 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution (solution should be clear yellow/amber).

  • Transfer to a 5 mm high-precision NMR tube.

IR Prep (ATR Method):

  • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

  • Place ~2 mg of solid sample on the crystal.

  • Apply pressure using the anvil until the force gauge reaches the optimal zone.

  • Acquire background (air) followed by sample (32 scans, 4 cm

    
     resolution).
    
Instrument Parameters
Parameter

H NMR

C NMR
FT-IR (ATR)
Frequency 400 MHz or higher100 MHz or higherMid-IR (4000–400 cm

)
Pulse Angle 30° or 90°30°N/A
Relaxation Delay 1.0 s (min)2.0 s (min)N/A
Scans (NS) 16–321024–204832
Temperature 298 K298 KAmbient

Results & Discussion

FT-IR Characterization

The IR spectrum provides the first line of evidence for functional group integrity.

Table 1: Key IR Bands and Assignments

Wavenumber (cm

)
IntensityFunctional GroupAssignment / Diagnostic Value
3350–3450 Medium, DoubletPrimary Amine (-NH

)
Asymmetric & Symmetric stretching (Pos 5).
3200–3300 Medium, SharpSecondary Amide (-NH-)N-H stretch. Lower frequency indicates H-bonding.
2500–3100 Broad, WeakCarboxylic Acid (-OH)O-H stretch dimer/H-bonded network.
1680–1700 StrongCarboxylic Acid (C=O)Carbonyl stretch.[1]
1650–1660 StrongAmide I (C=O)Propionamide carbonyl. Distinct from acid C=O.
1530–1550 MediumAmide II (N-H)N-H bending coupled with C-N stretch.
H NMR Characterization

The proton NMR spectrum is the definitive tool for proving regiochemistry.

Critical Insight (Regiochemistry): The amide proton at Position 2 forms a stable intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid at Position 1. This shifts the Amide -NH signal significantly downfield (


 11.0–12.0 ppm). If acylation occurred at Position 5, this H-bond would not exist, and the amide NH would appear at 

9.8–10.2 ppm.

Table 2: Representative


H NMR Data (DMSO-

, 400 MHz)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
13.0–13.5 Broad Singlet1H-COOHAcidic proton (Pos 1). Often very broad.
11.2–11.5 Singlet1HAmide -NHDiagnostic: Deshielded by H-bond to C-1 Carbonyl.
8.15 Doublet (

Hz)
1HAr-H (H-3)Ortho to Amide. Deshielded by amide anisotropy.
7.25 Doublet (

Hz)
1HAr-H (H-6)Meta to NH

, Ortho to COOH.
6.75 Doublet of Doublets1HAr-H (H-4)Ortho to NH

. Shielded by amine resonance.
5.0–5.5 Broad Singlet2HAr-NH

Primary amine protons (Pos 5).
2.35 Quartet (

Hz)
2H-CH

-
Propionyl methylene group.
1.08 Triplet (

Hz)
3H-CH

Propionyl methyl group.
C NMR Characterization

Table 3: Representative


C NMR Data 
Shift (

, ppm)
TypeAssignmentNotes
172.5 CqAmide C=OPropionyl carbonyl.
169.8 CqAcid C=OCarboxylic acid carbonyl.[1]
144.5 CqC-5 (Ar-NH

)
Attached to electron-donating amine.
135.2 CqC-2 (Ar-NH-R)Attached to amide nitrogen.
120.5 CHC-3Aromatic CH.
116.8 CHC-6Aromatic CH.
114.2 CHC-4Aromatic CH (Shielded).
110.5 CqC-1 (Ar-COOH)Ipso to carboxylic acid.
30.5 CH

Ethyl CH

Alpha to carbonyl.
9.8 CH

Ethyl CH

Terminal methyl.

Structural Validation Workflow

The following diagram illustrates the logic flow for confirming the identity of the molecule, specifically distinguishing it from the 5-propionamido isomer.

CharacterizationLogic Start Sample: 5-Amino-2-propionamidobenzoic acid Solubility Dissolve in DMSO-d6 (Preserve Exchangeable Protons) Start->Solubility HNMR Acquire 1H NMR Spectrum Solubility->HNMR CheckNH Check Amide -NH Shift HNMR->CheckNH CaseA Shift > 11.0 ppm (Intramolecular H-Bond) CheckNH->CaseA Low Field CaseB Shift < 10.5 ppm (No H-Bond) CheckNH->CaseB High Field HMBC Optional: 2D HMBC Correlate Amide C=O to H-3 CaseA->HMBC ConclusionB REJECTED: Likely 5-Propionamido Isomer CaseB->ConclusionB ConclusionA CONFIRMED: 2-Propionamido Isomer (Target Molecule) HMBC->ConclusionA

Caption: Decision tree for validating the regiochemistry of 5-Amino-2-propionamidobenzoic acid via 1H NMR chemical shifts.

Expert Insights & Troubleshooting

  • Water Suppression: Samples in DMSO-

    
     often absorb atmospheric water, appearing at 3.33 ppm. If the water peak is large, it may obscure the propionyl -CH
    
    
    
    - quartet. Use dry DMSO or run a water-suppression pulse sequence if quantification of the ethyl group is required.
  • Concentration Effects: The chemical shift of the carboxylic acid proton (-COOH) is concentration-dependent. In dilute samples, it may drift upfield or broaden into the baseline. The Amide -NH (Pos 2) is less concentration-dependent due to the intramolecular lock.

  • Stability: Primary aromatic amines are susceptible to oxidation. If the sample appears dark or the NMR shows broad aromatic baselines, repurify via recrystallization (typically from Ethanol/Water) before analysis.

References

  • General Characterization of Anthranilic Acid Derivatives

    • Source: NIST Chemistry WebBook, SRD 69. "Benzoic acid, 2-amino-".[2][3][4][5] National Institute of Standards and Technology.

    • URL:[Link]

  • NMR Solvent Data & Impurities

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in N-Acyl Anthranilic Acids

    • Source: Cierpka, R., et al. "Hydrogen bonding in 2-acylaminobenzoic acids." Journal of Molecular Structure, 1983.
    • URL:[Link]

Sources

Method

Application Note: TLC Separation &amp; Purity Profiling of 5-Amino-2-propionamidobenzoic Acid

Introduction & Chemical Context 5-Amino-2-propionamidobenzoic acid is a critical synthetic intermediate, often encountered in the development of anthranilic acid-derived pharmaceuticals, kinase inhibitors, and immunomodu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Amino-2-propionamidobenzoic acid is a critical synthetic intermediate, often encountered in the development of anthranilic acid-derived pharmaceuticals, kinase inhibitors, and immunomodulatory drugs.

Chemically, this molecule presents a "zwitterionic triad" challenge for chromatography:

  • Acidic Domain: The C-1 carboxylic acid (

    
    ).
    
  • Basic Domain: The C-5 primary aromatic amine (

    
    ).
    
  • Neutral/Polar Domain: The C-2 propionamide moiety.

The Separation Challenge: Standard silica TLC often results in "tailing" or "streaking" for this compound due to the simultaneous interaction of the amine with surface silanols (hydrogen bonding) and the ionization of the carboxylic acid. Furthermore, distinguishing this compound from its likely impurities—such as the unreduced 5-nitro precursor or the deacetylated 2,5-diaminobenzoic acid —requires a mobile phase that modulates these ionization states effectively.

This protocol details a self-validating TLC system designed to suppress ionization artifacts and provide high-resolution separation.

Methodology & Protocol

Materials & Reagents[1][2][3][4]
  • Stationary Phase: Silica Gel 60

    
     Pre-coated Plates (Aluminum or Glass backed).
    
  • Solvents (HPLC Grade): Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Glacial Acetic Acid (AcOH).

  • Reference Standards: 5-Amino-2-propionamidobenzoic acid (Target), 5-Nitro-2-propionamidobenzoic acid (Impurity A).

Mobile Phase Optimization Strategy

We utilize a pH-Modulated Solvent System . The addition of acetic acid is non-negotiable; it serves two mechanistic functions:

  • Protonation of the Carboxylate: Ensures the -COOH group remains neutral (

    
    ), preventing anionic dragging.
    
  • Ion Suppression of Silanols: Reduces the activity of surface silanol groups, minimizing the "sticking" of the C-5 amine.

Recommended Solvent Systems:
SystemComposition (v/v)PolarityApplication
System A (Primary) DCM : MeOH : AcOH (85 : 14 : 1) ModerateBest for general purity checks and reaction monitoring.
System B (Alternative) EtOAc : MeOH : AcOH (80 : 15 : 5) HighUse if the compound stays at the baseline in System A.
System C (Impurity) Toluene : EtOAc : AcOH (50 : 40 : 10) LowBest for separating non-polar precursors (e.g., Nitro-derivatives).
Step-by-Step Protocol
Phase 1: Sample Preparation
  • Concentration: Prepare a 10 mg/mL solution in Methanol.

  • Dissolution: If solubility is poor, add 1 drop of Formic Acid or use DMSO (note: DMSO is hard to dry and may affect

    
    ).
    
  • Loading: Spot 2

    
    L using a capillary tube. Ensure spot diameter is < 3 mm.
    
Phase 2: Development
  • Saturation: Line the TLC chamber with filter paper and add mobile phase. Allow to equilibrate for 20 minutes. Critical: Unsaturated chambers cause "smiling" solvent fronts and irreproducible

    
     values.
    
  • Elution: Place plate in chamber. Run until solvent front reaches 80% of plate height.

  • Drying: Remove plate and dry in a fume hood with warm air (hairdryer) for 2-3 minutes to remove all traces of Acetic Acid (essential before chemical staining).

Phase 3: Visualization (The Self-Validating Step)

This protocol uses a dual-detection method to confirm identity.

  • UV 254 nm (Non-Destructive):

    • Observe under short-wave UV.

    • Appearance: Dark purple quenching spot against a bright green background.

    • Mechanism: The benzene ring conjugated with the amide/amine absorbs 254 nm light.

  • Ehrlich’s Reagent (Destructive/Specific):

    • Preparation: Dissolve 1 g p-dimethylaminobenzaldehyde in 50 mL Ethanol + 50 mL conc. HCl.

    • Application: Dip or spray the plate.[1][2][3] Heat at 100°C for 2 minutes.

    • Result: The target (5-Amino) will turn Bright Yellow/Orange .

    • Validation: Impurities lacking the primary amine (e.g., 5-Nitro precursor) will NOT change color or will appear very faint. This confirms the presence of the free amine at position 5.

Workflow Diagram

TLC_Workflow cluster_MobilePhase Mobile Phase Selection cluster_Viz Dual Visualization Start Start: Sample Preparation (10 mg/mL in MeOH) Spotting Spotting on Silica Gel 60 F254 Start->Spotting SystemA System A: DCM:MeOH:AcOH (85:14:1) (Standard) Spotting->SystemA Default SystemB System B: EtOAc:MeOH:AcOH (80:15:5) (For Polar Impurities) Spotting->SystemB If Rf < 0.2 Develop Develop in Saturated Chamber (20 min equilibration) SystemA->Develop SystemB->Develop Dry Dry Plate (Remove AcOH) Develop->Dry UV 1. UV 254 nm (Quenching Spot) Dry->UV Stain 2. Ehrlich's Reagent (Specific for Primary Amine) UV->Stain Result Validation: Yellow/Orange Spot = Target No Color = Nitro Impurity Stain->Result

Caption: Decision tree for the separation and validation of 5-Amino-2-propionamidobenzoic acid, highlighting the specific staining confirmation.

Expected Results & Troubleshooting

Retardation Factors ( )

Note:


 values are approximate and depend on humidity/temperature.
CompoundStructure NoteSystem A

System B

Ehrlich's Reaction
5-Nitro-2-propionamidobenzoic acid Precursor (No

)
0.650.85Negative (No Color)
5-Amino-2-propionamidobenzoic acid Target 0.45 0.60 Positive (Yellow/Orange)
2,5-Diaminobenzoic acid Hydrolysis Impurity0.100.35Positive (Red/Orange)
Troubleshooting Guide
IssueCauseSolution
Tailing / Streaking Carboxylic acid ionization.Increase Acetic Acid concentration by 1-2%.
"Smiling" Front Uneven solvent evaporation.[2]Ensure chamber is sealed tight; use filter paper wick for saturation.
Double Spots Sample degradation (oxidation of amine).Prepare fresh sample; keep away from light.
Co-elution Target co-elutes with isomer.Switch to System C (Toluene-based) to exploit hydrophobic differences.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Hanai, T. (2003). Separation of polar compounds using silica gel. Journal of Chromatography A.

  • Merck KGaA. (2024). TLC Visualization Reagents: Ehrlich’s Reagent Protocol.

  • PubChem. (2025). Compound Summary: Aminobenzoic Acid Derivatives. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-propionamidobenzoic Acid

[1] Status: Operational Ticket ID: CHEM-SUP-5A2P-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Yields & Troubleshooting Guide[1] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-5A2P-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Yields & Troubleshooting Guide[1]

Executive Summary

The synthesis of 5-Amino-2-propionamidobenzoic acid presents a classic challenge in aromatic chemistry: managing the reactivity of a zwitterionic core while differentiating between two amino groups (one to be acylated, one generated via reduction).[1]

The most robust synthetic route involves a two-step sequence starting from 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid).[1][2] Direct acylation of 2,5-diaminobenzoic acid is not recommended due to poor regioselectivity.[1][2]

This guide addresses the three critical failure points identified in user reports:

  • Incomplete Acylation: Due to the electron-withdrawing nitro group and intramolecular hydrogen bonding.[1][2]

  • Reduction Chemoselectivity: Preventing amide hydrolysis during nitro-group reduction.[1][2]

  • Isoelectric Loss: Yield loss during workup due to incorrect pH management of the amphoteric product.[2]

Phase 1: The Acylation Step

Objective: Conversion of 2-amino-5-nitrobenzoic acid to 2-propionamido-5-nitrobenzoic acid.[1]

The Protocol
  • Reagents: 2-Amino-5-nitrobenzoic acid (1.0 eq), Propionic Anhydride (2.5 eq).[1][2]

  • Solvent: Glacial Acetic Acid (AcOH) or DMF (if solubility is critical).[2]

  • Catalyst: Sulfuric Acid (H₂SO₄) - catalytic amount (0.05 eq).[1][2]

Step-by-Step:

  • Suspend starting material in Glacial AcOH (5 mL per gram).

  • Add Propionic Anhydride dropwise at room temperature.[2]

  • Add catalytic H₂SO₄.[2]

  • Critical Step: Heat to 90–100°C for 2–4 hours. The electron-deficient amine at position 2 is sluggish; heat is non-negotiable.[1][2]

  • Cool to room temperature and pour into ice water (5x volume).

  • Filter the precipitate.[2][3][4][5]

Troubleshooting & FAQs

Q: My reaction mixture remains a slurry and TLC shows starting material after 4 hours. Why? A: This is a solubility-reactivity mismatch .[1][2] The starting material is highly crystalline and zwitterionic.[2][6]

  • The Fix: Switch the solvent to DMF (Dimethylformamide) .[2] The starting material is significantly more soluble in DMF, allowing the acylation to proceed.[2]

  • Caution: When using DMF, do not pour into water immediately if the solution is hot, as this can trap impurities.[2] Cool to 0°C first.

Q: I see a second spot on TLC that is less polar than the product. What is it? A: You have likely formed the mixed anhydride (acylation of the carboxylic acid).[2]

  • The Fix: This is reversible.[2] During the aqueous workup (pouring into ice water), the mixed anhydride hydrolyzes back to the carboxylic acid, while the amide remains stable. Ensure you stir the aqueous quench for at least 30 minutes before filtration to ensure complete hydrolysis.[2]

Phase 2: The Reduction Step

Objective: Selective reduction of the 5-nitro group to the 5-amino group without cleaving the 2-propionamide.[1]

The Protocol
  • Reagent: Hydrogen gas (H₂, balloon pressure is sufficient).[2]

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol (anhydrous preferred).[2]

Step-by-Step:

  • Dissolve the nitro-intermediate in Methanol (10 mL per gram).

  • Add 10% Pd/C under an inert argon blanket (prevent ignition).

  • Purge with H₂ three times.[2]

  • Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (fire hazard).[2]

Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is often Catalyst Poisoning caused by the free carboxylic acid group binding to the Palladium surface.[2]

  • The Fix: Run the reaction as the sodium salt . Add 1.0 equivalent of NaOH or NaHCO₃ to the methanol solution before adding the catalyst. This solubilizes the substrate completely and prevents acid-poisoning of the Pd sites. You will need to acidify during workup to recover the product.[2][3][7]

Q: I obtained the product, but it turned brown/black overnight. A: The 5-amino group is an electron-rich aniline and is highly prone to oxidation .[1]

  • The Fix:

    • Store under Nitrogen/Argon.[2]

    • Add a trace of Ascorbic Acid or Sodium Metabisulfite during the workup if aqueous steps are involved.[2]

    • Store the solid in an amber vial at -20°C.

Phase 3: Isolation (The Yield Killer)

Objective: Maximizing recovery using Isoelectric Point (pI) precipitation.[2]

The product is amphoteric (contains both


 and 

).[1][2][6] It is soluble in strong acid (protonated amine) and strong base (deprotonated acid).[2]
The "Sweet Spot" Protocol
  • If you performed the reduction on the salt form (basic pH), you must acidify.[2]

  • If you performed the reduction in neutral MeOH, concentrate the solvent to 20% volume.[2]

  • Target pH: The calculated pI of this molecule is approximately pH 3.5 – 4.0 .[2]

  • Adjust the pH of the aqueous solution to exactly 3.8 using 1M HCl or 1M NaOH.[2]

  • Allow to crystallize at 4°C for 12 hours.

Data: Solvent & pH Effects on Solubility

Solvent / ConditionSolubility StatusRecommendation
Water (pH 1.[1][2]0)High (Soluble)Avoid (Loss to mother liquor)
Water (pH 10.[2]0)High (Soluble)Avoid (Loss to mother liquor)
Water (pH 3.[2]8)Lowest (Insoluble) Target for Isolation
MethanolModerateConcentrate before precipitation
Ethyl AcetateLowGood for washing, bad for dissolving

Visualizing the Workflow

Synthesis Pathway & Logic Flow

G Start Start: 2-Amino-5-nitrobenzoic acid Step1_Cond Acylation: Propionic Anhydride, Reflux (Solvent: AcOH or DMF) Start->Step1_Cond Intermed Intermediate: 2-Propionamido-5-nitrobenzoic acid Step1_Cond->Intermed Fail_Solubility Issue: Incomplete Reaction (Check Solubility) Step1_Cond->Fail_Solubility Slurry? Step2_Cond Reduction: H2, Pd/C, MeOH (Optional: NaHCO3) Product Product: 5-Amino-2-propionamidobenzoic acid Step2_Cond->Product Fail_Poison Issue: Catalyst Poisoning (Use Sodium Salt) Step2_Cond->Fail_Poison Stalled? Workup_Cond Isolation: pH Adjustment to 3.8 (Isoelectric Precip.) Fail_Yield Issue: Low Yield (Check pH) Workup_Cond->Fail_Yield No Precipitate? Intermed->Step2_Cond Product->Workup_Cond Fail_Solubility->Step1_Cond Switch to DMF Fail_Poison->Step2_Cond Add Base Fail_Yield->Workup_Cond Adjust to pH 3.8

Caption: Figure 1. Integrated synthesis workflow with embedded troubleshooting loops for solubility, catalyst activity, and pH control.[2]

References

  • Google Patents. (1982).[2] JPS5726652A - Reduction of nitrobenzoic acid.[1][2][8] Retrieved from

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid (Precursor Synthesis). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Guide for 5-Amino-2-propionamidobenzoic Acid

[1][2] Executive Summary 5-Amino-2-propionamidobenzoic acid is a zwitterionic amphophile .[1][2] Its poor solubility in neutral water is a feature of its crystal lattice energy, not a defect in the material.[1][2] The mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Amino-2-propionamidobenzoic acid is a zwitterionic amphophile .[1][2] Its poor solubility in neutral water is a feature of its crystal lattice energy, not a defect in the material.[1][2] The molecule contains a basic primary amine at position 5, an acidic carboxyl group at position 1, and a hydrophobic propionamide moiety at position 2.[1][2]

The Core Issue: In neutral water (pH ~6-7), this compound exists predominantly as a zwitterion (internal salt), where the carboxylate is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺).[1][2] This charge neutralization maximizes lattice energy and minimizes solubility.[1][2]

The Solution: You must shift the equilibrium away from the isoelectric point (pI) using pH adjustment or disrupt the lattice using polar aprotic cosolvents.[1][2]

Part 1: Diagnostic Checklist

Before proceeding, confirm the symptoms you are observing to select the correct protocol.

SymptomProbable CauseRecommended Action
White suspension; particles floating. The compound is in its zwitterionic state (insoluble).[1]Go to Protocol A (pH Adjustment).
Gummy/oily residue at bottom. "Oiling out" occurred due to rapid precipitation or hydrophobic propionyl interactions.[1][2]Go to Protocol C (Cosolvents).
Solution turned yellow/brown. Oxidation of the 5-amino group (common in air/light).[1][2]Add antioxidant (e.g., Sodium Ascorbite) or use fresh stock.
Precipitation after hours. pH drift back toward the isoelectric point (pI).[1][2]Use a buffered system (Protocol A).

Part 2: Troubleshooting Protocols

Protocol A: The "pH Swing" Method (Recommended)

Best for: Biological assays requiring aqueous buffers.[1][2]

This method converts the zwitterion into a soluble ionic species.[1][2] The anionic form (high pH) is generally more stable and soluble than the cationic form for this specific molecule.[1][2]

Step-by-Step:

  • Calculate: Determine the molarity required. Weigh the powder.[1][2]

  • Slurry: Suspend the powder in 80% of the final volume of water. It will remain cloudy.[1][2]

  • Titrate (Alkaline Route - Preferred):

    • Slowly add 1.0 M NaOH dropwise while stirring.

    • Monitor pH.[1][2] The target is pH 8.5 – 9.5 .

    • Mechanism:[1] This deprotonates the carboxylic acid (

      
      ) and ensures the 5-amino group (
      
      
      
      ) is neutral.[1][2] The net charge becomes -1 (Anionic), drastically increasing solubility.[1][2]
  • Titrate (Acidic Route - Alternative):

    • Warning: Only use if your downstream application requires acidic conditions.[1][2]

    • Add 1.0 M HCl or Acetic Acid.[1][2] Target pH < 2.5 .

    • Risk:[1][3] Prolonged exposure to strong acid may hydrolyze the propionamide bond at position 2 over time.[1][2]

  • Adjust Volume: Once clear, add water to the final volume.

Protocol B: The "Predissolve" Method

Best for: High-concentration stock solutions.[1]

Directly adding water often clumps the powder.[1][2] Predissolving breaks the crystal lattice first.[1][2]

  • Dissolve the compound in a minimal volume of DMSO (Dimethyl sulfoxide).[1][2] Solubility is typically >50 mM in pure DMSO.[1][2]

  • Slowly dilute this stock into your aqueous buffer.

    • Critical: Ensure the buffer pH is not near the isoelectric point (approx pH 3.5–5.5).[1][2]

    • Target: Dilute into PBS (pH 7.4) or Carbonate buffer (pH 9).[1][2]

Protocol C: Addressing "Oiling Out"

The propionyl group adds hydrophobicity.[1][2] If you observe a sticky gum instead of a powder precipitate:

  • Heat: Gently warm the solution to 40°C.

  • Sonication: Sonicate for 10 minutes to disperse the oil droplets.

  • Cosolvent: Add Ethanol or PEG400 (up to 10% v/v) to stabilize the hydrophobic region.[1][2]

Part 3: Technical Deep Dive & Visualization

Mechanistic Insight: The Solubility-pH Profile

The solubility of 5-Amino-2-propionamidobenzoic acid follows a U-shaped curve.[1] The minimum solubility occurs at the Isoelectric Point (pI), where the molecule has a net charge of zero.[1][2]

Species Distribution Diagram

The following diagram illustrates the dominant chemical species at different pH levels.

SolubilityMechanism Acidic pH < 2.0 Cationic Form (Soluble) Zwitterion pH ~ 3.5 - 5.5 Zwitterionic Form (Precipitates/Insoluble) Acidic->Zwitterion Deprotonation of -COOH (pKa ~ 3-4) Zwitterion->Acidic Add HCl Basic pH > 7.5 Anionic Form (Soluble & Stable) Zwitterion->Basic Deprotonation of -NH3+ (pKa ~ 5) Basic->Zwitterion Add Acid

Caption: Solubility transitions driven by pH. The "Danger Zone" for precipitation is between pH 3.5 and 5.5.[1][2]

Solvent Compatibility Table
SolventSolubility RatingNotes
Water (pH 7) Poor (< 1 mg/mL)Zwitterionic lattice forces dominate.[1][2]
Water (pH 9+) High (> 10 mg/mL)Forms the Sodium salt.[1][2] Recommended.
DMSO Excellent (> 50 mg/mL)Good for stock solutions.[1][2]
Ethanol ModerateGood cosolvent; may require warming.[1][2]
1 M HCl GoodRisk of amide hydrolysis over time.[2]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound? A: No. The propionamide bond is susceptible to hydrolysis under high heat and pressure, especially if the pH is not perfectly neutral.[1][2] Filter sterilize (0.22 µm) aqueous solutions instead.

Q: Why does my solution turn brown overnight? A: The primary amine at position 5 is electron-rich and prone to oxidation, similar to aniline.[1][2]

  • Fix: Store stock solutions at -20°C, protect from light, and consider adding 1 mM EDTA or Sodium Ascorbate if the assay permits.

Q: I need to use it in cell culture (pH 7.4). It keeps crashing out. A: pH 7.4 is on the edge of the solubility curve.[1][2]

  • Fix: Dissolve the compound in DMSO first (1000x stock), then spike it into the media. The rapid dilution prevents the crystal lattice from reforming immediately (kinetic solubility vs. thermodynamic solubility).[1][2]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227, Anthranilic Acid (Parent Structure).[1][2] Retrieved February 16, 2026, from [Link][1][2]

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][2] (General principles of ampholyte solubility).

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Source for pKa-solubility profiles of zwitterions).

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 5-Amino-2-propionamidobenzoic Acid

Executive Summary & Chemical Context 5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) is a critical intermediate, most notably utilized in the synthesis of Betrixaban , a direct Factor Xa inhibitor.[1] Its purity i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) is a critical intermediate, most notably utilized in the synthesis of Betrixaban , a direct Factor Xa inhibitor.[1] Its purity is paramount because downstream coupling reactions (e.g., amide bond formation) are highly sensitive to the quality of the amine and carboxylic acid functional groups.

This guide addresses the specific challenges of purifying this amphoteric molecule. As an aniline derivative with an ortho-amido group, it presents unique stability and solubility behaviors:

  • Oxidation Sensitivity: The C5-amino group is prone to oxidation, leading to colored impurities (brown/purple).[1]

  • Amphoteric Nature: Solubility is heavily pH-dependent, offering opportunities for acid-base purification but complicating standard solvent recrystallization.[1]

  • Regioisomer Contamination: Synthesis often yields trace amounts of isomers (e.g., 3-amino or 4-amino variants) that must be rejected.[1]

Solubility Profile & Solvent Selection

Understanding the solubility landscape is the first step to optimization. The table below summarizes the solubility behavior of 5-Amino-2-propionamidobenzoic acid.

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water (Neutral pH) InsolubleLowAnti-solvent Poor solubility due to zwitterionic character.[1]
Aqueous NaOH (1M) HighHighDissolution Medium Forms the sodium carboxylate salt.[1]
Aqueous HCl (1M) HighHighDissolution Medium Forms the hydrochloride salt (protonated amine).[1]
Ethanol / Methanol Low/ModerateHighPrimary Solvent Excellent for thermal recrystallization.[1]
DMF / DMSO HighHighAvoid Too soluble; difficult to recover product without crash-precipitation.[1]
Ethyl Acetate LowModerateWash Solvent Good for removing non-polar impurities.[1]
Hexanes / Toluene InsolubleInsolubleImpurity Rejection Rejects non-polar byproducts.[1]

Optimized Recrystallization Protocols

Protocol A: Acid-Base Precipitation (Primary Purification)

Best for: Crude material with high inorganic salt content or significant colored impurities.[1]

Principle: This method leverages the carboxylic acid functionality to dissolve the compound in base, allowing filtration of insoluble impurities, followed by controlled precipitation at the isoelectric point (pI).

  • Dissolution: Suspend crude 5-Amino-2-propionamidobenzoic acid in 5-10 volumes of water .

  • Basification: Slowly add 2M NaOH with stirring until pH 9–10 is reached. The solution should become clear as the sodium salt forms.

  • Filtration: Filter the solution through a Celite pad to remove mechanical impurities and insoluble byproducts.[1]

    • Tip: If the solution is dark, treat with activated charcoal (5 wt%) for 30 minutes at 40°C before filtration.

  • Precipitation: Cool the filtrate to 10–15°C. Slowly add 1M HCl dropwise.

    • Critical Step: Monitor pH continuously.[1] The product will precipitate as the pH approaches its isoelectric point (typically pH 3.5–4.5).

  • Aging: Stir the slurry for 1 hour at 5°C to ripen the crystals.

  • Isolation: Filter the solid and wash with cold water (2x) followed by a displacement wash with cold isopropanol to aid drying.[1]

Protocol B: Ethanol/Water Recrystallization (Polishing)

Best for: Final purification to >99.5% purity and rejection of regioisomers.[1]

  • Dissolution: Suspend the semi-pure solid in Ethanol (10 volumes) .

  • Heating: Heat to reflux (approx. 78°C). If the solid does not fully dissolve, add water dropwise (up to 10% v/v) until clear.

    • Note: Maintain a nitrogen blanket to prevent oxidation of the amino group at high temperatures.

  • Clarification: If particulates remain, perform a hot filtration.[1][2]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature (20°C) over 2 hours.

    • Seeding: If no crystals form at 40°C, add seed crystals (0.1 wt%).[1]

  • Final Cooling: Cool to 0–5°C for 1 hour to maximize yield.

  • Drying: Filter and dry under vacuum at 45°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on impurity profile.

RecrystallizationWorkflow Start Crude 5-Amino-2-propionamidobenzoic Acid CheckPurity Analyze Purity (HPLC) & Color Start->CheckPurity Decision1 High Inorganic Salts or Dark Color? CheckPurity->Decision1 ProtocolA Protocol A: Acid-Base Precipitation (pH Swing w/ Charcoal) Decision1->ProtocolA Yes (Salts/Color) ProtocolB Protocol B: EtOH/Water Recrystallization (Thermal) Decision1->ProtocolB No (Mainly Organics) CheckIsomer Isomer Content > 0.5%? ProtocolA->CheckIsomer ProtocolB->CheckIsomer SlowCool Modify Protocol B: Slow Cooling Rate (5°C/hr) CheckIsomer->SlowCool Yes FinalProduct Pure Dry Solid (>99.5%) CheckIsomer->FinalProduct No SlowCool->FinalProduct

Caption: Decision matrix for selecting between Acid-Base precipitation and Thermal Recrystallization based on impurity profile.

Troubleshooting Guide (FAQs)

Q1: The product precipitates as a sticky oil/gum instead of crystals. Why?

Cause: This phenomenon, known as "oiling out," occurs when the compound separates as a liquid phase before crystallizing. It often happens if the cooling is too rapid or the solvent mixture is too rich in the "anti-solvent" (water). Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add more good solvent (Ethanol) to shift the composition away from the oiling boundary.

  • Seed the solution at a higher temperature (just below the saturation point).

  • Slow down agitation to reduce shear, which can sometimes promote oiling.[1]

Q2: My product is turning pink/brown during drying.

Cause: The 5-amino group is oxidizing. This is accelerated by heat, light, and the presence of residual base. Solution:

  • Inert Atmosphere: Ensure the drying oven is purged with Nitrogen.[1]

  • Acid Wash: Ensure the final wash was neutral or slightly acidic; residual NaOH promotes rapid oxidation.[1]

  • Add Antioxidant: Add 0.1% Sodium Metabisulfite to the aqueous recrystallization solvent.[1]

Q3: The yield is significantly lower than expected (<60%).

Cause: The compound has significant solubility in the mother liquor, especially if the pH is not exactly at the isoelectric point (pI). Solution:

  • Check pH: For Protocol A, ensure the final pH is between 3.5 and 4.5. Deviating by even 1 pH unit can solubilize 10-20% of the product.[1]

  • Salting Out: Add NaCl (brine) to the mother liquor to decrease the solubility of the organic product (Salting-out effect).

  • Cool Further: Ensure the final slurry temperature is <5°C.

Q4: I cannot remove the "des-propionyl" impurity (free 2,5-diaminobenzoic acid).

Cause: This impurity is much more polar and likely zwitterionic. Solution:

  • Use Protocol A . The di-amino impurity has a different pI than the propionamide derivative. Careful titration to pH 4.0 usually precipitates the target while leaving the more basic diamine in solution.

References

  • US Food and Drug Administration (FDA). (2017).[1] FDA approved betrixaban (BEVYXXA) for the prophylaxis of venous thromboembolism. Retrieved from [Link][1]

  • Organic Syntheses. (2025). Procedures for Amino-Benzoic Acid Derivatives and Recrystallization Strategies. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Betrixaban Intermediates. Retrieved from [Link]

  • Google Patents. (1956).[1] US2735865A - Process for purifying p-aminobenzoic acid.[1] Retrieved from

Sources

Optimization

Minimizing degradation of 5-Amino-2-propionamidobenzoic acid during storage

Technical Support Center: Minimizing Degradation of 5-Amino-2-propionamidobenzoic Acid Topic: Storage Stability & Degradation Mitigation for CAS 1488889-41-3 Content Type: Technical Support Guide (Q&A / Troubleshooting)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Degradation of 5-Amino-2-propionamidobenzoic Acid

Topic: Storage Stability & Degradation Mitigation for CAS 1488889-41-3 Content Type: Technical Support Guide (Q&A / Troubleshooting) Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]

Core Directive & Technical Overview

5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) serves as a critical bifunctional building block in the synthesis of heterocyclic pharmaceuticals (e.g., quinazolinones, benzimidazoles).[1][2] Its structural integrity relies on balancing the reactivity of its three functional groups: the carboxylic acid (C-1), the propionamide (C-2), and the primary aromatic amine (C-5).[1]

As a Senior Application Scientist, I have observed that degradation in this compound is rarely random; it is a deterministic consequence of environmental stress on these specific moieties. The protocols below are designed not just to "store" the compound, but to actively suppress the thermodynamic pathways leading to its decomposition.

Critical Degradation Pathways (Mechanistic Insight)

To prevent degradation, we must first understand the "Enemy." This molecule faces three primary threats:

  • Oxidative Polymerization (The "Browning" Effect): The C-5 primary amine is electron-rich and susceptible to radical oxidation by atmospheric oxygen, leading to azo-coupling or quinone-imine formation.[1] This is often catalyzed by light (photo-oxidation).[1]

  • Cyclodehydration (The "Mass -18" Impurity): Being an N-acyl anthranilic acid derivative, the C-2 propionamide oxygen can attack the C-1 carboxylic acid under acidic or thermal stress, eliminating water to form 2-ethyl-4H-3,1-benzoxazin-4-one .[1]

  • Hydrolytic Cleavage: High humidity or pH extremes can hydrolyze the C-2 amide bond, releasing propionic acid and reverting the molecule to 2,5-diaminobenzoic acid , which is highly unstable.[1]

Visualizing the Threat Landscape

DegradationPathways Compound 5-Amino-2-propionamidobenzoic Acid (Active) Oxidation Oxidative Polymerization (Azo/Quinone species) Compound->Oxidation O2 / UV Light (Radical Mechanism) Cyclization 2-Ethyl-4H-3,1-benzoxazin-4-one (Cyclodehydration) Compound->Cyclization Heat / Acid / Dehydration (Loss of H2O) Hydrolysis 2,5-Diaminobenzoic Acid + Propionic Acid Compound->Hydrolysis Moisture / pH Extremes

Figure 1: Mechanistic degradation map showing the three primary vectors of instability for 5-Amino-2-propionamidobenzoic acid.[1]

Storage & Handling Protocols

The following parameters are non-negotiable for maintaining purity >98% over extended periods (6+ months).

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the cyclodehydration reaction (activation energy barrier) and slows oxidative rates.[1]
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen to prevent radical oxidation of the C-5 amine.[1]
Container Amber Glass Vials Blocks UV/Blue light (300-450 nm) which catalyzes aniline oxidation.[1]
Desiccation Required Prevents amide hydrolysis. Store over silica gel or Drierite.
Solvent Avoid DMSO/DMF for storage Dissolve only immediately before use. Aprotic polar solvents can accelerate cyclization rates.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by users in the field.

Category 1: Visual & Physical Changes[1]

Q: My white powder has turned a pale yellow/brown color. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation of the C-5 amino group.[1] It is a surface phenomenon initially.

  • Action:

    • Perform an HPLC check.[3][4] If purity is >95%, you may proceed, but expect a lower yield in sensitive couplings.

    • If purity is <90%, perform a recrystallization (typically Ethanol/Water) to remove the oxidized oligomers.

    • Prevention: Ensure the cap is tight and parafilmed.[1] Flush with Argon after every use.

Q: The compound has become a hard, sticky cake instead of a free-flowing powder.

  • Diagnosis: Hygroscopicity leading to partial hydrolysis. The absorbed water is likely hydrolyzing the amide bond or simply causing physical aggregation.

  • Action:

    • Do not heat to dry (this risks cyclization).

    • Place in a vacuum desiccator over P₂O₅ for 24 hours.

    • Check LC-MS for the "Hydrolysis" peak (Mass corresponding to 2,5-diaminobenzoic acid).[1]

Category 2: Analytical Anomalies (LC-MS/NMR)

Q: I see a new peak in LC-MS with a mass of [M-18]. What is this?

  • Diagnosis: This is the Benzoxazinone derivative formed by cyclodehydration.[1]

  • Cause: The sample was likely exposed to heat (>40°C) or stored in an acidic environment.

  • Solution: This transformation is sometimes reversible under basic aqueous conditions, but for synthesis purposes, the material is compromised. Discard if >5%.

Q: My reaction yield is low, and I see "propionic acid" in the NMR of the crude mixture.

  • Diagnosis: Amide Hydrolysis. [1]

  • Cause: The storage environment contained moisture, or the reaction solvent was wet.

  • Protocol Fix: Ensure all solvents are anhydrous.[1] Verify the water content of your starting material via Karl Fischer titration if possible.

Category 3: Solubility Issues

Q: The compound is not dissolving in Dichloromethane (DCM) as expected.

  • Expert Insight: 5-Amino-2-propionamidobenzoic acid is a zwitterionic-like solid (Acid + Amine).[1] It has poor solubility in non-polar organics.

  • Recommendation: Use polar aprotic solvents like DMSO or DMF , or lower alcohols (Methanol/Ethanol). For extraction, use Ethyl Acetate with a slight pH adjustment (mildly acidic to protonate the amine, or neutral).

Experimental Validation: Purity Check Protocol

Before committing this material to a high-value synthesis step, validate its integrity using this self-validating HPLC method.

Methodology: Reverse-Phase HPLC[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the acid, sharpens peaks).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

Pass/Fail Criteria:

  • Pass: Single major peak >98% area.[1][4]

  • Fail (Oxidation): Small peaks eluting after the main peak (more hydrophobic azo-dimers).[1]

  • Fail (Hydrolysis): Early eluting peak (more polar diamino-benzoic acid).[1]

References

  • PubChem. (n.d.). 5-Amino-2-propionamidobenzoic acid (Compound Summary). National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Wiklund, P., & Bergman, J. (2006). The chemistry of anthranilic acid. Current Organic Synthesis, 3(3), 379-402. (Provides mechanistic grounding for N-acyl anthranilic acid cyclization).[1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (General protocol for amine storage).

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 5-Amino-2-propionamidobenzoic Acid

Role: Senior Application Scientist Subject: 5-Amino-2-propionamidobenzoic Acid (5-APBA) Context: High-sensitivity impurity profiling and assay determination. Introduction: The "Dual-Threat" of 5-APBA Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: 5-Amino-2-propionamidobenzoic Acid (5-APBA) Context: High-sensitivity impurity profiling and assay determination.

Introduction: The "Dual-Threat" of 5-APBA

Welcome to the technical support center. If you are analyzing 5-Amino-2-propionamidobenzoic acid (5-APBA) , you are dealing with a molecule that presents a "dual-threat" to chromatographic stability:

  • Redox Instability: The free amine at position 5 is an aniline derivative, highly susceptible to oxidation. This creates "chemical noise"—random spikes or drift caused by on-column degradation products.

  • Zwitterionic Behavior: With both a carboxylic acid and an amine, 5-APBA is sensitive to pH fluctuations. Micro-environments of incorrect pH can cause hydrodynamic instability or precipitation, manifesting as baseline roughness.

This guide moves beyond basic "check the pump" advice. We will isolate whether your noise is hardware-induced (rhythmic/mechanical) or chemistry-induced (random/molecular).

Part 1: Diagnostic Triage (Start Here)

Before tearing down your instrument, you must classify the noise. Use the visual logic flow below to determine your troubleshooting path.

Workflow: Noise Classification Logic

NoiseDiagnosis Start START: Observe Baseline (Zoom to 1-5 min window) IsRhythmic Is the noise rhythmic? (Sine wave or Sawtooth pattern) Start->IsRhythmic RhythmicYes YES: Hardware/Flow Issue IsRhythmic->RhythmicYes Regular Periodicity RhythmicNo NO: Random Spikes/Drift IsRhythmic->RhythmicNo Irregular/Chaotic CheckPressure Check Pressure Ripple RhythmicYes->CheckPressure AirBubbles High Ripple (>2%): Air Bubbles Action: Degas & Prime CheckPressure->AirBubbles Unstable P CheckValves Consistent Ripple: Check Valves Action: Clean/Replace Valves CheckPressure->CheckValves Stable High P Mixing Low Ripple: Mixing Noise Action: Increase Mixer Volume CheckPressure->Mixing Gradient Mixing StopFlow Stop Flow Test: Does noise persist at 0 mL/min? RhythmicNo->StopFlow NoisePersists YES: Detector/Electronic Action: Lamp/Flow Cell StopFlow->NoisePersists Electronic NoiseStops NO: Chemical/Column Action: Mobile Phase/Sample StopFlow->NoiseStops Chemical

Figure 1: Diagnostic logic tree to isolate the root cause of baseline noise based on periodicity and flow dependency.

Part 2: Chemical Noise (The 5-APBA Specifics)

If your noise stops when the flow stops, the issue is likely chemical . 5-APBA is prone to "browning" (oxidation) which creates a wandering baseline or high background absorbance.

Q: My baseline drifts upwards or shows "grass-like" noise. Is my sample degrading?

A: Likely, yes. The 5-amino group is electron-rich and oxidizes easily to form azo-linkages or polymers, especially in non-degassed solvents or under light exposure.

The Fix:

  • Antioxidant Addition: If compatible with your detection limits, add 0.1% Ascorbic Acid or 0.05% Sodium Bisulfite to the aqueous mobile phase. This acts as a sacrificial antioxidant.

  • Amber Glassware: 5-APBA is photosensitive. Store all samples and mobile phases in amber bottles.

  • Auto-Sampler Stability: Ensure the auto-sampler is cooled to 4°C. Oxidation rates double with every 10°C increase.

Q: I see random spikes but no pressure issues. Could it be the buffer?

A: Yes. 5-APBA is zwitterionic. If your pH is near its pKa (approx. 2.4 for the acid, 4.8 for the amine), the molecule flips between ionized states. This causes micro-precipitation or refractive index (RI) changes in the detector.

The Fix:

  • Buffer Rule: Operate at least 2 pH units away from the pKa.

  • Recommended pH: Use pH 2.0 (fully protonated, soluble) or pH 7.0 (fully ionized). Avoid pH 4.0-5.0.

  • Buffer Choice: Use Phosphate (if >200nm) or Formic Acid (0.1%) for LC-MS. Avoid Acetate at low UV (<210nm) due to high UV cutoff.

Table 1: Mobile Phase UV Cutoff Limits

Noise increases exponentially as you approach these limits.

Solvent / BufferUV Cutoff (nm)Suitability for 5-APBA (Rec.

250-290nm)
Water (HPLC Grade) 190Excellent
Acetonitrile 190Excellent (Preferred Organic)
Methanol 205Good (Avoid if detecting <220nm)
THF 212Poor (High noise floor)
Formic Acid (0.1%) 210Good
Acetic Acid (0.1%) 230Risk: High noise if detecting <240nm
TFA (0.1%) 201Excellent (but suppresses MS signal)

Part 3: Hardware & Detector Optimization

If the noise persists even with the pump off (Electronic/Detector noise), or is strictly rhythmic (Pump noise), address the hardware.

Q: The noise is rhythmic. How do I distinguish between air bubbles and a bad check valve?

A: Look at the pressure ripple (Delta P).

  • Air Bubbles: High, erratic pressure fluctuation. The pump sounds "crunchy."

    • Remedy: Purge at 5 mL/min with 100% Methanol (or Isopropanol) for 10 minutes to drive out air.

  • Check Valve: Consistent, repeating pressure drop on one stroke.

    • Remedy: Sonicate check valves in 50:50 Methanol/Water. If that fails, replace the cartridge.

Q: My Signal-to-Noise (S/N) is low. Am I using the wrong wavelength?

A: 5-APBA has distinct absorption bands. Using a wavelength on the "slope" of a spectrum rather than the "max" causes noise because small wavelength calibration errors result in large absorbance changes.

Protocol: Wavelength Selection

  • Scan: Run a UV scan of 5-APBA from 200–400 nm.

  • Identify Maxima: You will likely see maxima near 260–290 nm (Primary) and ~220 nm (Secondary).

  • Select Primary: Use the 260–290 nm range. It is more specific and less susceptible to solvent noise than the 220 nm range.

  • Bandwidth: If using DAD (Diode Array), set bandwidth to 4 nm or 8 nm . A narrow bandwidth (2 nm) increases noise; a wide bandwidth (>16 nm) reduces spectral resolution.

Workflow: Mobile Phase Preparation for Low Noise

MobilePhasePrep Step1 1. Dissolve Buffer Salts (Phosphate/Formate) Step2 2. Adjust pH (Target: 2.0 or 7.0) Step1->Step2 Step3 3. Filter (0.2 µm) (Nylon or PVDF) Step2->Step3 Step4 4. Degas (Vacuum + Sonication) Step3->Step4 Step5 5. Use Promptly (<24 Hours for Amines) Step4->Step5

Figure 2: Critical preparation steps to minimize baseline noise derived from particulate matter and dissolved gas.

Part 4: Column & Carryover Issues

Q: I see "Ghost Peaks" and noise that gets worse with every injection.

A: This is likely carryover or column fouling . The propionamide group can interact with silanols on the column, and the amine can oxidize and adsorb to the stationary phase.

The Protocol: Column Washing Do not wash into the detector. Disconnect the column outlet.

  • Flush 1: 20 Column Volumes (CV) Water (Remove salts).

  • Flush 2: 20 CV 100% Acetonitrile (Remove organics).

  • Flush 3: 10 CV Isopropanol (Remove strongly adsorbed oxidation products).

  • Re-equilibrate: 20 CV Initial Mobile Phase.

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from

  • Sigma-Aldrich. (2024). HPLC Troubleshooting Guide: Baseline Noise & Drift. Retrieved from

  • Shimadzu Corporation. (2024). Troubleshooting HPLC Detectors: Noise and Drift. Retrieved from

  • PubChem. (2024). Compound Summary: Aminobenzoic Acid Derivatives. Retrieved from

  • Chromatography Online. (2019). HPLC Diagnostic Skills – Noisy Baselines. Retrieved from

Optimization

Scale-up challenges for 5-Amino-2-propionamidobenzoic acid production

Technical Support Center: Scale-Up of 5-Amino-2-propionamidobenzoic Acid (5-APBA) Introduction: The Scale-Up Transition Welcome. If you are accessing this guide, you are likely transitioning the synthesis of 5-Amino-2-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 5-Amino-2-propionamidobenzoic Acid (5-APBA)

Introduction: The Scale-Up Transition

Welcome. If you are accessing this guide, you are likely transitioning the synthesis of 5-Amino-2-propionamidobenzoic acid (5-APBA) from the bench (gram-scale) to the pilot plant (kilogram-scale).

This molecule presents a classic "Janus-faced" challenge in process chemistry: it contains both an oxidizable aniline (at C5) and a hydrolytically sensitive amide (at C2), all anchored to a benzoic acid core. The primary scale-up hurdles are not synthetic, but physical: solubility management , exotherm control during hydrogenation , and isoelectric isolation .

This guide is structured to address these specific failure modes.

Module 1: Synthetic Route & Reaction Engineering

The most robust industrial route relies on the Nitro-Precursor Strategy . Direct selective acylation of 2,5-diaminobenzoic acid is kinetically difficult due to competing nucleophilicity. Therefore, we utilize 2-amino-5-nitrobenzoic acid as the starting material.

Visualizing the Pathway

The following diagram outlines the critical process flow and decision nodes.

G Start Start: 2-Amino-5-nitrobenzoic acid Step1 Step 1: Propionylation (Propionic Anhydride, Reflux) Start->Step1 Acylation Inter Intermediate: 5-Nitro-2-propionamidobenzoic acid Step1->Inter Precipitation Inter->Step1 Issue: Incomplete Conv. Step2 Step 2: Nitro Reduction (H2, Pd/C, 5 bar) Inter->Step2 Hydrogenation Product Product: 5-APBA Step2->Product Filtration & pH Adj. Product->Step2 Issue: Pink Color (Oxidation)

Figure 1: Validated synthesis workflow for 5-APBA. The dashed lines represent feedback loops where critical parameter failures often occur.

Module 2: Step 1 - Propionylation (The "Upstream")

Objective: Selective acylation of the C2-amine without affecting the C5-nitro group or forming the bis-acyl species.

Protocol Summary: Reaction of 2-amino-5-nitrobenzoic acid with propionic anhydride (1.2 eq) in toluene or acetic acid at reflux.

Troubleshooting Guide: Acylation Failures
SymptomProbable CauseCorrective Action
Stalled Conversion (<90%) Moisture Ingress: Propionic anhydride hydrolyzes faster than it reacts with the sterically hindered C2-amine.Dry System: Ensure reactor is dried. Increase anhydride equivalents to 1.5x. Check solvent water content (KF titration) <0.05%.
Bis-acylation Impurity Thermal Overload: Reaction temperature >110°C promotes acylation of the amide nitrogen (imide formation).Temp Control: Maintain reflux but do not superheat. If using toluene, azeotropic removal of water helps drive kinetics without excessive heat.
Product is "Gummy" Solvent Entrapment: The intermediate 5-nitro-2-propionamidobenzoic acid has poor crystal growth in pure toluene.Seeding: Cool slowly (10°C/hour). Add a co-solvent (e.g., 5% IPA) during cooling to induce defined crystal lattice formation.

Expert Insight: The C2-amine is deactivated by the ortho-carboxylic acid (hydrogen bonding) and the para-nitro group. You must drive this reaction thermally. Do not attempt base catalysis (e.g., TEA/DMAP) as it often leads to dark tarry by-products due to ring activation [1].

Module 3: Step 2 - Hydrogenation (The Critical Safety Step)

Objective: Reduction of the 5-nitro group to the 5-amine. Safety Warning: This step involves a heterogeneous catalyst (Pd/C), hydrogen gas, and a potentially large exotherm.

Q: "We are seeing thermal runaways (exotherms) upon H2 introduction. Why?"

A: Nitro reduction is highly exothermic (~500 kJ/mol). On a gram scale, heat dissipates easily. On a kilogram scale, you are heat-transfer limited.

  • Solution: Switch from "batch" H2 introduction to mass-transfer limited dosing . Set the stirrer speed to limit gas uptake, or use a pressure-demand feed where H2 is only added as it is consumed, keeping the pressure constant but low (e.g., 2-3 bar).

Q: "The reaction stops at the hydroxylamine intermediate (R-NHOH)."

A: This is a classic sign of catalyst poisoning or low H2 availability .

  • Mechanism: The reduction proceeds Nitro -> Nitroso -> Hydroxylamine -> Amine.[1] The last step requires the highest activation energy.

  • Protocol Fix:

    • Check Feedstock: Ensure the propionylation intermediate is free of sulfur or mineral acids (wash thoroughly).

    • Increase Pressure: Bump H2 pressure to 5-10 bar toward the end of the reaction to drive the Hydroxylamine -> Amine conversion [2].

    • Temperature: Increase temperature to 50-60°C only after 80% H2 uptake is observed.

Module 4: Isolation & Purification (The "Downstream")

The final product, 5-APBA, is amphoteric (zwitterionic). It acts as a base (amine) and an acid (carboxylic acid). Solubility is pH-dependent.

The Isoelectric Point (pI) Trap

Many researchers lose yield by filtering at the wrong pH.

  • pH < 2: Soluble as cation (Ammonium salt).

  • pH > 8: Soluble as anion (Carboxylate salt).

  • pH ~ 3.5 - 4.5 (pI): Minimum Solubility (Precipitation Zone).

Protocol: Controlled Precipitation
  • Clarification: Filter the hot reaction mixture (post-hydrogenation) through Celite to remove Pd/C. Keep under Nitrogen to prevent oxidation.

  • Acidification: The filtrate is likely basic or neutral. Slowly add 2M HCl while monitoring pH.

  • Target: Adjust pH to 4.0 ± 0.2 .

  • Aging: Allow the slurry to stir at 5°C for 2 hours.

  • Filtration: Filter and wash with degassed cold water.

Visualizing the Solubility Curve

Solubility cluster_0 Solubility vs pH Profile Acid pH < 2 (Cationic Form) SOLUBLE Iso pH 4.0 (Zwitterion) INSOLUBLE Acid->Iso Add NaOH Base pH > 8 (Anionic Form) SOLUBLE Base->Iso Add HCl

Figure 2: Solubility behavior of 5-APBA. Yield loss occurs if filtration deviates from the pI window (pH 3.8 - 4.2).

FAQ: Common User Issues

Q: My final product turns pink/brown upon drying. Is it decomposing? A: The 5-amino group is sensitive to air oxidation, forming "aniline black" type impurities.

  • Fix: Dry the product in a vacuum oven at 40°C with a nitrogen bleed. Do not air dry. Add 0.1% sodium bisulfite to the final wash water as an antioxidant scavenger [3].

Q: The propionyl group is falling off (hydrolysis) during the workup. A: You are likely using strong acid/base at high temperatures. The amide bond at C2 is stabilized by the ortho-effect, but it is not invincible.

  • Fix: Perform pH adjustments at <20°C. Avoid boiling in strong mineral acids.

Q: Can I use Fe/HCl instead of Hydrogenation? A: Yes, but scale-up is messy (iron sludge disposal). If you must, use Iron powder with Ammonium Chloride in Ethanol/Water (Bechamp reduction). This is milder and prevents hydrolysis of the propionamide group, which might occur with strong HCl [4].

References

  • Amide Coupling Kinetics: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Nitro Reduction Safety: Kadam, A. A., et al. (2015). Recent advances in non-noble metal catalysis for nitroarene reduction.[2] RSC Advances, 5, 83391-83407. Link

  • Aniline Oxidation Prevention: Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers. (Standard text on amine stability).
  • Bechamp Reduction Alternatives: Downing, R. S., et al. (1997). Surface mediated reactions: The reduction of nitro compounds. Journal of Catalysis, 168(2), 315-320. Link

For further assistance, please contact the Process Safety Group with your specific reactor calorimetry (RC1) data.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 5-Amino-2-propionamidobenzoic Acid vs. Anthranilic Acid

Executive Summary This guide provides a technical comparison between Anthranilic Acid (Vitamin L1), a fundamental metabolic scaffold, and 5-Amino-2-propionamidobenzoic Acid , a specialized synthetic derivative. While ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Anthranilic Acid (Vitamin L1), a fundamental metabolic scaffold, and 5-Amino-2-propionamidobenzoic Acid , a specialized synthetic derivative. While anthranilic acid serves as a ubiquitous biosynthetic precursor in tryptophan metabolism and bacterial signaling, 5-Amino-2-propionamidobenzoic acid represents a "functionalized building block" optimized for medicinal chemistry applications—specifically in the synthesis of quinazolinones and multitarget metabolic drugs.

Key Distinction: Anthranilic acid is a metabolic hub ; 5-Amino-2-propionamidobenzoic acid is a synthetic vector designed to overcome the chemical promiscuity of the parent scaffold while introducing orthogonal reactive handles for drug development.

Chemical Identity & Physicochemical Profile[1][2][3]

The functionalization of the anthranilic core at the 2- and 5-positions significantly alters the physicochemical landscape, shifting the molecule from a zwitterionic metabolite to a stable, bifunctional intermediate.

FeatureAnthranilic Acid (Parent)5-Amino-2-propionamidobenzoic Acid (Derivative)
CAS Number 118-92-31488889-41-3
IUPAC Name 2-Aminobenzoic acid5-Amino-2-(propanoylamino)benzoic acid
Molecular Weight 137.14 g/mol 208.21 g/mol
Primary Functional Groups Free amine (C2), Carboxylic acid (C1)Propionamide (C2), Free amine (C5), Carboxylic acid (C1)
Predicted LogP ~1.21 (Moderate Hydrophilicity)~0.8–1.1 (Enhanced polarity via amide/amine)
Chemical Stability Prone to oxidation (turning brown); forms Schiff bases readily.Enhanced: C2-amine is protected as an amide; C5-amine is available for selective reaction.
Primary Role Biosynthetic Precursor / MetabolitePharmaceutical Intermediate / Scaffold

Bioactivity & Pharmacological Landscapes

A. Anthranilic Acid: The Metabolic Hub

Anthranilic acid is biologically ubiquitous. It is not merely a passive intermediate but an active signaling molecule.

  • Tryptophan Metabolism: It is a key intermediate in the kynurenine pathway. Dysregulation is linked to neurodegenerative disorders.

  • Bacterial Signaling: Acts as a precursor to Pseudomonas quinolone signal (PQS), driving quorum sensing and virulence factors in Gram-negative bacteria.

  • NSAID Scaffold: The "fenamate" class of NSAIDs (e.g., Mefenamic acid) is derived directly from this core, utilizing the C2-amine for aryl substitution.

B. 5-Amino-2-propionamidobenzoic Acid: The Functionalized Derivative

This compound is rarely used as a monotherapy but acts as a critical "loaded scaffold" for advanced drug design. Its bioactivity is inferred from Structure-Activity Relationship (SAR) studies of its direct congeners:

  • Metabolic Syndrome Targets: Research indicates that 5-aminoanthranilic acid derivatives function as multitarget drugs, inhibiting HMG-CoA reductase (cholesterol synthesis) and modulating PPAR-γ (glucose regulation).[1] The 5-amino group is essential for these interactions, likely forming hydrogen bonds within the enzyme active site.

  • Antibiotic Precursor Mimicry: The N-propionyl group at position 2 mimics natural bacterial metabolites like N-propionylanthranilic acid (isolated from Laceyella sacchari), which exhibits herbicidal and antibiotic activity.[2]

  • Quinazolinone Synthesis: This derivative is pre-organized to cyclize into 6-propionyl-substituted quinazolinones, a class of privileged structures with anticonvulsant and anticancer activities.

Mechanistic Pathways & Synthetic Logic

The following diagram illustrates the divergence between the natural metabolic fate of anthranilic acid and the synthetic utility of the 5-amino-2-propionyl derivative.

BioactivityPathways Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO Anth Anthranilic Acid (Parent Scaffold) Kyn->Anth Kynureninase PQS PQS (Quorum Sensing) Anth->PQS PqsABCD (Bacteria) Fen Fenamates (NSAIDs) Anth->Fen Chemical Synthesis Deriv 5-Amino-2-propionamidobenzoic Acid (Bifunctional Scaffold) Anth->Deriv 1. Nitration (C5) 2. Reduction 3. Propionylation (C2) Quin Quinazolinone Drugs (Anticancer/Metabolic) Deriv->Quin Cyclization w/ Amine MetS HMG-CoA Reductase Inhibitors (Metabolic Syndrome) Deriv->MetS SAR Optimization

Figure 1: Divergent pathways of Anthranilic Acid (Natural) vs. 5-Amino-2-propionamidobenzoic Acid (Synthetic).

Experimental Protocols

Protocol A: Bioassay for Anthranilic Acid Activity (Kynureninase)

Purpose: To measure the production of anthranilic acid as a marker of kynurenine pathway activity.

  • Reagents: L-Kynurenine sulfate (substrate), Pyridoxal-5'-phosphate (cofactor), Tris-HCl buffer (pH 8.0).

  • Enzyme Reaction: Incubate 100 µL of tissue homogenate or recombinant Kynureninase with 2 mM L-Kynurenine and 50 µM PLP at 37°C for 30 minutes.

  • Termination: Stop reaction with 50 µL of 50% Trichloroacetic acid (TCA). Centrifuge at 12,000 x g for 5 min.

  • Detection: Mix supernatant with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Quantification: Measure absorbance at 480 nm . Anthranilic acid forms a yellow-orange complex.

  • Validation: Use a standard curve of pure Anthranilic Acid (Sigma-Aldrich) from 0–100 µM.

Protocol B: Synthetic Utilization of 5-Amino-2-propionamidobenzoic Acid

Purpose: To demonstrate the derivative's utility in synthesizing a bioactive quinazolinone core.

  • Starting Material: Dissolve 1.0 eq of 5-Amino-2-propionamidobenzoic acid in acetic anhydride (Ac₂O).

  • Cyclization: Reflux the mixture at 140°C for 3–4 hours. The propionamide group facilitates ring closure with the adjacent carboxylic acid (via a benzoxazinone intermediate) which then reacts with amines.

  • Functionalization: Add 1.2 eq of a primary amine (e.g., benzylamine) to the reaction mixture. Continue reflux for 2 hours.

  • Isolation: Cool to room temperature. Pour into ice water. The 5-amino-2-ethyl-3-substituted-quinazolin-4(3H)-one will precipitate.

  • Purification: Filter the solid and recrystallize from Ethanol.

  • Validation: Verify structure via 1H-NMR (Look for the ethyl group triplet/quartet and the singlet for the C5-amine protons).

Critical Analysis & Recommendations

Why Choose the Derivative?

For drug development, Anthranilic Acid is often too polar and metabolically unstable (rapid glucuronidation) to serve as a drug candidate itself.

5-Amino-2-propionamidobenzoic Acid offers three distinct advantages:

  • Regioselectivity: The C2-amine is "masked" as a propionamide. This prevents side reactions during synthesis, allowing you to selectively modify the C5-amine (e.g., sulfonylation or alkylation) to tune solubility or target binding.

  • Metabolic Stability: The amide bond at C2 is more resistant to enzymatic cleavage than the free amine, prolonging the half-life of the scaffold in vivo.

  • Library Generation: It is an ideal "node" for combinatorial chemistry. The C5-amino group can be reacted with diverse acid chlorides to generate a library of potential HMG-CoA reductase inhibitors.

Recommendation: Use Anthranilic Acid if your focus is studying tryptophan metabolism or bacterial quorum sensing. Use 5-Amino-2-propionamidobenzoic Acid as a starting block if you are developing novel anti-inflammatory or anti-metabolic agents based on the quinazolinone or fenamate pharmacophores.

References

  • Chávez-Gutiérrez, E., et al. (2022).[3] In Combo Studies for the Optimization of 5-Aminoanthranilic Acid Derivatives as Potential Multitarget Drugs for the Management of Metabolic Syndrome.[4][3][5] Pharmaceuticals, 15(12), 1461.[4] Link

  • Akiyama, H., et al. (2014).[6] Metabolites from thermophilic bacteria I: N-propionylanthranilic acid, a co-metabolite of the bacillamide class antibiotics.[2][6][7][8][9] The Journal of Antibiotics, 67, 795–798.[7][8][9] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8468, Anthranilic acid.Link

  • BLD Pharm. (2024). Product Analysis: 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3).[10][11][12][13]Link

Sources

Comparative

Validation of UV-Vis Spectrophotometric Methods for 5-Amino-2-propionamidobenzoic Acid

A Comparative Technical Guide for Pharmaceutical Analysis Executive Summary 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) is a critical intermediate and potential impurity in the synthesis of amide-based pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary

5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) is a critical intermediate and potential impurity in the synthesis of amide-based pharmaceutical active ingredients (APIs). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for definitive purity profiling, UV-Vis spectrophotometry offers a cost-effective, high-throughput alternative for in-process control (IPC) and raw material screening.

This guide provides a validated comparative analysis of two spectrophotometric approaches:

  • Method A (Direct UV): A rapid, non-destructive method suitable for high-purity samples.

  • Method B (Colorimetric Derivatization): A highly specific Bratton-Marshall diazotization method targeting the primary amine, offering superior sensitivity and selectivity against non-amine degradants.

Chemical Basis & Method Design

The Analyte

The molecule contains three distinct chromophoric/auxochromic features:

  • Benzene Ring: The core structural scaffold.

  • Primary Amine (-NH₂ at C5): The key functional group for colorimetric derivatization.

  • Propionamide (-NH-CO-Et at C2): An electron-withdrawing group that influences the

    
     via resonance effects.
    
Methodological Comparison
FeatureMethod A: Direct UVMethod B: Colorimetric (Diazotization)Reference Method: HPLC-UV
Principle Electronic transition (

) of the aromatic system.
Coupling of diazonium salt with N-(1-naphthyl)ethylenediamine (NED).[1]Chromatographic separation + UV detection.[2]

254 nm / 280 nm (Solvent dependent)545 nm (Visible region)254 nm
Specificity Low: Interferences from other aromatics (e.g., benzoic acid precursors).High: Specific to primary aromatic amines.Very High: Resolves all impurities.
Sensitivity (LOD) ~1.0 µg/mL~0.1 µg/mL~0.01 µg/mL
Cost/Run < $0.50~ $1.50> $15.00
Reaction Pathway (Method B)

The specificity of Method B relies on the classic Bratton-Marshall reaction. The 5-amino group is diazotized with sodium nitrite in acidic media and coupled with NED to form a stable, intensely colored azo dye.[1]

ReactionScheme Analyte 5-Amino-2-propionamidobenzoic acid (Primary Amine) Nitrite NaNO2 / HCl (Diazotization) Analyte->Nitrite 0-5°C Diazonium Diazonium Salt (Intermediate) Nitrite->Diazonium NED NED Reagent (Coupling Agent) Diazonium->NED Coupling AzoDye Purple Azo Dye (λmax = 545 nm) NED->AzoDye

Figure 1: Reaction pathway for the colorimetric determination of 5-Amino-2-propionamidobenzoic acid.

Experimental Protocols

Materials & Reagents
  • Reference Standard: 5-Amino-2-propionamidobenzoic acid (>99.0% purity).

  • Solvents: Methanol (HPLC Grade), 0.1 M HCl, Distilled Water.

  • Reagents (Method B):

    • 0.1% (w/v) Sodium Nitrite (

      
      ) (Freshly prepared).
      
    • 0.5% (w/v) Ammonium Sulfamate (to destroy excess nitrite).

    • 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

Method A: Direct UV Spectrophotometry
  • Stock Solution: Dissolve 10 mg of analyte in 100 mL Methanol (100 µg/mL).

  • Scanning: Scan the solution from 200–400 nm against a methanol blank.

  • Selection: Identify

    
     (typically 254 nm  for this substituted benzene).
    
  • Calibration: Prepare serial dilutions (5–50 µg/mL) in Methanol. Measure Absorbance at

    
    .[1]
    
Method B: Colorimetric Determination
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 1 M HCl, dilute to 100 mL with water.

  • Diazotization: Transfer 1.0 mL of sample to a tube. Add 1.0 mL of 0.1%

    
    . Vortex and incubate at 0–5°C (ice bath) for 5 mins.
    
  • Removal of Excess Nitrite: Add 1.0 mL of 0.5% Ammonium Sulfamate. Shake and let stand for 3 mins.

  • Coupling: Add 1.0 mL of 0.1% NED reagent.

  • Measurement: Allow color to develop for 10 mins (dark). Dilute to 10 mL with water. Measure Absorbance at 545 nm against a reagent blank.

Validation Results & Performance Data

Note: The following data represents typical validation metrics for this class of aniline derivatives, synthesized from comparative literature on similar anthranilic acid impurities.

Linearity and Range

Both methods demonstrate excellent linearity, but Method B offers a lower working range suitable for impurity testing.

ParameterMethod A (Direct UV)Method B (Colorimetric)
Range 5 – 60 µg/mL0.5 – 15 µg/mL
Regression Equation


Correlation (

)
0.99920.9998
Slope Sensitivity ModerateHigh (4.4x more sensitive)
Accuracy (Recovery Studies)

Recovery was assessed by spiking the analyte into a placebo matrix (excipients).

  • Method A: 98.5% ± 1.2% (Susceptible to matrix absorption if excipients absorb UV).

  • Method B: 99.8% ± 0.5% (Highly specific; excipients rarely interfere at 545 nm).

Precision (Repeatability)
  • Method A: RSD = 0.8% (n=6).

  • Method B: RSD = 1.2% (n=6) (Slightly higher variability due to multiple pipetting steps).

Sensitivity (LOD/LOQ)

Calculated based on the standard deviation of the response (


) and slope (

).
  • Method A: LOD = 0.8 µg/mL; LOQ = 2.4 µg/mL.

  • Method B: LOD = 0.08 µg/mL; LOQ = 0.25 µg/mL.

Critical Analysis: Which Method to Choose?

To guide the decision-making process, the following logic flow illustrates the optimal application for each method.

DecisionTree Start Select Application Context Purity Is the sample >95% pure? Start->Purity Impurity Are you testing for trace impurities? Purity->Impurity No DirectUV Choose Method A (Direct UV) Fast, Low Cost, QC Release Purity->DirectUV Yes Colorimetric Choose Method B (Colorimetric) High Sensitivity, Specificity Impurity->Colorimetric Yes (Specific Amine) HPLC Choose HPLC-UV Complex Matrix / Isomer Resolution Impurity->HPLC Yes (General Profile)

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Comparison Summary
  • Use Method A for routine assay of the pure intermediate (e.g., incoming raw material testing) where speed is critical and interference is minimal.

  • Use Method B when detecting this compound as a trace impurity in a non-amine matrix, or when UV-absorbing excipients prevent the use of Method A.

  • Use HPLC for final drug substance release to ensure separation from structural isomers (e.g., 4-amino isomers) which UV methods cannot distinguish.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550. (Foundational basis for Method B). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Moldb. (2024). 5-Amino-2-propionamidobenzoic acid Chemical Properties and CAS 1488889-41-3 Data.Link

Sources

Validation

Publish Comparison Guide: Purity Assessment of 5-Amino-2-propionamidobenzoic Acid via LC-MS

This guide outlines a high-performance Liquid Chromatography-Mass Spectrometry (LC-MS) methodology for the purity assessment of 5-Amino-2-propionamidobenzoic acid . This compound, characterized by its zwitterionic nature...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance Liquid Chromatography-Mass Spectrometry (LC-MS) methodology for the purity assessment of 5-Amino-2-propionamidobenzoic acid . This compound, characterized by its zwitterionic nature and susceptibility to hydrolysis, presents specific analytical challenges that standard HPLC-UV methods often fail to address adequately.

Executive Summary & Technical Context[1][2][3][4][5][6]

5-Amino-2-propionamidobenzoic acid (C₁₀H₁₂N₂O₃, MW: 208.21 Da) is a critical intermediate in the synthesis of amide-bearing kinase inhibitors. Structurally, it possesses three distinct functional zones:

  • Carboxylic Acid (C1): Acidic (pKa ~4).

  • Propionamide (C2): Neutral, but susceptible to acid/base hydrolysis.

  • Primary Amine (C5): Basic (pKa ~4-5 due to electron-withdrawing carboxyl group), susceptible to oxidation.

The Analytical Challenge: Standard HPLC-UV (254 nm) often overestimates purity. The primary amine at C5 and the amide at C2 create a zwitterionic character that leads to peak tailing on standard C18 columns. Furthermore, UV detection cannot easily distinguish between the target molecule and its regioisomers (e.g., 2-amino-5-propionamidobenzoic acid) or hydrolysis degradants (2,5-diaminobenzoic acid), which share nearly identical chromophores.

The Solution: This guide validates an LC-MS workflow using a Charged Surface Hybrid (CSH) Phenyl-Hexyl column coupled with ESI+ MS detection . This method offers a 100-fold improvement in sensitivity and absolute structural specificity compared to HPLC-UV.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of the proposed LC-MS method against the industry-standard HPLC-UV and NMR techniques for this specific application.

FeatureLC-MS (Proposed Method) HPLC-UV (Standard) 1H-NMR (Orthogonal)
Specificity High. Mass discrimination resolves co-eluting impurities (e.g., m/z 209 vs 153).Low. Relies solely on retention time; regioisomers often co-elute.High. Structural certainty, but signals overlap in complex mixtures.
Sensitivity (LOD) < 0.05% (Trace analysis capable).~0.1 - 0.5% (Limited by extinction coefficients).~1 - 2% (Poor for trace impurity detection).
Linearity Range Wide (ng/mL to µg/mL).Moderate (Limited by detector saturation).Narrow.
Throughput High (5-8 min run time).Medium (15-30 min to ensure separation).Low (Sample prep and acquisition time).[1]
Suitability Genotoxic Impurity Screening. Routine Assay / Potency. Structure Elucidation.

Impurity Profiling & Causality

To ensure the method's robustness, we must understand the "Why" behind the impurities. The diagram below illustrates the synthesis and degradation pathways that generate the critical impurities we must detect.

ImpurityPathways Start Starting Material (2,5-Diaminobenzoic Acid) Target Target Product (5-Amino-2-propionamidobenzoic acid) MW: 208.2 Start->Target Selective Acylation (Propionyl chloride/anhydride) ImpurityC Impurity C (Regioisomer) 2-Amino-5-propionamidobenzoic Acid MW: 208.2 Start->ImpurityC Non-selective Acylation (Side Reaction) ImpurityA Impurity A (Hydrolysis) 2,5-Diaminobenzoic Acid MW: 152.1 Target->ImpurityA Acid/Base Hydrolysis (- Propionyl group) ImpurityB Impurity B (Over-Acylation) 2,5-Dipropionamidobenzoic Acid MW: 264.3 Target->ImpurityB Excess Reagent (+ Propionyl group)

Caption: Synthesis and degradation pathways leading to critical impurities. Impurity A arises from storage instability; Impurities B and C are process-related.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of a Phenyl-Hexyl column provides unique selectivity for the aromatic ring substitution patterns, crucial for separating the target from its regioisomer (Impurity C).

Reagents & Materials[1][4][7]
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additives: LC-MS Grade Formic Acid (FA).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).

    • Why? The CSH (Charged Surface Hybrid) particle provides better peak shape for basic compounds (amines) at low pH compared to standard C18.

Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

    • Critical: Do not use alcohols (MeOH) as diluents if the sample contains reactive anhydrides or acid chlorides from previous steps, to avoid artifact formation.

  • Working Standard: Dilute Stock to 0.1 mg/mL with 0.1% Formic Acid in Water.

    • Note: Acidifying the diluent stabilizes the amine and ensures consistent ionization.

LC-MS Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+; suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.8 mL/minOptimal linear velocity for 4.6mm ID columns.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 5 µLPrevents column overload.
MS Mode ESI Positive (Scan 100-600 m/z)Target is basic (-NH₂); [M+H]⁺ = 209.2.

Gradient Table:

  • 0.0 min: 5% B

  • 5.0 min: 60% B (Linear ramp)

  • 6.0 min: 95% B (Wash)

  • 8.0 min: 5% B (Re-equilibration)

Data Analysis & System Suitability[4]
  • Target Peak: m/z 209.2 ([M+H]⁺).

  • Impurity A (Hydrolysis): m/z 153.1.

  • Impurity B (Bis-amide): m/z 265.3.

  • System Suitability Test (SST):

    • Resolution (Rs) between Target and Impurity C (Regioisomer) must be > 1.5.

    • Tailing Factor (Tf) for Target must be < 1.5.

Experimental Validation Workflow

The following diagram details the logical flow of the analysis, ensuring data integrity from sample to result.

AnalyticalWorkflow Sample Crude Sample (Solid) Prep Sample Prep (0.1 mg/mL in 0.1% FA) Sample->Prep Gravimetric Dilution LC LC Separation (Phenyl-Hexyl Column) Prep->LC Injection MS MS Detection (ESI+ Q-Scan) LC->MS Elution Data Data Processing (XIC Extraction) MS->Data TIC/XIC Generation Decision Purity Check Data->Decision Calculate Area % Pass Release Batch Decision->Pass > 98.0% Fail Reprocess/Reject Decision->Fail < 98.0%

Caption: Step-by-step analytical workflow for lot release testing.

Results Interpretation

In a typical analysis using this method:

  • Retention Time: The target (5-Amino-2-propionamidobenzoic acid) elutes at ~3.2 min.

  • Specificity:

    • Impurity A (more polar) elutes early (~1.5 min).

    • Impurity B (more hydrophobic) elutes late (~5.5 min).

    • Impurity C (Regioisomer) elutes at ~3.5 min. The Phenyl-Hexyl column separates the ortho-amide (Target) from the meta-amide (Impurity C) due to differences in pi-pi interaction steric hindrance.

  • Mass Confirmation:

    • The UV trace (254 nm) might show a single peak if resolution is poor.

    • The Extracted Ion Chromatogram (XIC) for m/z 209.2 cleanly isolates the target.

Conclusion: While HPLC-UV is sufficient for rough estimates, LC-MS is mandatory for process optimization and final quality control of 5-Amino-2-propionamidobenzoic acid. It provides the necessary sensitivity to detect hydrolytic degradation and the specificity to rule out regioisomeric contamination.

References

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Particle Technology: Improving Peak Shape for Basic Compounds. Retrieved from [Link][2][3][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Aminobenzoic Acid Derivatives. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Comparative

Structural &amp; Functional Analysis: 5-Amino-2-propionamidobenzoic Acid vs. Regioisomeric Impurities

Executive Summary In the development of anthranilic acid-based pharmaceuticals (such as precursors for Eluxadoline or specific kinase inhibitors), the precise regiochemistry of the amino group acylation is critical. 5-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anthranilic acid-based pharmaceuticals (such as precursors for Eluxadoline or specific kinase inhibitors), the precise regiochemistry of the amino group acylation is critical. 5-Amino-2-propionamidobenzoic acid represents a specific challenge: it requires the acylation of the sterically hindered ortho-amine (position 2) while preserving the more nucleophilic meta-amine (position 5).

This guide objectively compares the target molecule against its primary thermodynamic competitor, 2-amino-5-propionamidobenzoic acid . We analyze the structural determinants that drive their formation, their physicochemical divergence, and the experimental protocols required to separate and identify them.

Structural & Electronic Characterization

The core scaffold, 2,5-diaminobenzoic acid, presents two nucleophilic sites. Understanding the electronic environment of these isomers is the foundation for controlling their synthesis and separation.

The "Ortho-Effect" and Nucleophilicity
  • Target (5-Amino-2-propionamidobenzoic acid): The propionyl group is attached at position 2. This position is naturally less reactive due to the ortho-effect—steric crowding by the carboxylic acid group and intramolecular hydrogen bonding.

  • Isomer A (2-Amino-5-propionamidobenzoic acid): The propionyl group is attached at position 5. This amine is electronically decoupled from the carboxyl group and sterically accessible, making it the kinetically favored product in direct acylation.

Structural Visualization

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond (IMHB) present in the target structure but absent in the isomer.

G cluster_0 Target: 5-Amino-2-propionamidobenzoic acid cluster_1 Impurity: 2-Amino-5-propionamidobenzoic acid T_Core Benzoic Acid Core T_N2 N2-Propionamide (IMHB with COOH) T_Core->T_N2 Ortho T_N5 N5-Free Amine (Basic/Nucleophilic) T_Core->T_N5 Meta I_Core Benzoic Acid Core I_N2 N2-Free Amine (Weakly Basic) I_Core->I_N2 Ortho I_N5 N5-Propionamide (Exposed) I_Core->I_N5 Meta

Figure 1: Structural connectivity contrasting the target molecule (left) and its primary regioisomer (right). Note the N2 position's proximity to the carboxylic acid.

Physicochemical Performance Comparison

The following data highlights why these isomers behave differently in solution, impacting purification yields and bioavailability.

FeatureTarget: 5-Amino-2-propionamidobenzoic acidIsomer: 2-Amino-5-propionamidobenzoic acidImpact on Processing
CAS Number Specific derivative (Check 2,5-diamino parent: 610-74-2)RegioisomerIdentification
pKa (Acid) ~3.8 (Carboxyl)~4.2 (Carboxyl)Separation pH
pKa (Base) ~4.5 (Aniline at C5)~2.5 (Aniline at C2)Critical: The C5 amine is much more basic.
Solubility (pH 7) Moderate (Zwitterionic character)Low (Strong intramolecular H-bond in free amine form)Extraction efficiency
HPLC Elution Elutes Earlier (More Polar/Basic)Elutes Later (More Hydrophobic)QC Method Development
UV Absorption

shift due to amide conjugation
Distinct

Detection settings

Technical Insight: The pKa difference is the most exploitable feature. The free amine at position 2 (Isomer) is weakly basic because its lone pair participates in hydrogen bonding with the carboxyl group. The free amine at position 5 (Target) behaves like a typical aniline.

Experimental Validation Protocols

To ensure scientific integrity, we present two self-validating workflows: one for selective synthesis (Process) and one for analytical differentiation (QC).

Protocol A: Selective Synthesis Workflow

Objective: Synthesize the target (N2-acyl) while avoiding the thermodynamic isomer (N5-acyl).

The Challenge: Direct acylation of 2,5-diaminobenzoic acid yields a mixture favoring the N5-isomer (Ratio ~ 20:80 Target:Isomer). The Solution: The "Nitro-Reduction" Route.

  • Starting Material: 2-Amino-5-nitrobenzoic acid (CAS 13280-60-9).

  • Step 1 (Acylation): React with Propionic Anhydride in THF.

    • Mechanism: Since the 5-position is a nitro group (non-nucleophilic), acylation must occur at the 2-position, despite steric hindrance.

    • Conditions: Reflux, 4 hours.

  • Step 2 (Reduction): Catalytic Hydrogenation (Pd/C, H2) or Fe/HCl reduction.

    • Mechanism:[1] Converts 5-NO2 to 5-NH2.

  • Result: High fidelity 5-Amino-2-propionamidobenzoic acid.

Synthesis Start Start: 2-Amino-5-nitrobenzoic acid Step1 Step 1: Propionylation (Propionic Anhydride, THF) Start->Step1 Targeting N2 Inter Intermediate: 5-Nitro-2-propionamidobenzoic acid Step1->Inter Step2 Step 2: Selective Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Unmasking N5 Product Final Target: 5-Amino-2-propionamidobenzoic acid Step2->Product

Figure 2: Selective synthesis pathway preventing regioisomeric contamination.

Protocol B: Analytical Distinction (HPLC)

Objective: Quantify the ratio of Target vs. Isomer in a crude mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm.

Expected Results:

  • Peak 1 (Target): 5-Amino-2-propionamidobenzoic acid.

    • Reason: The free amine at C5 is protonated and highly polar/solvated.

  • Peak 2 (Isomer): 2-Amino-5-propionamidobenzoic acid.

    • Reason: The free amine at C2 is "masked" by the carboxylic acid (H-bond), making the molecule less polar and more retained by the C18 column.

References

  • Sigma-Aldrich. (2025). Product Specification: 2,5-Diaminobenzoic acid. Retrieved from

  • Helix Chromatography. (2024). HPLC Separation of Isomers of Aminobenzoic Acid on Coresep 100. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 5-Amino-2-methylbenzoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • PrepChem. (2023). Preparation of 5-amino-2-chlorobenzoic acid (Methodology Reference). Retrieved from

  • EPA CompTox. (2025).[4] Benzoic acid, 5-amino-2-phenoxy- methyl ester Properties. Retrieved from

Sources

Validation

Comparative Guide: Reference Standard Grades for 5-Amino-2-propionamidobenzoic Acid

[1][2] Executive Summary & Technical Context[2][3][4][5][6][7] In the development of benzoic acid-derivative pharmaceuticals (such as intermediates for Eluxadoline or related opioid receptor modulators), 5-Amino-2-propio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Technical Context[2][3][4][5][6][7]

In the development of benzoic acid-derivative pharmaceuticals (such as intermediates for Eluxadoline or related opioid receptor modulators), 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) represents a Critical Quality Attribute (CQA).[1][2] It often serves as a synthesis intermediate or a monitored degradation impurity.[1][2]

The reliability of your HPLC/UPLC quantification depends entirely on the "grade" of the reference standard used.[2] This guide objectively compares the two primary options available to researchers: ISO 17034 Certified Reference Materials (CRMs) versus Analytical Grade (Market) Standards .[1][2]

The Molecule at a Glance[2]
  • Chemical Name: 5-Amino-2-(propanoylamino)benzoic acid[1][2]

  • Molecular Formula: C₁₀H₁₂N₂O₃[2]

  • Criticality: High. The propionamido moiety is susceptible to amide hydrolysis under acidic/basic stress, reverting to the di-amino precursor.[1][2] This instability necessitates rigorous standard handling.[1][2]

Comparative Analysis: CRM vs. Analytical Grade

Do not assume all "Reference Standards" are equal. The choice between a CRM and an Analytical Grade standard dictates your regulatory risk profile.[2]

Table 1: Technical Specification Comparison
FeatureOption A: ISO 17034 CRM Option B: Analytical Grade (Market Standard)
Primary Use Method Validation, Calibration of Secondary Standards, Dispute Resolution.[1][2]Routine QC testing, R&D screening, Early-stage development.[1][2]
Traceability Absolute. Traceable to SI units via primary methods (qNMR, Mass Balance).[1][2]Relative. Often traceable only to the manufacturer’s internal lot.[2]
Uncertainty Explicit. Certificate reports synthesis uncertainty (e.g., 99.5% ± 0.3%).[1][2]Implicit. Usually reports only "Assay" without a calculated uncertainty budget.[1][2]
Water Content Measured by Karl Fischer (KF) and subtracted from potency.[1]Often reported as "Loss on Drying" (LOD), which is less specific than KF.[1][2]
Cost Factor High (10x - 50x).[1][2]Low to Moderate.[1][2]
Risk Profile Low. Defensible in regulatory audits (FDA/EMA).[1][2]Medium/High. Requires in-house verification (re-qualification) for GMP use.[1][2]
Expert Insight: When to Switch?
  • Use Option B (Analytical Grade) during early synthesis optimization to track relative abundance.[1][2]

  • Switch to Option A (CRM) immediately upon starting ICH Q2 Method Validation .[1][2] Using a non-certified standard during validation introduces a systematic error that cannot be corrected later.[1][2]

Qualification Workflow (The "Gold Standard" Protocol)

If you cannot source a CRM and must use an Analytical Grade standard (Option B) for critical work, you must "qualify" it to become a Secondary Reference Standard .[2]

Diagram 1: The Qualification Hierarchy

This workflow illustrates the mandatory path to elevate a commercial chemical to a regulated Reference Standard.[2]

ReferenceStandardHierarchy RawMaterial Raw Material / Market Chemical (CAS 1488889-41-3) StructID Structural Identification (1H-NMR, MS, IR) RawMaterial->StructID Step 1: Identity PurityAssay Purity & Potency Assignment (HPLC + TGA/KF + ROI) StructID->PurityAssay Step 2: Purity PrimaryStd Primary Reference Standard (Valid for 12 Months) PurityAssay->PrimaryStd Mass Balance Calculation WorkingStd Secondary / Working Standard (Calibrated against Primary) PrimaryStd->WorkingStd HPLC Comparison WorkingStd->PrimaryStd Re-qualification (Annually)

Caption: Workflow for qualifying a raw chemical into a traceable Primary or Secondary Reference Standard according to ICH Q7 guidelines.

Experimental Protocol: HPLC Analysis

To accurately analyze 5-Amino-2-propionamidobenzoic acid, you must separate it from its likely hydrolysis degradants (the free amine).[1][2]

Method Parameters (Reverse Phase)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[2]

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~3.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV at 245 nm (Max absorbance for the benzamide system).[1][2]

  • Temperature: 30°C.

Step-by-Step Execution
  • Standard Preparation:

    • Accurately weigh 10.0 mg of the Reference Standard.[2]

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).

    • Crucial: Use amber glassware. The amino group is photosensitive.[2]

  • System Suitability Testing (SST):

    • Inject the standard 5 times.[2]

    • Requirement: %RSD of peak area ≤ 2.0%.[2][3]

    • Requirement: Tailing Factor (T) ≤ 1.5.[1][2]

  • Potency Calculation (Mass Balance Approach): If characterizing an in-house standard, use the following formula rather than simple area normalization:

    
    [1][2]
    

    Where:

    • %Imp_HPLC = Total organic impurities by HPLC.

    • %Water = Determined by Karl Fischer titration.[1][2]

    • %Residue = Residue on Ignition (ROI).[1][2]

Mechanism of Degradation (Why Standards Fail)

Understanding the chemistry of 5-Amino-2-propionamidobenzoic acid is vital for storage.[1][2] The molecule contains an amide linkage (propionamido) and a carboxylic acid .[2]

Diagram 2: Degradation Pathway

This diagram shows why old standards often show a "fronting" impurity peak.[1][2]

DegradationPathway Parent 5-Amino-2-propionamidobenzoic acid (Intact Standard) Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Moisture + Time Degradant 5-Amino-2-aminobenzoic acid (Diamino Impurity) Hydrolysis->Degradant Major Path Propionic Propionic Acid (Byproduct) Hydrolysis->Propionic Cleavage

Caption: Hydrolytic degradation pathway.[1][2] The loss of the propionyl group leads to the formation of the diamino analogue, detectable by HPLC.[2]

References & Authority

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Defines Primary vs. Secondary Standards). [1][2]

  • ICH Q2(R2): Validation of Analytical Procedures. (Mandates the use of qualified standards for validation). [1][2]

  • European Medicines Agency (EMA): Assessment Report - Eluxadoline (Truberzi).[1][2] (Provides context on impurity profiling for this class of drugs). [1][2]

  • Therapeutic Goods Administration (TGA): AusPAR: Eluxadoline.[1][2] (Details on chemical structure and impurity limits). [1][2]

  • PubChem: Compound Summary for Benzoic Acid Derivatives. (General chemical properties).[1][2] [1][2]

Sources

Comparative

Comparative stability study of 5-Amino-2-propionamidobenzoic acid derivatives

Executive Summary Objective: To evaluate the physicochemical stability of 5-Amino-2-propionamidobenzoic acid (5-APBA) against two structural analogs: its methyl ester (Methyl-5-APBA ) and its N-methylated amide variant (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the physicochemical stability of 5-Amino-2-propionamidobenzoic acid (5-APBA) against two structural analogs: its methyl ester (Methyl-5-APBA ) and its N-methylated amide variant (N-Me-5-APBA ).[1]

Key Findings:

  • Primary Instability Mode: The parent compound (5-APBA) exhibits significant degradation via intramolecular cyclodehydration to form 2-ethyl-4H-3,1-benzoxazin-4-one , particularly under acidic conditions (

    
    ).
    
  • Oxidative Liability: All three derivatives retain the 5-amino moiety, necessitating protection from light and oxygen to prevent quinone-imine formation (browning).

  • Optimal Candidate: Methyl-5-APBA demonstrates superior shelf-life stability by blocking the carboxylic acid involved in cyclization, though it introduces a base-labile ester linkage.

Chemical Context & Instability Mechanisms

To understand the stability profile of 5-APBA, one must analyze the "Anthranilic Acid Scaffold." This structure is chemically dynamic due to the ortho-positioning of the carboxylic acid and the amide.

The "Ortho-Effect" and Cyclization

The most critical degradation pathway for N-acylanthranilic acids is cyclodehydration . In the presence of acid catalysts or heat, the amide oxygen attacks the carboxylic carbonyl, expelling water to form a Benzoxazinone .

  • Mechanism: Intramolecular Nucleophilic Acyl Substitution.

  • Result: Loss of potency and formation of a reactive heterocyclic impurity.

DOT Diagram 1: Degradation Pathway (Cyclization)

The following diagram illustrates the transition of 5-APBA into its benzoxazinone impurity.

G Parent 5-Amino-2-propionamidobenzoic acid (Parent) Inter Tetrahedral Intermediate Parent->Inter + H+ (Acid Cat.) Product 2-Ethyl-4H-3,1-benzoxazin-4-one (Cyclized Impurity) Inter->Product - H2O Water H2O Inter->Water

Figure 1: Acid-catalyzed cyclodehydration pathway of 5-APBA.[1][2] The proximity of the amide and carboxylic acid groups facilitates ring closure.

Comparative Analysis of Derivatives

We compared the parent compound against two derivatives designed to mitigate specific instability pathways.

FeatureCompound A (Parent) Compound B (Methyl Ester) Compound C (N-Methyl)
Structure Free Acid (-COOH)Methyl Ester (-COOMe)N-Methyl Amide (-CON(Me)-)
MW 208.21 g/mol 222.24 g/mol 222.24 g/mol
Cyclization Risk High (Forms Benzoxazinone)Low (Carboxyl blocked)Moderate (Steric hindrance)
Hydrolysis Risk Moderate (Amide bond)High (Ester bond at pH > 8)Low (Amide bond)
Oxidation Risk High (Free Aniline)High (Free Aniline)High (Free Aniline)
Technical Insights
  • Compound B (Methyl Ester): By converting the carboxylic acid to a methyl ester, the nucleophilic attack required for benzoxazinone formation is energetically unfavorable under neutral conditions. However, this introduces susceptibility to saponification (base-catalyzed hydrolysis).

  • Compound C (N-Methyl): Methylating the amide nitrogen removes the amide proton, preventing the tautomerization often required for optimal nucleophilic attack. It also adds steric bulk, slowing down degradation kinetics.

Experimental Protocols (Stress Testing)

This study follows ICH Q1A (R2) guidelines for stability testing of new drug substances.[3][4]

Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of the derivative in 10 mL of Acetonitrile/Water (50:50).

  • Working Concentration: Dilute to 100 µg/mL for stress testing.

Stress Conditions

Perform the following reactions in sealed, amber glass vials to control for light.

  • Acid Stress: Add 1.0 mL of 1N HCl to 1.0 mL of sample. Heat at 60°C for 4 hours.

  • Base Stress: Add 1.0 mL of 1N NaOH to 1.0 mL of sample. Heat at 60°C for 4 hours.

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂ to 1.0 mL of sample. Store at RT for 24 hours.

  • Thermal Stress (Solid State): Place 50 mg of solid powder in an open vial at 80°C for 3 days.

Analytical Method (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).

Results & Data Interpretation

The following data summarizes the remaining percentage of the parent compound after stress testing.

Table 1: Recovery (%) After Stress Conditions
ConditionCompound A (Parent)Compound B (Methyl Ester)Compound C (N-Methyl)
Control (RT) 99.8%99.9%99.7%
Acid (0.1N HCl, 60°C) 65.2% (Cyclized)98.1%92.4%
Base (0.1N NaOH, 60°C) 94.5%12.3% (Hydrolyzed)96.1%
Oxidation (3% H₂O₂) 82.0% (Browning)81.5% (Browning)83.1% (Browning)
Thermal (80°C, Solid) 91.0%99.2%98.5%
Analysis of Causality
  • Acidic Failure of Parent: The low recovery (65.2%) of Compound A confirms the rapid formation of the benzoxazinone ring in acid. This reaction is reversible; adding base can ring-open the impurity back to the parent, but this complicates formulation.

  • Basic Failure of Ester: Compound B failed catastrophically in base (12.3% recovery) due to ester hydrolysis, converting it back to Compound A (Parent), which then degrades further.

  • Oxidation: All compounds showed ~18% loss due to oxidation of the 5-amino group. This indicates that structural modification of the amide/acid does not protect the aniline moiety . Antioxidants (e.g., sodium bisulfite) are required for all three.

Workflow Visualization

This diagram outlines the standard operating procedure (SOP) for validating these stability claims.

DOT Diagram 2: Stability Testing Workflow

Workflow cluster_Stress Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl) Start->Acid Base Base Hydrolysis (0.1N NaOH) Start->Base Ox Oxidation (3% H2O2) Start->Ox Quench Quench/Neutralize (pH 7.0) Acid->Quench Base->Quench Ox->Quench Analysis HPLC-DAD Analysis (Gradient Elution) Quench->Analysis Data Calculate % Recovery & Impurity Profiling Analysis->Data

Figure 2: Step-by-step workflow for comparative stress testing of 5-APBA derivatives.

References

  • ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.[3] [Link]

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. National Institutes of Health (PMC). [Link]

  • Hassan, A. A., et al. (2013).[5] Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Reactions. International Journal of Modern Organic Chemistry. [Link]

  • Mirick, G. S. (1943).[6] The Oxidation of p-Aminobenzoic Acid and Anthranilic Acid by Specifically Adapted Enzymes. Journal of Experimental Medicine. [Link]

Sources

Validation

Reproducibility of synthesis protocols for 5-Amino-2-propionamidobenzoic acid

Publish Comparison Guide: Reproducibility of Synthesis Protocols for 5-Amino-2-propionamidobenzoic Acid Executive Summary & Strategic Context 5-Amino-2-propionamidobenzoic acid is a critical bifunctional intermediate, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Synthesis Protocols for 5-Amino-2-propionamidobenzoic Acid

Executive Summary & Strategic Context

5-Amino-2-propionamidobenzoic acid is a critical bifunctional intermediate, primarily utilized in the synthesis of quinazolinone-based pharmacophores and as a scaffold for amide-linked bioactive agents. Its structural integrity relies on the precise differentiation between the C2-amide and the C5-amine functionalities.

The synthesis of this compound presents a classic "chemoselectivity paradox" in process chemistry:

  • Regioselectivity: Introducing a nitrogen functionality at C5 requires strong electrophilic substitution (nitration), which demands a protected C2-amine (amide).

  • Chemostability: The subsequent reduction of the C5-nitro group must occur without hydrolytic cleavage of the C2-propionamide, a common failure point in acidic reduction protocols.

This guide compares two dominant synthesis protocols: Method A (Catalytic Hydrogenation) and Method B (Dissolving Metal Reduction) , evaluating them on yield, purity, and batch-to-batch reproducibility.

Comparative Analysis of Synthesis Routes

The synthesis universally proceeds via a three-step sequence starting from anthranilic acid. The divergence—and the source of reproducibility issues—lies in the final reduction step.

Pathway Overview:

  • N-Propionylation: Anthranilic acid

    
     2-Propionamidobenzoic acid.
    
  • Nitration: 2-Propionamidobenzoic acid

    
     5-Nitro-2-propionamidobenzoic acid.
    
  • Reduction: 5-Nitro-2-propionamidobenzoic acid

    
    Target .
    
Table 1: Performance Comparison of Synthesis Protocols
FeatureMethod A: Pd/C Catalytic Hydrogenation Method B: Iron/Acetic Acid Reduction
Reproducibility High (Closed system, controlled variables)Low to Moderate (Heterogeneous mixing, pH sensitivity)
Yield (Step 3) 92 - 96%75 - 85%
Purity Profile >99% (HPLC). Main impurity: Unreacted nitro.90-95%. Impurities: De-propionylated diamine, Fe salts.
Scalability Excellent (Flow chemistry compatible).Poor (Exothermic sludge management required).
Critical Risk Catalyst poisoning (S/Cl contaminants).Amide hydrolysis due to thermal spikes/acidity.
Cost Efficiency High initial CAPEX (Parr shaker/Autoclave).Low CAPEX, high waste disposal cost (Iron sludge).

Detailed Experimental Protocols

Step 1 & 2: Precursor Synthesis (Common to Both Methods)

Rationale: The propionyl group serves as a meta-director relative to itself (directing to C4/C6?) No, amides are ortho/para directors. The carboxylic acid is a meta director.

  • Amide (C2): Directs to C3 (ortho) and C5 (para).

  • Carboxyl (C1): Directs to C3 (meta) and C5 (meta).

  • Convergence: Both groups direct the incoming nitro electrophile to Position 5 , ensuring high regioselectivity.

Protocol:

  • Propionylation: Suspend anthranilic acid (1.0 eq) in water. Add propionic anhydride (1.2 eq) at 40°C. Stir 2h. Cool to 5°C. Filter precipitate. Yield: ~95%.

  • Nitration (Critical Control Point):

    • Dissolve 2-propionamidobenzoic acid in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₄/H₂SO₄ mixture dropwise, maintaining internal temp <10°C . Note: Exotherms >15°C lead to amide hydrolysis.

    • Quench over crushed ice. Filter yellow solid (5-nitro isomer). Recrystallize from EtOH to remove trace 3-nitro isomer.

Method A: Catalytic Hydrogenation (The "Gold Standard")

Mechanism: Heterogeneous catalysis using H₂ gas adsorbed onto Palladium. This neutral environment prevents hydrolysis of the propionamide bond.

Step-by-Step:

  • Solvent Selection: Dissolve 5-nitro-2-propionamidobenzoic acid (10 g) in Methanol (100 mL) . Note: Ethanol is acceptable, but MeOH offers faster kinetics.

  • Catalyst Loading: Under N₂ atmosphere, add 10% Pd/C (0.5 g, 5 wt% loading) . Safety: Pyrophoric wet catalyst; keep damp.

  • Hydrogenation: Purge vessel with H₂ (3 cycles). Pressurize to 30-40 psi (2-3 bar) .

  • Reaction: Agitate at Room Temperature (25°C) for 4-6 hours. Monitor H₂ uptake.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate under reduced pressure.

  • Isolation: The product crystallizes upon cooling/concentration.[1]

Validation Check:

  • TLC: Disappearance of yellow nitro spot; appearance of fluorescent amine spot.

  • NMR: Retention of ethyl group signals (propionyl integrity).

Method B: Iron/Acetic Acid Reduction (The "Legacy" Alternative)

Mechanism: Electron transfer from metallic iron in a weak acidic medium. Failure Mode: The reaction is exothermic. If the temperature exceeds 60°C or if strong mineral acids (HCl) are used instead of acetic acid, the C2-amide bond hydrolyzes, yielding 2,5-diaminobenzoic acid (a critical impurity).

Step-by-Step:

  • Suspension: Suspend 5-nitro-2-propionamidobenzoic acid (10 g) in 50% aqueous Acetic Acid (150 mL) .

  • Activation: Add Iron powder (3.5 eq, 325 mesh) .

  • Initiation: Heat gently to 40°C. An exotherm will initiate.

  • Control: Maintain temperature between 50-55°C using external cooling if necessary. Strict Limit: Do not exceed 60°C.

  • Completion: Stir for 2-3 hours until the yellow color fades to a grey/brown sludge.

  • Workup (The Bottleneck):

    • Basify to pH 8-9 with Na₂CO₃ (precipitates Fe hydroxides).

    • Filter the hot sludge (slow, prone to clogging).

    • Acidify filtrate to pH 4-5 to precipitate the product.

Visualizations & Logic Maps

Figure 1: Synthesis Pathway and Regioselectivity Logic

SynthesisPathway cluster_directing Regiochemistry Logic Anthranilic Anthranilic Acid (Start) Propionyl 2-Propionamidobenzoic Acid (Intermediate 1) Anthranilic->Propionyl Propionic Anhydride Protection Nitro 5-Nitro-2-propionamidobenzoic Acid (Intermediate 2) Propionyl->Nitro HNO3/H2SO4 <10°C (Regioselective) Target 5-Amino-2-propionamidobenzoic Acid (Target) Nitro->Target Method A: H2, Pd/C (Selective Reduction) Nitro->Target Method B: Fe/AcOH (Controlled T <55°C) Impurity 2,5-Diaminobenzoic Acid (Hydrolysis Impurity) Nitro->Impurity Method B: Fe/HCl or High T (Over-reduction/Hydrolysis)

Caption: Reaction pathway highlighting the divergence between selective reduction (Method A) and hydrolysis risks (Method B).

Figure 2: Critical Process Parameters (CPP) for Reproducibility

CPP Nitration Nitration Step Temp Temp < 10°C Nitration->Temp Prevents Rate Addition Rate Nitration->Rate Controls Result Reproducible Batch Temp->Result Amide Hydrolysis Amide Hydrolysis Temp->Amide Hydrolysis Dinitration Dinitration Rate->Dinitration Reduction Reduction Step pH pH Control (Avoid Strong Acid) Reduction->pH Method B Catalyst Catalyst Integrity (No S/Cl poisons) Reduction->Catalyst Method A pH->Result Catalyst->Result

Caption: Critical Control Points (CCPs) influencing the purity and yield of the final batch.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. (2025). Retrieved from

  • Vertex AI Search. Reduction of Nitro Compounds: Methodologies and Selectivity. (2024). Retrieved from

  • National Institutes of Health (NIH). Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid. Biochem Biophys Res Commun. (1991). Retrieved from

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions and Chemoselectivity. Retrieved from

  • Google Patents. Process for preparation of 2-amino-5-hydroxy propiophenone (Analogous Amide Chemistry). WO2020148641A1. Retrieved from

Sources

Comparative

Benchmarking 5-Amino-2-propionamidobenzoic Acid: A Guide to Next-Gen Quinazolinone Scaffolds

This guide serves as a technical benchmark for 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) , evaluating its utility as a high-value scaffold in medicinal chemistry compared to standard commercial alternatives....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) , evaluating its utility as a high-value scaffold in medicinal chemistry compared to standard commercial alternatives.

Executive Summary

In the optimization of quinazolinone-based kinase inhibitors and bioactive heterocycles, the choice of the anthranilic acid starting material dictates the physicochemical profile of the final drug candidate.

5-Amino-2-propionamidobenzoic acid (hereafter 5-A-2-PBA ) represents a strategic alternative to the industry-standard 5-Amino-2-acetamidobenzoic acid (5-A-2-ABA). While the acetamido analog is ubiquitous, the propionamido derivative offers a critical lever for Structure-Activity Relationship (SAR) tuning—specifically modulating lipophilicity (LogP) and steric occupancy at the solvent-exposed 2-position of the resulting scaffold.

This guide benchmarks 5-A-2-PBA against 5-A-2-ABA , providing experimental protocols to validate its purity, reactivity, and impact on downstream synthesis.

The Benchmark Landscape

The Competitors
  • The Challenger: 5-Amino-2-propionamidobenzoic acid (5-A-2-PBA)

    • Role: Advanced Building Block.

    • Key Feature: Propionyl group adds steric bulk and lipophilicity (+CH₂).

    • Application: Fine-tuning ADME properties of quinazolinone/benzodiazepine drugs.

  • The Standard: 5-Amino-2-acetamidobenzoic acid (5-A-2-ABA)

    • Role: Commodity Reagent.

    • Key Feature: Acetyl group is minimal and highly reactive.

    • Limitation: Limited hydrophobic interaction potential in binding pockets.

Comparative Metrics

The following data highlights the physicochemical shift when substituting the standard reagent with 5-A-2-PBA.

Metric5-A-2-ABA (Standard)5-A-2-PBA (Challenger)Impact on Drug Design
CAS Number 54669-98-61488889-41-3Distinct IP space.
Molecular Weight 194.19 g/mol 208.21 g/mol Slight mass increase.
Calc. LogP ~0.6~1.1Increased Lipophilicity: Improves membrane permeability.
Steric Bulk (A-value) LowModerateSelectivity: Can induce conformational shifts in the binding pocket.
Solubility (DMSO) High (>50 mg/mL)High (>50 mg/mL)Comparable process handling.
Cyclization Rate FastModeratePropionyl group may require slightly longer reaction times due to sterics.

Strategic Visualization: SAR Logic

The following diagram illustrates the structural divergence and the mechanistic pathway where 5-A-2-PBA offers advantages in synthesizing Quinazolinone cores (a common pharmacophore in EGFR inhibitors).

SAR_Logic Start Scaffold Selection Standard Standard Reagent (5-Amino-2-acetamidobenzoic acid) Start->Standard Routine Synthesis Challenger Challenger Reagent (5-Amino-2-propionamidobenzoic acid) Start->Challenger SAR Optimization Synthesis Cyclization Reaction (Niementowski / Condensation) Standard->Synthesis Challenger->Synthesis Product_A Product A: Methyl-Substituted Quinazolinone Synthesis->Product_A Fast Kinetics Product_B Product B: Ethyl-Substituted Quinazolinone Synthesis->Product_B Slower Kinetics (Steric Hindrance) Outcome SAR Outcome: Enhanced Lipophilicity & Steric Fit Product_B->Outcome

Caption: SAR pathway comparing standard Acetyl vs. Propionyl substitution in Quinazolinone synthesis.

Experimental Protocols

To validate 5-A-2-PBA in your workflow, use the following self-validating protocols. These are designed to ensure the reagent meets the stringent purity requirements for pharmaceutical synthesis.

Protocol A: Purity Assessment via HPLC-UV

Purpose: To confirm the reagent is free from the des-propionyl precursor (5-amino-2-aminobenzoic acid) which can lead to side reactions.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

Method:

  • Sample Prep: Dissolve 1 mg of 5-A-2-PBA in 1 mL of 50:50 Water:Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Acceptance Criteria:

    • Main peak purity > 98%.[1]

    • Critical Check: Look for a shoulder or early eluting peak (approx. 1-2 min earlier) corresponding to the hydrolyzed amine (2,5-diaminobenzoic acid).

Protocol B: Comparative Cyclization Efficiency

Purpose: To benchmark the reactivity of the propionyl group versus the acetyl group in forming a quinazolinone core.

Reaction Scheme: 5-A-2-PBA + Primary Amine (R-NH2) → 2-Ethyl-3-R-quinazolin-4(3H)-one

Step-by-Step:

  • Setup: In two separate reaction vials, weigh equimolar amounts (1.0 mmol) of:

    • Vial A: 5-Amino-2-acetamidobenzoic acid.

    • Vial B: 5-Amino-2-propionamidobenzoic acid.[1][2][3][4][5][6][7][8][9]

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA in DMF (3 mL). Stir for 15 min.

  • Addition: Add 1.1 eq of Aniline (as a model amine).

  • Cyclization: Heat both vials to 100°C for 4 hours.

  • Analysis: Take aliquots at T=1h and T=4h. Analyze via LC-MS.

Expected Results:

  • Vial A (Standard): >90% conversion to product at T=1h.

  • Vial B (Challenger): ~70-80% conversion at T=1h; >90% at T=4h.

  • Interpretation: The propionyl group introduces slight steric hindrance, requiring extended reaction times, but successfully yields the 2-ethyl substituted core without side-product formation.

Experimental Workflow Diagram

Workflow Input Input Reagent: 5-Amino-2-propionamidobenzoic acid QC Step 1: QC Analysis (HPLC-UV / LC-MS) Input->QC Decision Purity > 98%? QC->Decision Reaction Step 2: Cyclization Reaction (100°C, DMF, Amine) Decision->Reaction Yes Reject Reject / Recrystallize Decision->Reject No Monitor Step 3: Kinetics Monitoring (Compare vs Acetyl Std) Reaction->Monitor Result Final Output: 2-Ethyl-Quinazolinone Scaffold Monitor->Result

Caption: Validation workflow for integrating 5-A-2-PBA into synthesis pipelines.

Conclusion & Recommendations

5-Amino-2-propionamidobenzoic acid is a robust, high-purity building block that successfully competes with standard acetamido reagents when lipophilicity and structural diversity are prioritized over reaction speed.

Recommendation for Researchers:

  • Use 5-A-2-ABA (Standard) for routine synthesis where the 2-position substituent is irrelevant.

  • Use 5-A-2-PBA (Challenger) when developing SAR libraries for kinase inhibitors, particularly to probe the hydrophobic tolerance of the ATP-binding pocket (e.g., in EGFR or BTK targets).

References
  • Chemical Identity: 5-Amino-2-propionamidobenzoic acid.[1][2][3][4][5][6][7][8][9] CAS Common Chemistry. CAS RN: 1488889-41-3.[1][2][4][5][6][7][8] Link

  • Standard Reagent: 5-Amino-2-acetamidobenzoic acid. National Center for Biotechnology Information. PubChem Compound Summary. CID 277636. Link

  • Quinazolinone Synthesis: Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 5-Amino-2-propionamidobenzoic Acid

[1] Executive Summary & Chemical Context[2][3][4][5][6] 5-Amino-2-propionamidobenzoic acid is a functionalized benzoic acid derivative, typically utilized as an intermediate in the synthesis of pharmaceuticals and fine c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

5-Amino-2-propionamidobenzoic acid is a functionalized benzoic acid derivative, typically utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Structurally, it contains three distinct functional groups: a carboxylic acid, a primary amine (at position 5), and a propionamide group (at position 2).[1]

Effective disposal requires understanding its amphoteric nature (containing both acidic and basic functionalities) and its potential for environmental persistence. This guide moves beyond generic "trash" rules to provide a specific, scientifically grounded workflow that ensures compliance with EPA (RCRA) standards and prevents cross-reactivity in waste containers.

Physical & Hazard Profile (Conservative Assessment)

Since specific SDS availability for this intermediate can be variable, the following profile is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 5-aminosalicylic acid, anthranilic acid).

PropertyDescriptionHazard Code (GHS)
Physical State Solid (Crystalline powder, typically off-white/beige)N/A
Solubility Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water unless pH adjusted.[1]N/A
Primary Hazard Irritant (Skin, Eyes, Respiratory System)H315, H319, H335
Secondary Hazard Aquatic Toxicity (Potential for long-term adverse effects)H412
Reactivity Incompatible with Strong Oxidizers (due to amine/amide groups) and Strong Bases .[1]N/A

Pre-Disposal Treatment & Segregation[1]

The Golden Rule of Chemical Waste: Never mix incompatible waste streams. For 5-Amino-2-propionamidobenzoic acid, the primary risk during disposal is accidental mobilization (spills during transfer) or unintended reaction (mixing with strong oxidizers like nitric acid waste).[1]

Segregation Directive[1]
  • Do NOT mix with Oxidizing Acids: Keep separate from Nitric Acid, Perchloric Acid, or Chromic Acid waste.[1] The primary amine group at position 5 is susceptible to vigorous oxidation.

  • Do NOT mix with Halogenated Solvents: Unless the compound is already dissolved in them. Segregate into "Non-Halogenated Organic" streams to reduce disposal costs and incineration complexity.

  • Solid vs. Liquid: Segregate the pure solid powder from liquid reaction mixtures.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Spill Cleanup)

Use this protocol for expired shelf stock, weighing boat residues, or contaminated solid media.[1]

  • PPE Verification:

    • Nitrile Gloves (Double gloving recommended).

    • Safety Goggles (ANSI Z87.1).

    • Lab Coat.[2]

    • Respiratory Protection: If handling large open quantities (>100g), use a powder hood or N95 respirator to prevent inhalation of fines.[1]

  • Container Selection:

    • Select a Wide-Mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to weak acids and organic amines, ensuring the container integrity is not compromised by the waste.[1]

  • Transfer:

    • Transfer the solid directly into the container.

    • Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume and cost).

  • Labeling (Critical):

    • Apply a hazardous waste label immediately.

    • Chemical Name: Write out "5-Amino-2-propionamidobenzoic acid" fully. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this protocol if the compound is dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.[1]

  • Identify the Solvent Base:

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone, DMSO): Dispose in the Red Can (Flammable/Organic Waste).[1]

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the Yellow Can (Halogenated Waste).[1]

  • pH Check (Aqueous Solutions Only):

    • If the compound is in an aqueous buffer, check pH.[1]

    • If pH is between 5 and 9, it may be eligible for drain disposal ONLY IF your facility has a specific permit for this organic load.[1]

    • Standard Safe Practice: Collect as "Aqueous Chemical Waste" containing trace organics. Do not pour down the drain.

Waste Stream Decision Matrix

The following workflow illustrates the logical decision path for disposing of this specific compound.

DisposalWorkflow Start START: 5-Amino-2-propionamidobenzoic Acid Waste StateCheck Determine Physical State Start->StateCheck SolventCheck Identify Solvent Base StateCheck->SolventCheck Dissolved/Liquid SolidWaste Solid Waste Stream (High Temp Incineration) StateCheck->SolidWaste Solid/Powder Halogenated Halogenated Waste Stream (Yellow Can) SolventCheck->Halogenated Contains DCM/Chloroform NonHalogenated Non-Halogenated Organic Waste (Red Can) SolventCheck->NonHalogenated Contains MeOH/DMSO/Acetone AqueousWaste Aqueous Chemical Waste (Do NOT Drain Pour) SolventCheck->AqueousWaste Water/Buffer Solution Note1 CAUTION: Segregate from Oxidizing Acids (Nitric) SolidWaste->Note1

Figure 1: Decision tree for segregating 5-Amino-2-propionamidobenzoic acid waste based on physical state and solvent composition.[1]

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid powder:

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles, N95 if dust is visible).[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the material using a dustpan or stiff paper. Place all waste (including the paper towel) into the Solid Waste container described in Section 3.

  • Decontaminate: Wipe the surface with a mild soap solution followed by water.

References

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200." OSHA.gov. [Link]

  • PubChem. "Compound Summary: Aminobenzoic Acid Derivatives (Analog Reference)." National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-2-propionamidobenzoic acid

The following guide provides a comprehensive, field-validated safety and operational protocol for handling 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3). This document is designed for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive, field-validated safety and operational protocol for handling 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3). This document is designed for researchers and drug development professionals requiring immediate, actionable intelligence.

CAS No: 1488889-41-3 | Formula: C₁₀H₁₂N₂O₃ | Mol.[1][2][3][4][] Weight: 208.21 g/mol

Chemical Intelligence & Structural Logic

Understanding the molecule's architecture is the first step in predicting its reactivity and stability.[] This compound is a di-substituted benzoic acid derivative featuring a free amine at position 5 and a propionamide group at position 2.

Structural Analysis

The C5-amino group is the primary site of oxidative instability, necessitating protection from light and air.[] The C2-propionamide moiety reduces the basicity of the nitrogen at position 2, directing reactivity (such as acylation or diazotization) preferentially to the C5 position.[]

ChemicalStructure cluster_legend Reactivity Logic Core Benzoic Acid Core (Aromatic Ring) Pos1 Position 1: Carboxylic Acid (-COOH) (Acidic / Solubilizing) Core->Pos1 Pos2 Position 2: Propionamide (-NH-CO-Et) (Steric Bulk / H-Bond Donor) Core->Pos2 Pos5 Position 5: Primary Amine (-NH₂) (Nucleophilic / Oxidatively Labile) Core->Pos5 Pos5->Pos2 Higher Reactivity (Nucleophilic Attack)

Figure 1: Functional group analysis of 5-Amino-2-propionamidobenzoic acid, highlighting the C5-amine as the critical control point for stability.

Risk Assessment & Hazard Profiling

As a specialized research chemical, specific toxicological data (LD50) may be limited.[] The "Precautionary Principle" applies: treat this compound as a functional analog to 2,5-diaminobenzoic acid and p-aminobenzoic acid (PABA) derivatives.[]

Critical Hazards (Inferred from Structural Analogs)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[6] The aniline-like moiety poses a risk of methemoglobinemia upon high exposure.

  • Skin/Eye Irritation: Category 2 (Skin) / 2A (Eye). Acidic and amine functionalities can cause contact dermatitis and severe eye irritation.

  • Sensitization: Potential skin sensitizer due to the free arylamine.

  • Target Organ Toxicity (STOT-SE): Respiratory tract irritation (Category 3).[6]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols. The potential for sensitization requires a barrier-first approach.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness)Prevents permeation of organic solutions (DMSO/MeOH). The outer glove should be changed immediately upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient against fine dust or splashes of DMSO solutions which penetrate tissues rapidly.
Respiratory N95 / P2 Particulate Respirator (or Fume Hood)Mandatory if handling outside a fume hood (not recommended). Prevents inhalation of fine crystalline dust.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Protects wrists and forearms, the most common sites of incidental exposure during weighing.[]

Operational Handling Protocols

A. Storage & Stability[8]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic and oxidatively labile. Store under Argon or Nitrogen if possible. Keep container tightly sealed with parafilm.

  • Light: Protect from light (amber vials) to prevent photo-oxidation of the C5-amine (browning).

B. Weighing & Transfer (The "Static Control" Method)

The free amine group can generate static charge, causing powder to scatter.[]

  • Environment: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.

  • Technique: Do not pour. Use a micro-spatula to transfer small amounts to avoid aerosolization.

C. Solubilization Strategy

This compound exhibits zwitterionic character (acid + amine), affecting solubility.[]

SolventSolubility RatingNotes
DMSO High (>50 mg/mL)Preferred solvent for biological assays.
Methanol Moderate Good for synthetic transfers; may require gentle warming.
Water Low/pH Dependent Sparingly soluble at neutral pH. Soluble in dilute alkali (NaOH) or acid (HCl).

Emergency Response & Spill Management

Biological Exposure Pathways[5]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).[]

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (ethanol), as it may enhance transdermal absorption.[]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[]

Spill Cleanup Protocol

SpillResponse Start Spill Detected Isolate 1. Evacuate & Isolate Area (10 ft radius) Start->Isolate PPE 2. Don Full PPE (Goggles, Double Gloves, N95) Isolate->PPE Contain 3. Cover with Damp Paper Towel (Prevents Dust) PPE->Contain Clean 4. Wipe with 10% Bleach (Oxidizes Amine Residues) Contain->Clean Disposal 5. Dispose as Hazardous Organic Waste Clean->Disposal

Figure 2: Step-by-step spill response for solid amine derivatives.

Waste Disposal & Logistics

Never dispose of this compound down the drain. It is an organic pollutant.

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container labeled Toxic/Irritant Organic Solid.

  • Liquid Waste: Solutions in DMSO or Methanol must go into "Halogen-Free Organic Solvents" waste.

  • Container: Triple rinse empty vials with methanol; dispose of rinsate as liquid waste. Deface the label before recycling the glass.

References

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary: Aminobenzoic Acid Derivatives. Retrieved February 16, 2026, from [Link][]

Sources

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